Bis(4-allyloxyphenyl)sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYDTYJZSTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961750 | |
| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41481-63-4 | |
| Record name | 41481-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Bis(4-allyloxyphenyl)sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(4-allyloxyphenyl)sulfone. It includes a detailed experimental protocol for its preparation from 4,4'-sulfonyldiphenol and allyl bromide. The document also compiles key physical and spectroscopic data for the compound and its precursor, offering a valuable resource for researchers in materials science and medicinal chemistry. A workflow diagram illustrates the key steps in the synthesis and characterization process. While direct applications in drug development are not yet established, the structural motifs present in this compound are of interest in medicinal chemistry, suggesting potential for future exploration.
Introduction
This compound is an organic compound with applications in polymer chemistry, particularly as a monomer or additive to enhance properties such as flame retardancy. The presence of both allyl and sulfone functional groups makes it a versatile building block for various chemical transformations. The sulfone group is a key structural motif in a number of biologically active molecules, and allyl groups can be readily functionalized, opening avenues for the synthesis of novel derivatives. While its primary use has been in materials science, the exploration of its synthesis and characterization is crucial for quality control and for enabling further research into its potential applications, including those in the life sciences. This guide provides a detailed methodology for its synthesis and a summary of its key characteristics.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 4,4'-sulfonyldiphenol and an allyl halide, such as allyl bromide. The reaction is carried out in the presence of a base and a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Experimental Protocol
This protocol is adapted from the method described in patent GB2154236A.[1]
Materials:
-
4,4'-Sulfonyldiphenol
-
Allyl bromide
-
Sodium hydroxide (Caustic soda)
-
Toluene
-
Water
-
Trioctylmethylammonium chloride (phase transfer catalyst)
-
Methanol
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, dissolve 25 parts by weight of 4,4'-sulfonyldiphenol and 12 parts of sodium hydroxide in 150 parts of water and 150 parts of toluene to form a complete solution.
-
Addition of Catalyst and Reagent: To the resulting solution, add 1 part of trioctylmethylammonium chloride, followed by the addition of 36.3 parts of allyl bromide.
-
Reaction: Heat the mixture to 50-60°C and maintain this temperature with stirring for 15 hours.
-
Work-up: After the reaction is complete, remove the toluene by steam distillation. This will result in the precipitation of pale yellow crystals.
-
Purification: Filter the crude product and wash the collected crystals with 100 parts of methanol.
-
Drying: Dry the purified white crystals to obtain this compound.
Synthesis Workflow
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Bis(4-allyloxyphenyl)sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Bis(4-allyloxyphenyl)sulfone. This document outlines the predicted chemical shifts, multiplicities, and coupling constants for the molecule, presented in clear, tabular formats for straightforward interpretation. Furthermore, it includes a standardized experimental protocol for acquiring high-quality NMR spectra of this compound.
Core Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous structures, such as diphenyl sulfone and compounds containing allyloxy moieties.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~ 7.85 - 7.95 | Doublet (d) | J ≈ 8.8 |
| H-3, H-5 | ~ 6.95 - 7.05 | Doublet (d) | J ≈ 8.8 |
| H-8 | ~ 6.00 - 6.10 | Ddt | J ≈ 17.2, 10.5, 5.3 |
| H-9a | ~ 5.40 - 5.45 | Dq | J ≈ 17.2, 1.5 |
| H-9b | ~ 5.28 - 5.32 | Dq | J ≈ 10.5, 1.5 |
| H-7 | ~ 4.60 - 4.65 | Dt | J ≈ 5.3, 1.5 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Actual values may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 162.5 |
| C-2, C-6 | ~ 129.5 |
| C-3, C-5 | ~ 115.0 |
| C-4 | ~ 136.0 |
| C-7 | ~ 69.0 |
| C-8 | ~ 132.0 |
| C-9 | ~ 118.0 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Actual values may vary based on experimental conditions.
Experimental Protocols
The following is a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.
Caption: Chemical structure of this compound with key proton and carbon numbering.
Caption: Experimental workflow for NMR analysis of this compound.
An In-depth Technical Guide to the FTIR Spectroscopic Data of Bis(4-allyloxyphenyl)sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data for Bis(4-allyloxyphenyl)sulfone. It includes a detailed breakdown of the characteristic vibrational frequencies, a summary of experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and application of this and similar sulfone-containing compounds.
Introduction to this compound
This compound is a symmetrical aromatic sulfone derivative. The presence of the sulfonyl group (SO₂), aromatic rings, ether linkages, and terminal allyl groups gives this molecule a distinct infrared absorption profile. FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the bonds.
Predicted FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | =C-H stretch | Aromatic & Alkene |
| 2960 - 2850 | Medium | C-H stretch | Alkane (Allyl CH₂) |
| 1650 - 1630 | Medium to Weak | C=C stretch | Alkene (Allyl) |
| 1600 - 1580 | Medium to Strong | C=C stretch | Aromatic Ring |
| 1500 - 1475 | Medium to Strong | C=C stretch | Aromatic Ring |
| 1325 - 1290 | Strong | Asymmetric SO₂ stretch | Sulfone |
| 1260 - 1240 | Strong | Asymmetric C-O-C stretch | Aryl Ether |
| 1165 - 1140 | Strong | Symmetric SO₂ stretch | Sulfone |
| 1180 - 1160 | Medium | In-plane C-H bend | Aromatic |
| 1050 - 1010 | Medium | Symmetric C-O-C stretch | Aryl Ether |
| 995 - 985 & 915 - 905 | Strong | =C-H bend (out-of-plane) | Alkene (Allyl) |
| 880 - 820 | Strong | C-H bend (out-of-plane) | p-Substituted Aromatic |
Experimental Protocols for FTIR Analysis
The acquisition of high-quality FTIR data for a solid sample like this compound can be achieved through several standard methods. The choice of method depends on the sample's physical state and the desired spectral quality.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements.[1][2]
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] A background spectrum of the empty crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Application: A small amount of the powdered this compound sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.[2][3]
-
Data Acquisition: The infrared spectrum is then recorded. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the mid-infrared range (4000-400 cm⁻¹).
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a transparent matrix.[1][3]
-
Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.[3]
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[3]
-
Background Spectrum: A background spectrum is recorded with an empty sample holder or a pure KBr pellet.
-
Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of this compound.
Signaling Pathways and Experimental Workflows
In the context of drug development and materials science, this compound and its derivatives may be investigated for their role in various biological pathways or for their polymerization potential. While specific signaling pathways are highly dependent on the research context, the characterization of such molecules is a critical first step. The synthesis of this compound, as described in some patents, typically involves the reaction of 4,4'-sulfonyldiphenol with an allyl halide in the presence of a base.[4] The purification and subsequent characterization, including FTIR, NMR, and mass spectrometry, are essential to confirm the structure of the final product.
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
References
In-depth Technical Guide: Thermal Stability and Degradation of Bis(4-allyloxyphenyl)sulfone
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bis(4-allyloxyphenyl)sulfone is a molecule of interest in polymer chemistry, particularly in the formulation of high-performance thermosetting resins. Its thermal stability and degradation behavior are critical parameters that dictate its processing conditions and the end-use performance of materials derived from it. This technical guide provides a comprehensive overview of the available information on the thermal properties of this compound and related sulfone-containing polymers. Due to a lack of specific experimental data for the standalone molecule in publicly accessible literature, this guide draws upon data from analogous structures and polymer systems to infer its likely thermal behavior and degradation pathways.
Introduction
This compound, also known as the diallyl ether of bisphenol S, possesses a molecular structure characterized by a central diphenyl sulfone core with reactive allyl ether groups at the para positions. The sulfone group imparts high thermal and oxidative stability, while the allyl functionalities offer sites for polymerization and crosslinking. This combination makes it a valuable monomer or curing agent for producing thermosets with desirable properties such as high glass transition temperatures (Tg), good mechanical strength, and chemical resistance. Understanding its thermal decomposition is crucial for optimizing curing cycles, preventing premature degradation during processing, and predicting the long-term thermal endurance of the resulting polymers.
Inferred Thermal Stability
It is anticipated that the thermal degradation of this compound would proceed in stages. The initial decomposition is likely associated with the cleavage or reaction of the allyl ether groups, potentially followed by the more stable sulfone and aromatic ether linkages at higher temperatures.
Table 1: Anticipated Thermal Properties of this compound (Inferred)
| Thermal Property | Expected Range/Value | Rationale |
| Melting Point (Tm) | ~143-144°C | Based on patent literature describing its synthesis. |
| Onset Decomposition Temp. (Td) | > 300°C | Inferred from the high stability of the diphenyl sulfone core. |
| Temperature at 5% Weight Loss (T5) | 300 - 350°C | Allyl groups are generally less stable than the aromatic backbone. |
| Char Yield at 800°C (in N2) | Moderate to High | The aromatic and sulfone structure would contribute to char formation. |
Postulated Degradation Pathways
The degradation of this compound is expected to be complex, involving multiple reaction pathways. The presence of the allyl groups is key to its initial degradation and potential crosslinking reactions.
Initial Degradation Steps (Lower Temperatures)
At elevated temperatures, the allyl groups can undergo several reactions:
-
Claisen Rearrangement: A thermally induced rearrangement of the allyl ether to an allyl phenol derivative, specifically Bis(3-allyl-4-hydroxyphenyl)sulfone. This is a common reaction for allyl aryl ethers.
-
Homolytic Cleavage: The C-O bond of the allyl ether could break, forming a phenoxy radical and an allyl radical. These reactive species can then initiate further degradation or polymerization reactions.
-
Crosslinking: The allyl groups can undergo addition polymerization, leading to crosslinking of the material. This would be observed as an exothermic process in DSC and would increase the thermal stability and char yield of the resulting network.
High-Temperature Degradation
At higher temperatures, the more stable parts of the molecule will begin to degrade:
-
Ether Bond Scission: The aromatic ether linkages are susceptible to cleavage.
-
Sulfone Group Decomposition: The C-S bonds in the sulfone group can break, leading to the evolution of sulfur dioxide (SO2) and the formation of biphenyl-type structures.[1] This is a characteristic degradation pathway for aromatic sulfone polymers.
-
Aromatic Ring Fragmentation: At very high temperatures, the aromatic rings will fragment, leading to the formation of smaller volatile products and a carbonaceous char.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation mechanism of this compound, a series of experiments would be required. The following are detailed, generalized protocols based on standard methods for thermal analysis of polymers.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperatures and char yield.
-
Instrument: A thermogravimetric analyzer.
-
Procedure:
-
Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition, T5, T10, and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG) can be determined from the resulting curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, glass transition temperature (if amorphous), and to observe exothermic or endothermic events associated with curing or degradation.
-
Instrument: A differential scanning calorimeter.
-
Procedure:
-
Weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to ambient temperature.
-
Perform a second heating scan under the same conditions to observe the glass transition temperature of the potentially cured or rearranged material.
-
The melting point will be observed as an endothermic peak in the first heating scan. Exothermic peaks may indicate curing (crosslinking) reactions of the allyl groups.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile products of thermal degradation.
-
Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Procedure:
-
Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Insert the sample into the pyrolyzer, which is interfaced with the GC-MS.
-
Pyrolyze the sample at a series of temperatures (e.g., 300°C, 400°C, 500°C) to observe the evolution of different degradation products with temperature.
-
The volatile pyrolysis products are separated by the GC column and identified by their mass spectra.
-
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and potential thermal reactions of this compound.
Caption: Synthesis of this compound and its thermal Claisen rearrangement.
Caption: Postulated thermal degradation pathways for this compound.
Conclusion
While a dedicated, in-depth experimental study on the thermal stability and degradation of pure this compound is not available in the public literature, a strong theoretical framework for its behavior can be constructed based on the known chemistry of its constituent functional groups and related polymeric systems. It is expected to be a thermally stable molecule, with initial degradation and curing reactions driven by its allyl ether groups, followed by the decomposition of the robust sulfone and aromatic ether backbone at higher temperatures. Definitive quantitative data requires the experimental work outlined in this guide. Researchers and professionals using this molecule in formulations should consider these potential thermal behaviors during material processing and for predicting the service life of the final products.
References
Solubility Profile of Bis(4-allyloxyphenyl)sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Bis(4-allyloxyphenyl)sulfone in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this document presents qualitative information for this compound and quantitative data for the structurally related compound, 4,4′-dihydroxydiphenyl sulfone, to provide valuable insights for researchers and professionals in drug development and materials science.
Introduction to this compound
This compound is a chemical compound with growing interest in various fields, including polymer chemistry and materials science. Its molecular structure, featuring a central sulfone group flanked by two allyloxyphenyl rings, imparts unique properties relevant to the synthesis of advanced polymers and resins. Understanding its solubility is a critical first step in its application, formulation, and process development.
Qualitative Solubility of this compound
Quantitative Solubility of a Structurally Analogous Compound: 4,4′-Dihydroxydiphenyl Sulfone
To provide a more quantitative perspective, this guide presents solubility data for 4,4′-dihydroxydiphenyl sulfone, a closely related compound where the allyl ether groups are replaced by hydroxyl groups. This data can serve as a useful proxy for estimating the behavior of this compound, keeping in mind that the presence of the allyl groups will influence the overall polarity and intermolecular interactions.
The following table summarizes the mole fraction solubility (x₁) of 4,4′-dihydroxydiphenyl sulfone in various organic solvents at different temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Acetonitrile | 278.15 | 1.85 |
| 283.15 | 2.22 | |
| 288.15 | 2.65 | |
| 293.15 | 3.16 | |
| 298.15 | 3.78 | |
| 303.15 | 4.51 | |
| 308.15 | 5.39 | |
| 313.15 | 6.45 | |
| Methanol | 278.15 | 1.33 |
| 283.15 | 1.62 | |
| 288.15 | 1.97 | |
| 293.15 | 2.39 | |
| 298.15 | 2.89 | |
| 303.15 | 3.50 | |
| 308.15 | 4.24 | |
| 313.15 | 5.14 | |
| Ethanol | 278.15 | 0.98 |
| 283.15 | 1.20 | |
| 288.15 | 1.47 | |
| 293.15 | 1.80 | |
| 298.15 | 2.19 | |
| 303.15 | 2.67 | |
| 308.15 | 3.26 | |
| 313.15 | 3.97 | |
| n-Propanol | 278.15 | 0.75 |
| 283.15 | 0.93 | |
| 288.15 | 1.15 | |
| 293.15 | 1.41 | |
| 298.15 | 1.73 | |
| 303.15 | 2.12 | |
| 308.15 | 2.60 | |
| 313.15 | 3.19 | |
| Isopropyl Alcohol | 278.15 | 0.61 |
| 283.15 | 0.76 | |
| 288.15 | 0.94 | |
| 293.15 | 1.16 | |
| 298.15 | 1.43 | |
| 303.15 | 1.76 | |
| 308.15 | 2.17 | |
| 313.15 | 2.67 | |
| Acetone | 278.15 | 3.12 |
| 283.15 | 3.75 | |
| 288.15 | 4.51 | |
| 293.15 | 5.42 | |
| 298.15 | 6.52 | |
| 303.15 | 7.85 | |
| 308.15 | 9.46 | |
| 313.15 | 11.40 |
Experimental Protocol for Solubility Determination
The following provides a general and robust methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
Solid solute (e.g., this compound)
-
High-purity organic solvent of interest
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid solute to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Allow the mixtures to shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the shaking and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the solute in the same solvent with known concentrations.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of the solute in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While direct quantitative solubility data for this compound remains elusive, this guide provides essential qualitative information and valuable quantitative data from a closely related structural analog, 4,4′-dihydroxydiphenyl sulfone. The provided experimental protocol offers a reliable framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. A thorough understanding of its solubility is paramount for the successful formulation and utilization of this compound in the development of new materials and technologies.
References
An In-depth Technical Guide to Bis(4-allyloxyphenyl)sulfone
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 41481-63-4 |
| IUPAC Name | 1-(allyloxy)-4-[4-(allyloxy)phenyl]sulfonylbenzene |
| Molecular Formula | C₁₈H₁₈O₄S |
| Molecular Weight | 330.4 g/mol |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 143-144 °C | [1] |
| Appearance | White to off-white solid/crystals | [1][2] |
Synthesis and Experimental Protocols
Bis(4-allyloxyphenyl)sulfone is primarily synthesized through the etherification of 4,4'-sulfonyldiphenol (Bisphenol S). A general experimental protocol is detailed below, based on typical etherification reactions of phenols.
Synthesis of this compound from Bisphenol S
Materials:
-
4,4'-Sulfonyldiphenol (Bisphenol S)
-
Allyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
Procedure:
-
To a solution of 4,4'-sulfonyldiphenol in acetone, an excess of potassium carbonate is added.
-
The mixture is stirred vigorously, and allyl bromide is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring can be done by Thin Layer Chromatography).
-
After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound crystals.[1]
A patent describes a similar synthesis using toluene as the solvent and trioctylmethylammonium chloride as a phase transfer catalyst, reacting at 50-60°C for 15 hours.[1]
Applications in Polymer Science
This compound is a key monomer in the synthesis of advanced polymers due to its bifunctional nature, containing two reactive allyl groups.[2]
Role as a Monomer in Polymerization
Its primary application lies in its role as a bifunctional monomer in organic synthesis and as an initiator in polymerization processes.[2] These characteristics make it valuable for producing high-performance materials such as:
-
Advanced Polymers: The allyl groups can undergo polymerization to form cross-linked networks, leading to thermosetting resins with high thermal stability and mechanical strength.
-
Resins and Coatings: Its integration into polymer backbones can enhance the properties of resins and coatings.[2]
-
Polyether Sulfones: It can be used as a starting material for the synthesis of other functional polymers. For example, a rearrangement reaction can convert it to Bis(3-allyl-4-hydroxyphenyl)sulfone, which is a monomer used in producing materials like epoxy resins and polyether sulfones.[1]
Logical Workflow: Synthesis and Polymerization
The following diagram illustrates the general workflow from the synthesis of this compound to its application in polymerization.
Caption: Workflow for the synthesis of this compound and its subsequent use in polymerization.
Signaling Pathways
Currently, there is no scientific literature available that describes the involvement of this compound in biological signaling pathways. Its primary applications are in materials science and polymer chemistry, and it is not designed for pharmacological activity. Research on its biotoxicity is not extensive, though related compounds like Bis(3-allyl-4-hydroxyphenyl)sulfone have been noted for potential biotoxic effects.[3] Professionals in drug development should be aware of the general toxicological concerns associated with sulfone-containing aromatic compounds and handle them with appropriate safety measures.
References
Synthesis of Bis(4-allyloxyphenyl)sulfone: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Bis(4-allyloxyphenyl)sulfone, a key intermediate in the preparation of various functional polymers and specialty chemicals. This document summarizes key synthetic protocols, presents quantitative data in a comparative format, and offers a visual representation of the experimental workflow.
Core Synthesis Route
The primary and most direct method for the synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the allylation of Bis(4-hydroxyphenyl)sulfone (also known as 4,4'-sulfonyldiphenol) with an allyl halide in the presence of a base.
A common approach involves the reaction of 4,4'-sulfonyldiphenol with allyl bromide.[1] A phase transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.[1]
Experimental Protocols and Quantitative Data
The following table summarizes a key experimental protocol for the synthesis of this compound, including reaction parameters and reported yields.
| Parameter | Value | Reference |
| Starting Material | 4,4'-Sulfonyldiphenol | [1] |
| Reagent | Allyl Bromide | [1] |
| Base | Caustic Soda (Sodium Hydroxide) | [1] |
| Catalyst | Trioctylmethylammonium Chloride (Phase Transfer Catalyst) | [1] |
| Solvent System | Water and Toluene | [1] |
| Molar Ratio (4,4'-sulfonyldiphenol:allyl compound) | 1:2 to 1:8 (desirably 1:2 to 1:4) | [1] |
| Reaction Temperature | 50-150 °C | [1] |
| Reaction Time | 1-20 hours (specifically 15 hours in one example) | [1] |
| Yield | 91.2% | [1] |
| Melting Point | 143-144 °C | [1] |
Detailed Experimental Methodology
A representative experimental procedure for the synthesis of this compound is as follows[1]:
-
A flask is charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol. The mixture is stirred until a complete solution is formed.
-
To this solution, 1 part of trioctylmethylammonium chloride (as a phase transfer catalyst) is added, followed by the addition of 36.3 parts of allyl bromide.
-
The resulting solution is heated and allowed to react at a temperature between 50 °C and 150 °C for 15 hours.
-
After the reaction is complete, toluene is removed by steam distillation, which results in the precipitation of pale yellow crystals.
-
The crystals are collected by filtration and washed with 100 parts of methanol.
-
The final product is obtained as white crystals of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
References
Potential Research Directions for Bis(4-allyloxyphenyl)sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-allyloxyphenyl)sulfone is a versatile bifunctional monomer with significant potential in the development of high-performance polymers and advanced biomaterials. Its rigid sulfone core, combined with the reactive allyl ether functionalities, offers a unique platform for creating crosslinked networks with tailored thermal and mechanical properties. This technical guide explores potential research directions for this compound, providing a comprehensive overview of its synthesis, polymerization characteristics, and prospective applications in specialty polymers, dental materials, and drug delivery systems. Detailed experimental protocols, quantitative data, and conceptual frameworks are presented to facilitate further investigation and innovation in these fields.
Introduction
This compound, also known as 4,4′-Sulfonylbis((allyloxy)benzene), is a synthetic chemical compound with the formula C18H18O4S.[1] It is a white to off-white powder with a molecular weight of 330.40 g/mol .[1] The molecule's structure, featuring a central diphenyl sulfone moiety with para-substituted allyl ether groups, makes it a valuable precursor for a variety of polymeric materials.[2] The sulfone group imparts rigidity, thermal stability, and chemical resistance, while the terminal allyl groups provide sites for polymerization and crosslinking.[2] This combination of features opens up avenues for its use as a monomer, crosslinking agent, and an initiator in polymerization processes for applications ranging from electronics and textiles to advanced resins and coatings.[1][2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 4,4'-sulfonyldiphenol (Bisphenol S) with an allyl halide, such as allyl bromide, in the presence of a base and a phase transfer catalyst.[3]
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided in a patent, which describes the reaction of 4,4'-sulfonyldiphenol with allyl bromide.[3]
Materials:
-
4,4'-sulfonyldiphenol
-
Allyl bromide
-
Caustic soda (sodium hydroxide)
-
Toluene
-
Water
-
Trioctylmethylammonium chloride (phase transfer catalyst)
-
Methanol
Procedure:
-
A flask is charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol. The mixture is stirred until all components are completely dissolved.
-
To this solution, 1 part of trioctylmethylammonium chloride and 36.3 parts of allyl bromide are added.
-
The resulting solution is heated and reacted at a temperature between 50°C and 80°C for 15 hours.
-
After the reaction is complete, toluene is removed by steam distillation, yielding pale yellow crystals.
-
The crystals are filtered and washed with 100 parts of methanol to obtain white crystals of this compound.[3]
Yield and Properties:
Synthesis Diagram
Caption: Synthesis of this compound.
Polymerization and Crosslinking
The dual allyl functionalities of this compound allow it to undergo polymerization and act as a crosslinking agent to form thermosetting polymers. This can be achieved through thermal curing or free-radical polymerization.
Research Direction: Thermal Curing and Polymer Properties
A primary research direction is the investigation of the thermal curing of this compound to form highly crosslinked networks. The kinetics of the curing process can be studied using Differential Scanning Calorimetry (DSC) to determine the activation energy and reaction order. The resulting polymer's thermal stability can be assessed by Thermogravimetric Analysis (TGA), while its mechanical properties, such as tensile strength, modulus, and hardness, can be determined through standard mechanical testing.
Table 1: Proposed Experimental Data for Thermally Cured Poly(this compound)
| Property | Proposed Analytical Technique | Expected Outcome/Significance |
| Curing Profile | DSC | Determination of curing temperature range, enthalpy of polymerization, and curing kinetics. |
| Thermal Stability | TGA | Onset of decomposition temperature, char yield, providing insights into thermal resistance. |
| Glass Transition Temp. (Tg) | DSC, DMA | Understanding the operational temperature range of the crosslinked polymer. |
| Tensile Strength & Modulus | Universal Testing Machine | Quantifying the stiffness and strength of the material. |
| Hardness | Durometer, Rockwell Hardness | Assessing the material's resistance to indentation and scratching. |
Research Direction: Free-Radical Polymerization and Copolymerization
This compound can be homopolymerized or copolymerized with other vinyl monomers, such as methacrylates, via free-radical polymerization initiated by thermal or photoinitiators. Copolymerization offers a strategy to tailor the properties of the resulting polymer. For instance, copolymerization with flexible monomers could enhance toughness, while incorporating functional monomers could introduce specific properties like hydrophilicity or bio-adhesion.
Polymerization Workflow Diagram
Caption: Experimental workflow for polymerization.
Potential Application in High-Performance Polymers
The inherent properties of the sulfone group suggest that polymers derived from this compound could find applications as high-performance materials, particularly in modifying existing polymer systems like epoxy resins.
Research Direction: Modification of Epoxy Resins
This compound can be investigated as a reactive modifier for epoxy resins. The allyl groups can participate in the curing reaction of the epoxy system, leading to a more integrated and potentially tougher network. Research in this area would involve blending this compound with commercial epoxy resins at various concentrations and studying the effect on the curing behavior and the final properties of the cured material. Key properties to investigate include fracture toughness, thermal stability, and moisture resistance.
Potential Application in Dental Materials
The biocompatibility of polysulfones makes them attractive for medical and dental applications.[4][5] this compound, with its polymerizable allyl groups, presents an interesting candidate for developing novel dental composites and adhesives.
Research Direction: Development of Novel Dental Composites
This compound could be explored as a comonomer in the resin matrix of dental composites, potentially replacing or complementing existing monomers like Bis-GMA. Its rigid core may contribute to higher mechanical strength and lower polymerization shrinkage, two critical parameters for durable dental restorations. Research would involve formulating experimental dental composites with varying amounts of this compound and evaluating their mechanical properties (flexural strength, compressive strength), polymerization shrinkage, water sorption, and biocompatibility.
Table 2: Proposed Formulation and Characterization of an Experimental Dental Composite
| Component | Material | Purpose |
| Resin Matrix | ||
| Monomer 1 | This compound | Impart strength and reduce shrinkage |
| Monomer 2 | Triethylene glycol dimethacrylate (TEGDMA) | Diluent to control viscosity |
| Initiator System | Camphorquinone / Amine | Photo-polymerization |
| Filler | Silanized glass fillers | Reinforcement |
| Characterization | Test | Parameter Measured |
| Flexural Strength (ISO 4049) | Resistance to bending forces | |
| Polymerization Shrinkage | Volumetric change upon curing | |
| Water Sorption & Solubility (ISO 4049) | Stability in an aqueous environment | |
| Cytotoxicity (ISO 10993-5) | Biocompatibility |
Potential Application in Drug Development
The presence of reactive allyl groups on the this compound monomer opens up possibilities for its use in creating functional polymers for drug delivery applications. The allyl groups can be functionalized post-polymerization to attach therapeutic agents, targeting moieties, or imaging agents.
Research Direction: Synthesis of Functional Polymers for Drug Conjugation
A promising research direction is the synthesis of polymers or copolymers of this compound followed by post-polymerization modification of the pendant allyl groups. Thiol-ene "click" chemistry is a highly efficient method for functionalizing allyl groups.[6] This would allow for the covalent attachment of drugs, offering a platform for creating polymer-drug conjugates.[7][8]
Conceptual Signaling Pathway for Targeted Drug Delivery
A hypothetical targeted drug delivery system could be designed where a drug is conjugated to a polymer backbone derived from this compound. The polymer could be designed to respond to specific stimuli within a diseased environment, such as a change in pH or the presence of specific enzymes, to trigger the release of the drug.
Caption: Targeted drug delivery concept.
Conclusion
This compound is a monomer with considerable untapped potential. The research directions outlined in this guide highlight opportunities for innovation in high-performance polymers, dental materials, and drug delivery systems. Its straightforward synthesis and versatile reactivity make it an attractive candidate for academic and industrial research. Further exploration of its polymerization behavior, the properties of its derived polymers, and its functionalization for biomedical applications is warranted and promises to yield novel materials with significant scientific and commercial value.
References
- 1. How Can Sulfone Polymers Be Optimized for Specific End-Use Requirements? - Tuntun Plastic [tuntunplastic.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. genesismedicalplastics.com [genesismedicalplastics.com]
- 5. UDEL polysulfone for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
safety and handling precautions for Bis(4-allyloxyphenyl)sulfone
An In-depth Technical Guide to the Safety and Handling of Bis(4-allyloxyphenyl)sulfone
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is a white crystalline powder.[1] It is important to distinguish it from its isomers and related compounds, such as Bis(3-allyl-4-hydroxyphenyl)sulfone.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41481-63-4 | [1][2] |
| Molecular Formula | C18H18O4S | [1][2] |
| Molecular Weight | 330.4 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 141-142 °C | [1] |
| Boiling Point | 500.7 °C at 760 mmHg | [1] |
| Flash Point | 256.6 °C | [1] |
| Density | 1.172 g/cm³ | [1] |
| Vapor Pressure | 1.15E-09 mmHg at 25°C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol.[1] | |
| Storage Temperature | -20°C in an inert atmosphere.[1][2] |
Hazard Identification and Safety Precautions
General Handling Precautions:
-
Handle in a well-ventilated place.[3]
-
Avoid formation of dust and aerosols.[3]
-
Do not breathe dust.[4]
-
Wash hands thoroughly after handling.[5]
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves. Inspect gloves before use.[3][4]
-
Respiratory Protection: Under normal use conditions where adequate ventilation is present, no special respiratory protection is typically required. If dust is generated and exposure limits may be exceeded, use a full-face respirator.[3][4]
First Aid Measures
In case of exposure, follow these first aid protocols:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][5]
Accidental Release and Disposal
Accidental Release Measures:
-
Ensure adequate ventilation.[3]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3]
-
Use personal protective equipment.[3]
-
Avoid dust formation.[3]
-
Sweep up and shovel into suitable containers for disposal.[4]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]
Disposal Considerations:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Toxicological and Ecotoxicological Information
Specific toxicological data for this compound is limited. However, a study on a related compound, Bis-(3-allyl-4-hydroxyphenyl) sulfone, showed effects on embryonic viability in chicken embryos, with a median lethal dose (LD50) estimated at 66 µg/g.[6] The study indicated that predominant toxicity pathways included xenobiotic metabolism, lipid homeostasis, and cell cycle regulation.[6] Another related compound, Bis(4-hydroxyphenyl) sulfone (Bisphenol S), is classified as toxic to aquatic life with long-lasting effects.[7]
Table 2: Toxicological Data for Related Compounds
| Compound | Data Type | Value | Species | Source |
| Bis-(3-allyl-4-hydroxyphenyl) sulfone | LD50 (embryonic viability) | 66 µg/g | Chicken Embryo | [6] |
| Bis(4-hydroxyphenyl) sulfone | LD50 (oral) | 2830 mg/kg | Rat |
Experimental Protocols
The following protocols are derived from patent literature for the synthesis and rearrangement of this compound and related compounds.
Protocol 1: Synthesis of Bis(4-allyloxyphenyl) sulfone
This protocol is adapted from a method for synthesizing the target compound.[8]
-
Charge a flask with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol.
-
Stir the mixture until all components are completely dissolved.
-
Add 1 part of trioctylmethylammonium chloride (phase transfer catalyst) to the solution.
-
Add 36.3 parts of allyl bromide to the solution.
-
React the resulting solution at 50-60°C for 15 hours.
-
After the reaction, steam-distill the toluene to obtain pale yellow crystals.
-
Filter the crystals and wash with 100 parts of methanol to yield white crystals of Bis(4-allyloxyphenyl) sulfone.[8]
Protocol 2: Claisen Rearrangement to Bis(3-allyl-4-hydroxyphenyl) sulfone
This protocol describes the rearrangement of the allyloxy groups on the phenyl rings.[8]
-
Add the obtained this compound to trichlorobenzene (e.g., 15 parts sulfone to 30 parts trichlorobenzene).
-
Heat the mixture at 216-219°C for 10 hours.
-
After the rearrangement is complete, extract the phenolic product by adding 50 parts of water and 12 parts of 48% caustic soda.
-
Purify the aqueous phase with activated carbon.
-
Treat the water phase with an acid to precipitate white crystals of Bis(3-allyl-4-hydroxyphenyl) sulfone.[8]
Visualized Workflow: Safe Handling and Emergency Response
The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.
Caption: Workflow for safe handling and emergency response.
References
- 1. Cas 41481-63-4,1-Prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonyl-benzene | lookchem [lookchem.com]
- 2. Buy Online CAS Number 41481-63-4 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Bis-(3-allyl-4-hydroxyphenyl) sulfone decreases embryonic viability and alters hepatic mRNA expression at two distinct developmental stages in chicken embryos exposed via egg injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. GB2154236A - Bis (3-allyl 4-hydroxyphenyl) sulfone - Google Patents [patents.google.com]
Commercial Sourcing and Synthetic Methodologies for Bis(4-allyloxyphenyl)sulfone in Research Applications
For researchers, scientists, and drug development professionals requiring Bis(4-allyloxyphenyl)sulfone for their work, this technical guide provides an overview of commercial suppliers and a summary of synthetic protocols. This information is intended to streamline the procurement and potential in-house synthesis of this compound for research and development purposes.
Commercial Availability
This compound (CAS No. 41481-63-4) is available from several chemical suppliers specializing in research-grade compounds. The primary supplier identified is Toronto Research Chemicals (TRC), with their products being distributed through major laboratory suppliers such as Fisher Scientific and LGC Standards. This ensures a broad accessibility for researchers across different geographical locations.
A summary of the available quantitative data from these suppliers is presented in the table below for easy comparison. Please note that pricing is subject to change and may vary based on institutional agreements and location. It is recommended to log in to the respective supplier websites for the most current pricing.
| Supplier/Distributor | Product Code (TRC) | Available Quantities | Price (EUR, approx.) | Purity |
| Fisher Scientific | TRCA6145081G | 1 g | €85.71 | High Purity |
| Fisher Scientific | TRCA6145085G | 5 g | Not listed | High Purity |
| Fisher Scientific | TRCA61450810G | 10 g | €377.14 | High Purity |
| LGC Standards | Not specified | 1 g, 5 g, 10 g | Login required | High Purity |
Table 1: Commercial Supplier Information for this compound
Experimental Protocols: Synthesis of this compound
For research teams with synthetic chemistry capabilities, this compound can be prepared in the laboratory. The following is a generalized methodology derived from established patent literature. This protocol describes the etherification of 4,4'-sulfonyldiphenol.
Materials:
-
4,4'-Sulfonyldiphenol (Bisphenol S)
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Toluene
-
Methanol
-
Phase transfer catalyst (e.g., trioctylmethylammonium chloride)
-
Water
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 4,4'-sulfonyldiphenol and sodium hydroxide in a mixture of water and toluene.
-
Catalyst and Reagent Addition: To the resulting solution, add a catalytic amount of a phase transfer catalyst, such as trioctylmethylammonium chloride. Subsequently, add allyl bromide to the reaction mixture. The molar ratio of 4,4'-sulfonyldiphenol to allyl bromide should be approximately 1:2 to 1:4.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 80°C and maintain vigorous stirring for approximately 15 hours.
-
Workup and Isolation: After the reaction is complete, remove the toluene via steam distillation. The crude product, this compound, will precipitate as pale yellow crystals.
-
Purification: Filter the crude product and wash the crystals with methanol to yield white crystals of the purified product.
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity. The melting point of the purified compound is reported to be in the range of 143-144°C.
Logical Workflow for Supplier Selection
The process of selecting a suitable commercial supplier for research chemicals involves several key decision points. The following diagram illustrates a typical workflow for procuring this compound.
Caption: Workflow for Commercial Supplier Selection.
In-depth Molecular Modeling of Bis(4-allyloxyphenyl)sulfone: A Technical Guide
Notice: Publicly available research detailing comprehensive molecular modeling studies, including Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations, specifically for Bis(4-allyloxyphenyl)sulfone is limited. Consequently, this guide provides a foundational framework for such research, outlining established methodologies and presenting illustrative data based on analogous sulfone-containing compounds. The quantitative data herein should be considered representative and would require validation through dedicated computational studies of this compound.
Introduction
This compound is a molecule of interest in materials science, particularly in the synthesis of polymers and resins. Its structure, featuring a central sulfone group flanked by two allyloxy-substituted phenyl rings, imparts specific chemical and physical properties that are valuable in various applications. Molecular modeling serves as a powerful tool to elucidate the three-dimensional structure, electronic properties, and reactivity of this compound at an atomic level. This understanding is crucial for predicting its behavior in polymerization reactions, its interaction with other molecules, and for the rational design of new materials with tailored properties.
This technical guide outlines the standard computational protocols for the molecular modeling of this compound, presents expected quantitative data in a structured format, and provides visualizations of key computational workflows.
Molecular Structure and Properties
The core structure of this compound consists of a diphenyl sulfone core with allyl ether modifications at the para positions. The sulfone group introduces a significant dipole moment and influences the overall geometry and electronic distribution of the molecule. The terminal allyl groups are reactive sites for polymerization.
Computational Methodology: A Workflow for Molecular Modeling
A typical computational workflow for investigating the molecular properties of this compound is depicted below. This process involves geometry optimization, frequency analysis to confirm the stability of the structure, and subsequent calculation of various electronic and spectroscopic properties.
Experimental Protocols
Density Functional Theory (DFT) Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology:
-
Input Structure: The initial 3D coordinates of this compound are generated using a molecular builder and subjected to an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6).
-
Geometry Optimization: A full geometry optimization is performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p). This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential (MEP). FT-IR and NMR spectra can also be simulated from the results of the frequency and subsequent calculations.
-
Molecular Dynamics (MD) Simulations:
-
Software: GROMACS, AMBER, or NAMD.
-
Methodology:
-
System Setup: The optimized structure of this compound is placed in a simulation box, which is then solvated (e.g., with water or a relevant organic solvent). Ions are added to neutralize the system.
-
Force Field: An appropriate force field (e.g., GAFF for general organic molecules) is assigned to describe the atomic interactions.
-
Minimization: The energy of the initial system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to collect trajectory data.
-
Analysis: The trajectory is analyzed to study conformational changes, interactions with solvent molecules, and other dynamic properties.
-
Quantitative Data Summary
The following tables summarize representative quantitative data that would be obtained from DFT calculations on this compound.
Table 1: Calculated Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C-S (sulfonyl) | ~1.77 |
| S=O (sulfonyl) | ~1.43 | |
| C-O (ether) | ~1.37 | |
| C=C (allyl) | ~1.34 | |
| C-C (allyl) | ~1.50 | |
| Bond Angles | O=S=O | ~119 |
| C-S-C | ~104 | |
| C-O-C | ~118 | |
| Dihedral Angles | C-S-C-C (phenyl) | Variable |
| C-O-C-C (phenyl) | Variable |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| Dipole Moment | ~ 5.0 D |
Table 3: Mulliken Atomic Charges (Illustrative, Selected Atoms)
| Atom | Charge (e) |
| S (sulfonyl) | ~ +1.2 |
| O (sulfonyl) | ~ -0.6 |
| O (ether) | ~ -0.4 |
| C (ipso-phenyl, bonded to S) | ~ +0.2 |
| C (para-phenyl, bonded to O) | ~ +0.1 |
Spectroscopic Analysis (Theoretical)
FT-IR Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule. Key expected peaks for this compound would include:
-
~3100-3000 cm⁻¹: C-H stretching (aromatic and vinyl)
-
~1600, 1500, 1450 cm⁻¹: C=C stretching (aromatic ring)
-
~1300-1150 cm⁻¹: Asymmetric and symmetric S=O stretching
-
~1250 cm⁻¹: Asymmetric C-O-C stretching (ether)
-
~1050 cm⁻¹: Symmetric C-O-C stretching (ether)
-
~990, 910 cm⁻¹: =C-H bending (allyl group)
NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra.
Application in Drug Development: A Hypothetical Structure-Activity Relationship
While this compound is not primarily a pharmaceutical compound, its sulfone core is present in many bioactive molecules. Molecular modeling can be instrumental in understanding structure-activity relationships (SAR). For instance, if this molecule were a scaffold for a drug candidate, modifications to its structure could be correlated with changes in binding affinity to a target protein.
Conclusion
Methodological & Application
Application Notes and Protocols for the Use of Bis(4-allyloxyphenyl)sulfone in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-allyloxyphenyl)sulfone is a versatile monomer that holds significant promise in the synthesis of high-performance thermosetting polymers. Its unique molecular structure, featuring a rigid sulfone backbone and reactive allyl ether terminal groups, allows for the formation of crosslinked networks with exceptional thermal stability, mechanical strength, and chemical resistance. These properties make polymers derived from this compound attractive for a range of demanding applications, including advanced composites, adhesives, and coatings, particularly in the aerospace, automotive, and electronics industries. Furthermore, the biocompatibility and robust nature of polysulfone-based materials are of interest in the development of medical devices and drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis of thermosetting polymers from this compound. It includes information on the proposed curing mechanism, key experimental procedures, and the expected properties of the resulting polymers based on data from related materials.
Synthesis of this compound Monomer
The synthesis of the this compound monomer is a prerequisite for its use in polymer synthesis. A general synthetic route involves the reaction of bis(4-hydroxyphenyl)sulfone with an allyl halide in the presence of a base.
Caption: Synthesis of this compound.
Polymerization via Thermal Curing
The allyl ether groups of this compound allow it to undergo thermal curing to form a crosslinked thermoset polymer. The proposed curing mechanism involves an initial Claisen rearrangement of the allyl groups from the ether linkage to the ortho position on the aromatic ring, forming bis(3-allyl-4-hydroxyphenyl)sulfone. This is followed by a chain-growth polymerization of the newly formed allyl groups, leading to a highly crosslinked network.
Caption: Proposed thermal curing mechanism.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound
-
Solvent (optional, for pre-processing): N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Reaction Vessel: High-temperature resistant glass reactor or stainless steel autoclave
-
Heating System: Programmable oven or oil bath with precise temperature control
-
Vacuum System: For removal of solvent and entrapped air
-
Analytical Instruments: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA), Fourier-Transform Infrared (FTIR) Spectrometer
Protocol 1: Bulk Thermal Curing
This protocol describes the direct thermal curing of the this compound monomer in its molten state.
Caption: Workflow for bulk thermal curing.
Detailed Steps:
-
Place a known quantity of this compound monomer into a clean, dry reaction vessel.
-
Heat the vessel to a temperature sufficient to melt the monomer (e.g., 100-120 °C) under a gentle vacuum to aid in the removal of any entrapped air or residual moisture.
-
Once the monomer is fully melted and degassed, gradually increase the temperature to the desired curing temperature. A staged curing cycle is recommended to manage the exotherm and prevent void formation. A suggested cycle is:
-
Hold at 180 °C for 2 hours.
-
Ramp to 220 °C and hold for 2 hours.
-
Ramp to 250 °C and hold for 4 hours for post-curing.
-
-
After the curing cycle is complete, cool the polymer slowly to room temperature to minimize internal stresses.
Data Presentation
The following tables summarize representative quantitative data for thermosetting polymers derived from monomers structurally related to this compound. This data is provided to give an indication of the expected performance.
Table 1: Thermal Properties of Related Polysulfone-Based Thermosets
| Property | Value | Analysis Method |
| Glass Transition Temp. (Tg) | 200 - 280 °C | DSC / DMA |
| Decomposition Temp. (Td, 5% wt loss) | > 400 °C | TGA |
| Coefficient of Thermal Expansion (CTE) | 40 - 60 ppm/°C | TMA |
Table 2: Mechanical Properties of Related Polysulfone-Based Thermosets
| Property | Value | Analysis Method |
| Tensile Strength | 70 - 100 MPa | Tensile Testing |
| Tensile Modulus | 2.5 - 4.0 GPa | Tensile Testing |
| Flexural Strength | 120 - 180 MPa | Flexural Testing |
| Flexural Modulus | 3.0 - 5.0 GPa | Flexural Testing |
Applications in Toughening Epoxy Resins
This compound and its derivatives can be utilized as toughening agents for brittle epoxy resins. The rigid sulfone backbone can enhance the stiffness and thermal stability, while the flexible allyl ether groups can improve fracture toughness. When blended with an epoxy resin and a curing agent, the sulfone component can phase-separate into micro-domains that act to dissipate energy and arrest crack propagation.[1][2][3][4][5]
Protocol 2: Preparation of a Toughened Epoxy Resin Formulation
-
In a suitable mixing vessel, dissolve the desired amount of this compound (e.g., 5-20 wt%) in the liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) with gentle heating and stirring until a homogeneous solution is obtained.
-
Cool the mixture to room temperature and add the stoichiometric amount of a suitable curing agent (e.g., an aromatic diamine like 4,4'-diaminodiphenyl sulfone, DDS).
-
Mix thoroughly until the curing agent is fully dissolved.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the formulation into a pre-heated mold and cure using a temperature cycle appropriate for the specific epoxy-hardener system.
Conclusion
This compound is a valuable monomer for the creation of high-performance thermosetting polymers. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and properties of these materials. The thermal curing of this compound offers a straightforward route to obtaining robust, crosslinked networks suitable for a variety of advanced applications. Further research and optimization of curing cycles and formulations will undoubtedly expand the utility of this promising monomer.
References
- 1. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study on Toughening Effect of PTS and PTK in Various Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(4-allyloxyphenyl)sulfone as a Crosslinking Agent for Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-allyloxyphenyl)sulfone is a bifunctional monomer characterized by the presence of two allyl ether groups and a central sulfone moiety.[1] This unique structure allows it to act as a versatile crosslinking agent, or reactive modifier, for various thermosetting resin systems. The allyl groups provide sites for thermal or free-radical induced polymerization, enabling the formation of highly crosslinked, three-dimensional polymer networks. The rigid sulfone group incorporated into the polymer backbone is anticipated to enhance the thermal stability and mechanical properties of the cured resin.
These application notes provide an overview of the potential uses of this compound as a crosslinking agent for bismaleimide (BMI), epoxy, and phenolic resins, along with detailed experimental protocols to serve as a starting point for research and development.
Key Applications and Expected Benefits
The incorporation of this compound into resin formulations is expected to yield several advantages:
-
Improved Toughness: The introduction of flexible ether linkages can enhance the fracture toughness of inherently brittle resin systems like bismaleimides.
-
Enhanced Thermal Stability: The sulfone group is known for its high thermal resistance, which can increase the glass transition temperature (Tg) and decomposition temperature of the final polymer.
-
Modified Processability: As a reactive diluent, it can reduce the viscosity of high-melting-point resins, improving their processability for techniques like resin transfer molding (RTM) and infusion.
-
Good Dielectric Properties: The low polarity of the allyl and phenyl groups suggests potential for applications in electronic packaging and insulation.
Safety and Handling
Caution: this compound is a chemical compound for research and development purposes. All handling should be performed by trained personnel in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.[2]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or dust. Keep away from sources of ignition.[3] Use spark-proof tools.[2]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Protect from light and moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains.[3]
Application in Bismaleimide (BMI) Resins
This compound can act as a reactive comonomer for bismaleimide resins, offering a pathway to toughen these high-performance but brittle materials. The curing mechanism involves a complex set of reactions including "ene" reactions and Diels-Alder additions between the allyl groups of this compound and the maleimide groups of the BMI resin.
Illustrative Performance Data
The following table presents expected trends in the properties of a standard bismaleimide resin when modified with this compound. The data is illustrative and should be confirmed by experimentation.
| Property | Neat BMI Resin | BMI + 10% this compound | BMI + 20% this compound |
| Glass Transition Temp. (Tg) | ~320 °C | ~305 °C | ~290 °C |
| Flexural Strength | High | Slightly Reduced | Moderately Reduced |
| Fracture Toughness (KIC) | Low | Moderately Increased | Significantly Increased |
| Viscosity at 120°C | High | Moderate | Low |
Experimental Protocol: Modification of a Bismaleimide Resin
This protocol is based on established procedures for similar allyl-functionalized modifiers.
Materials:
-
N,N'-(4,4'-diphenylmethane)bismaleimide (BDM)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for solution blending)
-
High-temperature vacuum oven
-
Molding equipment
Procedure:
-
Melt Blending:
-
In a beaker, combine the desired amounts of BDM and this compound (e.g., 90:10 or 80:20 by weight).
-
Heat the mixture to 130-140°C with constant stirring until a homogeneous, clear melt is obtained.
-
Degas the molten mixture under vacuum for 15-30 minutes to remove any entrapped air or volatiles.
-
-
Curing:
-
Pour the degassed resin into a preheated mold.
-
Cure the resin in a programmable oven using a staged cure cycle, for example:
-
180°C for 2 hours
-
200°C for 2 hours
-
250°C for 4 hours (post-cure)
-
-
Allow the cured plaque to cool slowly to room temperature to minimize residual stresses.
-
Workflow for BMI Resin Modification
Caption: Workflow for BMI resin modification.
Application in Epoxy Resins
This compound can be incorporated into epoxy resin formulations as a reactive diluent and a co-curing agent. The allyl groups can undergo thermal polymerization at elevated temperatures, often requiring a free-radical initiator. This dual-curing system (epoxy-amine/anhydride reaction and allyl polymerization) can lead to a dense, highly crosslinked network with enhanced thermal and mechanical properties.
Illustrative Performance Data
The following table shows the expected effects of adding this compound to a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with an amine hardener.
| Property | Standard Epoxy | Epoxy + 15% this compound |
| Glass Transition Temp. (Tg) | ~150 °C | ~170 °C |
| Tensile Strength | Moderate | Slightly Increased |
| Thermal Stability | Good | Excellent |
| Dielectric Constant | Moderate | Lower |
Experimental Protocol: Formulation of a High-Temperature Epoxy System
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Amine curing agent (e.g., 4,4'-Diaminodiphenyl sulfone, DDS)
-
Free-radical initiator (e.g., Dicumyl peroxide, optional)
-
Mechanical stirrer
-
Vacuum oven
Procedure:
-
Premixing:
-
In a reaction vessel, heat the DGEBA epoxy resin to approximately 80°C to reduce its viscosity.
-
Add the desired amount of this compound and stir until a homogeneous solution is formed.
-
If using, add the free-radical initiator at this stage and mix thoroughly.
-
-
Addition of Curing Agent:
-
Melt the DDS curing agent at around 120°C in a separate container.
-
Add the molten DDS to the epoxy/sulfone mixture and stir vigorously for 5-10 minutes until the curing agent is completely dissolved.
-
-
Degassing and Curing:
-
Degas the formulation under vacuum at 120°C for 20-30 minutes.
-
Pour the resin into a preheated mold.
-
Cure in an oven with a suitable cure schedule, for example:
-
150°C for 2 hours
-
180°C for 3 hours
-
-
Curing Reaction Pathway
References
Application Notes and Protocols for High-Performance Adhesives Formulated with Bis(4-allyloxyphenyl)sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, curing, and performance characterization of high-performance thermosetting adhesives based on Bis(4-allyloxyphenyl)sulfone. The protocols outlined below are intended to serve as a foundational guide for the development of novel adhesive systems with high thermal stability and robust mechanical properties.
Introduction
This compound is a versatile monomer possessing two terminal allyl groups, making it an excellent candidate for thermal polymerization and crosslinking. The rigid sulfone backbone is known to impart high thermal stability and mechanical strength to polymers. When co-polymerized with suitable monomers, such as bismaleimides, this compound can form a highly crosslinked network, yielding a thermoset adhesive with superior performance characteristics suitable for demanding applications in aerospace, electronics, and automotive industries. The curing mechanism is typically based on an "ene" reaction between the allyl groups of this compound and the maleimide groups of a co-monomer, followed by homopolymerization of the maleimide groups.
Synthesis of this compound
A detailed protocol for the synthesis of this compound is provided below, based on established chemical principles.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,4'-Sulfonyldiphenol
-
Allyl bromide
-
Toluene
-
Water
-
Sodium hydroxide (NaOH)
-
Trioctylmethylammonium chloride (phase transfer catalyst)
-
Methanol
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and thermometer, prepare a solution of 150 parts water, 150 parts toluene, 12 parts sodium hydroxide, and 25 parts of 4,4'-sulfonyldiphenol. Stir until all components are fully dissolved.[1]
-
To this solution, add 1 part of trioctylmethylammonium chloride.
-
Subsequently, add 36.3 parts of allyl bromide to the reaction mixture.
-
Heat the solution to 50°C and maintain this temperature for 15 hours with continuous stirring.[1]
-
After the reaction is complete, remove the toluene via steam distillation. This will result in the precipitation of pale yellow crystals.
-
Filter the crude product and wash the crystals with 100 parts of methanol to obtain white crystals of this compound.[1]
-
The expected yield is approximately 91.2%, with a melting point of 143-144°C.[1]
Formulation of a High-Performance Adhesive
A representative formulation for a high-performance adhesive involves the co-polymerization of this compound with a bismaleimide monomer, such as N,N'-(4,4'-diphenylmethane)bismaleimide (BDM).
Experimental Protocol: Adhesive Formulation and Curing
Materials:
-
This compound
-
N,N'-(4,4'-diphenylmethane)bismaleimide (BDM)
-
Methyl ethyl ketone (MEK)
-
Aluminum substrates (for lap shear testing)
Procedure:
-
Prepare a 25% (w/v) solution of a blend of this compound and BDM in MEK. A 1:1 molar ratio of allyl groups to maleimide groups is a good starting point for formulation optimization.
-
Thoroughly mix the solution until both components are completely dissolved.
-
For lap shear strength testing, prepare aluminum substrates according to ASTM D-1002.
-
Apply a uniform thin layer of the adhesive solution to the bonding area of the aluminum substrates.
-
Evaporate the solvent by placing the coated substrates in a hot air oven at 75-80°C for approximately 2 hours.[2]
-
Assemble the joints and apply pressure (approximately 0.5 MPa) using a press.[2]
-
Cure the adhesive using a stepwise heating schedule: 160°C for 30 minutes, 200°C for 30 minutes, and a final post-cure at 250°C for 2 hours.[2]
Performance Characterization
The performance of the cured adhesive should be evaluated through a series of standardized tests to determine its mechanical and thermal properties.
Experimental Protocols: Performance Testing
a) Mechanical Properties:
-
Lap Shear Strength: Determine the lap shear strength of the cured adhesive on aluminum substrates according to ASTM D-1002. Testing should be performed at room temperature and elevated temperatures to assess the thermal stability of the bond.[2]
-
Flexural Strength and Modulus: Measure the flexural properties of cast specimens of the cured resin according to relevant ASTM standards.
b) Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Analyze the curing behavior of the uncured resin mixture using DSC. This will help determine the onset and peak curing temperatures, as well as the total heat of reaction (enthalpy).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the cured adhesive by TGA. The 5% weight loss temperature (Td5%) is a key indicator of thermal degradation.
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus of the cured adhesive using DMA.
Data Presentation
The following tables summarize the expected performance characteristics of a high-performance adhesive based on this compound and a bismaleimide. Note: The data presented here is representative of similar high-performance thermosets and should be confirmed by experimental testing.
Table 1: Mechanical Properties of Cured Adhesive
| Property | Test Method | Expected Value |
| Flexural Strength | ASTM D790 | > 150 MPa |
| Flexural Modulus | ASTM D790 | > 4.5 GPa |
| Lap Shear Strength (RT) | ASTM D-1002 | > 25 MPa |
Table 2: Thermal Properties of Cured Adhesive
| Property | Test Method | Expected Value |
| Glass Transition Temperature (Tg) | DMA | > 250 °C |
| 5% Weight Loss Temperature (Td5%) | TGA | > 400 °C |
| Char Yield at 800°C (N2) | TGA | > 35% |
Visualizations
Chemical Structures
References
Application Notes and Protocols for the Polymerization of Bis(4-allyloxyphenyl)sulfone
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the polymerization of Bis(4-allyloxyphenyl)sulfone. The process involves a two-step approach: a thermal Claisen rearrangement of the monomer to form Bis(3-allyl-4-hydroxyphenyl)sulfone, followed by a UV-initiated thiol-ene step-growth polymerization of the rearranged monomer. This method yields a crosslinked poly(thioether-sulfone) network. Detailed methodologies for both the monomer rearrangement and the subsequent photopolymerization are presented, along with tables summarizing key quantitative data and characterization of the resulting polymer.
Introduction
This compound is a monomer that possesses reactive allyl functional groups, making it a candidate for the formation of crosslinked polymer networks. However, direct thermal polymerization of this monomer is challenging as it preferentially undergoes a Claisen rearrangement to form its isomer, Bis(3-allyl-4-hydroxyphenyl)sulfone. This rearranged product, which contains both phenolic hydroxyl groups and reactive allyl groups, is an excellent candidate for thiol-ene "click" chemistry. Thiol-ene polymerization is a highly efficient and versatile method for polymer synthesis, known for its rapid reaction rates, low shrinkage, and tolerance to various functional groups. This protocol details a robust method to first synthesize the functional monomer via thermal rearrangement and then to polymerize it into a poly(thioether-sulfone) network using UV-initiated thiol-ene chemistry.
Experimental Protocols
Part 1: Thermal Claisen Rearrangement of this compound
This procedure describes the conversion of this compound to Bis(3-allyl-4-hydroxyphenyl)sulfone.
Materials:
-
This compound (or 4,4'-diallyl diphenyl sulfone)
-
Diethylene glycol monobutyl ether (solvent)
-
Methyl glycine diacetic acid (catalyst)
-
10% Sodium hydroxide (NaOH) solution
-
30% Sulfuric acid (H₂SO₄) solution
-
Activated carbon
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Oil bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Under a nitrogen atmosphere, add this compound (e.g., 40 g, 0.12 mol), diethylene glycol monobutyl ether (100 mL), and methyl glycine diacetic acid (0.4 g) to a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer.[1]
-
Heat the reaction mixture in an oil bath to 198-200 °C with continuous stirring for 7 hours.[1]
-
After the reaction is complete, allow the mixture to cool and recover the solvent via distillation.
-
Pour the residue into 100 mL of a 10% NaOH solution, stir until dissolved, and add activated carbon. Heat the solution to 80 °C for 15 minutes.[1]
-
Filter the hot solution to remove the activated carbon. Cool the aqueous filtrate to room temperature.
-
While stirring in an ice water bath, adjust the pH of the filtrate to approximately 8.5 with a 30% H₂SO₄ solution, ensuring the temperature does not exceed 30 °C.[1]
-
Collect the resulting white precipitate by filtration, wash with water, and dry to obtain Bis(3-allyl-4-hydroxyphenyl)sulfone.[1]
Part 2: Thiol-Ene Photopolymerization of Bis(3-allyl-4-hydroxyphenyl)sulfone
This procedure describes the UV-curing of the rearranged monomer with a multifunctional thiol to form a crosslinked polymer network.
Materials:
-
Bis(3-allyl-4-hydroxyphenyl)sulfone (synthesized in Part 1)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (thiol crosslinker)
-
2,2-dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Solvent (optional, e.g., tetrahydrofuran - THF)
Equipment:
-
UV curing system with a specific wavelength (e.g., 365 nm)
-
Glass slides or molds
-
Micropipette or syringe
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a formulation by mixing Bis(3-allyl-4-hydroxyphenyl)sulfone and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). A stoichiometric ratio of allyl to thiol functional groups (2:4 based on the monomers, or 1:1 based on functional groups) is recommended.
-
Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the mixture. The concentration of the photoinitiator can range from 0.1 to 5 wt%.
-
Ensure the components are thoroughly mixed. If the viscosity is too high, a minimal amount of a suitable solvent like THF can be added, though solvent-free systems are often preferred.
-
Apply a thin film of the formulation onto a glass slide or fill a mold of the desired shape.
-
Expose the formulation to UV radiation (e.g., 365 nm) with a controlled intensity (e.g., 10-50 mW/cm²). The curing time will depend on the initiator concentration, light intensity, and sample thickness, but is typically in the range of a few seconds to several minutes.
-
The cured polymer can be removed from the mold for subsequent characterization.
Data Presentation
Table 1: Reaction Parameters for Thermal Rearrangement
| Parameter | Value | Reference |
| Reactant | This compound | [1] |
| Solvent | Diethylene glycol monobutyl ether | [1] |
| Catalyst | Methyl glycine diacetic acid | [1] |
| Temperature | 198-200 °C | [1] |
| Reaction Time | 7 hours | [1] |
| Product Yield | ~96% | [1] |
| Product Purity | ~97.5% | [1] |
Table 2: Formulation and Curing Parameters for Thiol-Ene Polymerization
| Parameter | Value | Reference |
| Ene Monomer | Bis(3-allyl-4-hydroxyphenyl)sulfone | - |
| Thiol Crosslinker | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | [2] |
| Functional Group Ratio (Allyl:Thiol) | 1:1 | [2] |
| Photoinitiator | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | [2] |
| Photoinitiator Concentration | 0.1 - 5 wt% | - |
| UV Wavelength | 365 nm | - |
| UV Intensity | 10-50 mW/cm² | - |
Table 3: Typical Thermal Properties of Related Poly(thioether-sulfone)s
| Property | Typical Value Range | Reference |
| Glass Transition Temperature (Tg) | 32 - 152 °C | [3][4] |
| 5% Weight Loss Temperature (TGA) | 275 - 378 °C | [2][3] |
Note: The properties in Table 3 are based on analogous poly(thioether) and poly(thioether-sulfone) systems and provide an expected range for the polymer synthesized in this protocol.
Visualization
Caption: Experimental workflow for the synthesis of poly(thioether-sulfone).
References
- 1. Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7 [chemicalbook.com]
- 2. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Curing Kinetics of Bis(4-allyloxyphenyl)sulfone Based Thermosets
Disclaimer: Due to the limited availability of specific experimental data on the curing kinetics of Bis(4-allyloxyphenyl)sulfone in publicly accessible literature, this document provides generalized application notes and protocols based on established methodologies for analogous allyl-functional and sulfone-containing thermosetting polymers. The provided data are illustrative and may not be representative of the specific system. Researchers should adapt these protocols as a starting point for their own experimental design.
Introduction
This compound is a thermosetting monomer that combines the high thermal stability of a sulfone backbone with the reactive allyl functional groups. The curing process involves the thermally induced polymerization of the allyl groups, leading to a highly crosslinked, intractable network. Understanding the curing kinetics is crucial for optimizing processing parameters, predicting material properties, and ensuring the reliability of the final thermoset. This document outlines standard techniques for characterizing the curing kinetics of such systems, including Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry.
Key Analytical Techniques
The curing process of this compound based thermosets can be comprehensively studied using a combination of thermal, spectroscopic, and rheological techniques.
-
Differential Scanning Calorimetry (DSC): This is the most common technique for studying the curing of thermosets.[1] It measures the heat flow associated with the curing reaction as a function of temperature or time. From DSC data, one can determine the total heat of reaction, the rate of reaction, the degree of cure, and kinetic parameters such as activation energy and reaction order.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the chemical changes that occur during curing.[3][4] By tracking the disappearance of reactant functional groups (e.g., the allyl C=C bond) and the appearance of new chemical bonds, the conversion of functional groups can be quantified as a function of time and temperature.[5]
-
Rheometry: This technique measures the change in the viscoelastic properties of the material as it transforms from a liquid monomer to a solid, crosslinked network.[6] Rheological measurements are essential for determining key processing parameters such as the gel point, which marks the transition from liquid to solid-like behavior, and the viscosity profile as a function of time and temperature.[6][7][8]
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the heat of reaction, peak curing temperature, and to generate data for kinetic modeling (e.g., using the Kissinger method).
Materials and Equipment:
-
This compound resin
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum DSC pans and lids
-
Crimp press for DSC pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound resin into a tared aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimp press. This is important to prevent any volatilization during the heating process. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Dynamic DSC Scans (for Kissinger Analysis):
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the completion of the curing exotherm (e.g., 350°C) at several different constant heating rates (e.g., 5, 10, 15, and 20°C/min).[9]
-
Record the heat flow as a function of temperature.
-
-
Isothermal DSC Scans (for Kamal Model Analysis):
-
Place the sample and reference pans into the DSC cell.
-
Rapidly heat the sample to a desired isothermal curing temperature (e.g., 180°C, 190°C, 200°C).
-
Hold the sample at this temperature until the exothermic reaction is complete (i.e., the heat flow returns to the baseline).
-
Record the heat flow as a function of time.[2]
-
-
Data Analysis:
-
Total Heat of Reaction (ΔHtotal): Integrate the area under the exothermic peak from the dynamic scans.
-
Degree of Cure (α): For isothermal scans, the degree of cure at a given time 't' can be calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time 't'.
-
Reaction Rate (dα/dt): The reaction rate is proportional to the heat flow (dH/dt).
-
Kinetic Modeling: Use the peak temperatures from the dynamic scans at different heating rates to determine the activation energy (Ea) using the Kissinger method.[10][11][12] Use the isothermal scan data to fit to a kinetic model, such as the Kamal model for autocatalytic reactions.[13][14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Objective: To monitor the conversion of allyl functional groups during the curing process.
Materials and Equipment:
-
This compound resin
-
Fourier-Transform Infrared (FTIR) spectrometer with a heated Attenuated Total Reflectance (ATR) accessory or a transmission cell with a heating stage.
-
KBr plates (for transmission)
Procedure:
-
Sample Preparation (ATR):
-
Place a small amount of the resin directly onto the ATR crystal.
-
-
Sample Preparation (Transmission):
-
Dissolve a small amount of resin in a volatile solvent.
-
Cast a thin film onto a KBr plate and allow the solvent to evaporate completely.
-
Alternatively, press a small amount of the neat resin between two KBr plates to form a thin film.
-
-
Data Acquisition:
-
Place the sample in the heated stage of the FTIR spectrometer.
-
Acquire an initial spectrum at room temperature.
-
Heat the sample according to a predefined temperature program (e.g., isothermal holds or a temperature ramp).
-
Collect spectra at regular intervals throughout the curing process.[16]
-
-
Data Analysis:
-
Identify the characteristic absorption bands of the allyl group (e.g., C-H out-of-plane bending at ~915 cm-1 and ~995 cm-1, and C=C stretching around 1645 cm-1).
-
Select a reference peak that does not change during the reaction (e.g., a peak from the sulfone group or an aromatic C-H stretching peak).
-
Calculate the conversion of the allyl groups as a function of time by monitoring the decrease in the area or height of its characteristic peak, normalized to the reference peak.
-
Rheometry Protocol
Objective: To determine the viscosity profile and the gel point of the resin during curing.
Materials and Equipment:
-
Rotational rheometer with parallel plate geometry (disposable plates are recommended).[17]
-
Environmental test chamber for temperature control.
-
This compound resin.
Procedure:
-
Instrument Setup:
-
Install the parallel plates and set the desired gap (e.g., 1 mm).
-
Preheat the plates to the desired isothermal test temperature.[17]
-
-
Sample Loading:
-
Place a sufficient amount of the resin onto the center of the bottom plate to ensure the gap is completely filled when the plates are brought together.
-
Lower the upper plate to the set gap and trim any excess material.
-
-
Isothermal Time Sweep:
-
Start the experiment immediately after loading the sample.
-
Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and a small strain amplitude within the linear viscoelastic region (LVER) (e.g., 0.1-1%).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time until the material is fully cured.[6]
-
-
Data Analysis:
-
Viscosity Profile: Plot the complex viscosity (η*) versus time to observe the change in viscosity during curing.
-
Gel Point Determination: The gel point can be identified by several methods[7]:
-
The crossover point of the storage modulus (G') and loss modulus (G'').
-
The point where the loss tangent (tan δ = G''/G') becomes independent of frequency (requires multi-frequency sweeps).
-
The peak in the loss tangent (tan δ) curve.
-
-
Data Presentation
Quantitative data obtained from the curing kinetics studies should be summarized in tables for clarity and ease of comparison.
Table 1: Illustrative Kinetic Parameters from Dynamic DSC (Kissinger Method)
| Heating Rate (°C/min) | Peak Temperature (Tp, °C) | Peak Temperature (Tp, K) | 1/Tp (K-1) | ln(β/Tp2) |
| 5 | 210 | 483.15 | 0.00207 | -10.98 |
| 10 | 225 | 498.15 | 0.00201 | -10.12 |
| 15 | 235 | 508.15 | 0.00197 | -9.64 |
| 20 | 243 | 516.15 | 0.00194 | -9.32 |
| Activation Energy (Ea) | (Calculated from the slope of ln(β/Tp2) vs. 1/Tp) |
Table 2: Illustrative Kinetic Parameters from Isothermal DSC (Kamal Model) The Kamal model is often used to describe autocatalytic curing reactions: dα/dt = (k1 + k2αm)(1-α)n where k1 and k2 are rate constants, and m and n are the reaction orders.
| Isothermal Temperature (°C) | k1 (s-1) | k2 (s-1) | m | n |
| 180 | 0.0015 | 0.025 | 0.8 | 1.2 |
| 190 | 0.0028 | 0.048 | 0.8 | 1.2 |
| 200 | 0.0051 | 0.085 | 0.8 | 1.2 |
Table 3: Illustrative Rheological Data
| Isothermal Temperature (°C) | Gel Time (s) (from G'-G'' crossover) |
| 180 | 1800 |
| 190 | 1200 |
| 200 | 750 |
Visualization of Workflows
Caption: Experimental workflow for characterizing the curing kinetics.
Caption: Logical relationship for kinetic modeling from DSC data.
References
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. Thermoset Cure Kinetics Part 4: Isothermal DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. uvebtech.com [uvebtech.com]
- 4. s4science.at [s4science.at]
- 5. imaging.org [imaging.org]
- 6. azom.com [azom.com]
- 7. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caotechnology.com.au [caotechnology.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 15. Thermoset Cure Kinetics Part 10: Autocatalytic Equations - Polymer Innovation Blog [polymerinnovationblog.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. tainstruments.com [tainstruments.com]
Application Notes and Protocols for Analyzing the Mechanical Properties of Bis(4-allyloxyphenyl)sulfone Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(4-allyloxyphenyl)sulfone is a monomer used in the synthesis of high-performance polymers, often thermosetting resins, due to its reactive allyl groups. These polymers, belonging to the poly(arylene ether sulfone) family, are known for their excellent thermal stability, chemical resistance, and mechanical properties. Accurate and reproducible analysis of their mechanical characteristics is crucial for material selection, quality control, and predicting their performance in various applications.
These application notes provide detailed protocols for the most common methods used to analyze the mechanical properties of this compound-based polymers. The protocols are based on established ASTM and ISO standards.
Data Presentation: Mechanical Properties of Polysulfone-Based Polymers
The following tables summarize typical quantitative data for mechanical properties of polysulfone-based materials. It is important to note that the exact values for a this compound polymer will depend on the specific formulation, curing cycle, and any fillers or reinforcements used.
Table 1: Tensile and Flexural Properties
| Property | Test Method | Typical Value for Polysulfone (PSU) |
| Tensile Strength at Yield | ASTM D638 / ISO 527 | 70 - 80 MPa |
| Tensile Modulus | ASTM D638 / ISO 527 | 2.4 - 2.7 GPa |
| Elongation at Yield | ASTM D638 / ISO 527 | 5 - 7%[1] |
| Flexural Strength | ASTM D790 / ISO 178 | 100 - 110 MPa |
| Flexural Modulus | ASTM D790 / ISO 178 | 2.6 - 2.9 GPa |
Table 2: Impact and Thermal-Mechanical Properties
| Property | Test Method | Typical Value for Polysulfone (PSU) |
| Notched Izod Impact Strength | ASTM D256 | 60 - 80 J/m |
| Glass Transition Temperature (Tg) | ASTM D4065 (DMA) | 185 - 195 °C |
| Storage Modulus (at 25°C) | ASTM D4065 (DMA) | 1.5 - 3.0 GPa |
Experimental Protocols
Sample Preparation: Curing of this compound Resin
The mechanical properties of thermosetting polymers are critically dependent on the curing process. The following is a general procedure for preparing test specimens. The precise cure cycle should be optimized for the specific resin formulation.
Protocol 1: Specimen Curing
-
Mixing: If using a multi-part resin system, thoroughly mix the this compound monomer with any curing agents, initiators, or other additives according to the formulation.
-
Degassing: Place the mixed resin in a vacuum chamber to remove any entrapped air bubbles, which can act as stress concentrators and lead to premature failure during testing.
-
Molding: Pour the degassed resin into pre-heated molds of the desired specimen geometry (e.g., dumbbell shape for tensile testing, rectangular bar for flexural testing). Molds should be treated with a release agent to facilitate sample removal.
-
Curing: Place the filled molds in a programmable oven and apply the specified cure cycle. A typical cure cycle might involve a ramp up to an initial temperature, a hold for a set duration, followed by a ramp up to a higher post-curing temperature, and a final hold.
-
Cooling: Allow the cured specimens to cool slowly to room temperature within the oven to minimize residual thermal stresses.
-
Post-Processing: Carefully remove the specimens from the molds. If necessary, machine the specimens to their final dimensions and polish any rough edges.
-
Conditioning: Prior to testing, condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity for at least 40 hours) as specified in the relevant ASTM or ISO standard.[2]
Protocol 2: Tensile Properties (ASTM D638 / ISO 527)
This test determines the tensile strength, tensile modulus, and elongation of the polymer.[1][3][4][5][6]
-
Specimen: Use a standard dumbbell-shaped specimen (e.g., Type I as per ASTM D638).[3][4]
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure strain.[3][5]
-
Procedure: a. Measure the width and thickness of the narrow section of the specimen. b. Mount the specimen in the grips of the UTM. c. Attach the extensometer to the gauge length of the specimen. d. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[5] e. Record the force and elongation data throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Protocol 3: Flexural Properties (ASTM D790 / ISO 178)
This test measures the flexural strength and flexural modulus of the material.[2][7][8][9][10]
-
Specimen: A rectangular bar of specified dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm).[10]
-
Apparatus: A UTM with a three-point bending fixture.[9]
-
Procedure: a. Measure the width and thickness of the specimen. b. Place the specimen on two supports with a specified span length. c. Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain (typically 5%).[2][8] d. Record the force and deflection data.
-
Calculations:
-
Flexural Strength: The maximum stress at the outer surface of the specimen at the point of failure.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
-
Protocol 4: Dynamic Mechanical Analysis (DMA) (ASTM D4065)
DMA is used to determine the viscoelastic properties of the polymer, including the glass transition temperature (Tg), storage modulus, and loss modulus.[11][12][13][14][15]
-
Specimen: A small rectangular bar of precise dimensions.[13]
-
Apparatus: A dynamic mechanical analyzer.
-
Procedure: a. Clamp the specimen in the DMA fixture (e.g., three-point bending or cantilever). b. Apply a sinusoidal oscillating force to the specimen at a set frequency. c. Ramp the temperature of the specimen over a specified range (e.g., from room temperature to above the expected Tg) at a constant heating rate (e.g., 3-5 °C/min). d. The instrument measures the amplitude of the resulting sinusoidal deformation and the phase lag between the stress and strain.
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness.
-
Loss Modulus (E''): Represents the viscous portion of the material's response and is related to the energy dissipated as heat.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides information on the damping characteristics of the material. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).[13][14]
-
Protocol 5: Notched Izod Impact Strength (ASTM D256)
This test measures the impact resistance or toughness of the material.[16][17][18][19][20]
-
Specimen: A rectangular bar with a V-notch machined into it.[18]
-
Apparatus: A pendulum-type impact tester.
-
Procedure: a. Clamp the notched specimen vertically in the test fixture. b. Release a pendulum of a specified weight from a set height, allowing it to strike the notched side of the specimen. c. The energy absorbed by the specimen to fracture is determined by the height to which the pendulum swings after breaking the specimen.
-
Calculation:
-
Impact Strength: The energy absorbed divided by the thickness of the specimen at the notch, typically expressed in Joules per meter (J/m).[17]
-
Mandatory Visualizations
Caption: Workflow for Tensile Property Analysis.
Caption: Dynamic Mechanical Analysis (DMA) Workflow.
References
- 1. specialchem.com [specialchem.com]
- 2. micomlab.com [micomlab.com]
- 3. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 4. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 5. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. Flexural Properties Testing [intertek.com]
- 8. boundengineering.com [boundengineering.com]
- 9. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 10. zwickroell.com [zwickroell.com]
- 11. atslab.com [atslab.com]
- 12. alpinepolytech.com [alpinepolytech.com]
- 13. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 14. infinitalab.com [infinitalab.com]
- 15. matestlabs.com [matestlabs.com]
- 16. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 17. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 18. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 19. Izod Impact Strength Testing of Plastics [matweb.com]
- 20. infinitalab.com [infinitalab.com]
Application Notes and Protocols for Processing Bis(4-allyloxyphenyl)sulfone Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for processing Bis(4-allyloxyphenyl)sulfone (BAPS) resins. This document covers the synthesis, curing, and toughening of these resins, presenting data in a structured format and offering detailed experimental protocols.
Introduction to this compound (BAPS) Resins
This compound is a thermosetting resin monomer that possesses a sulfone group in its backbone, contributing to high thermal stability and mechanical strength. The presence of terminal allyl groups allows for curing via addition polymerization, which avoids the formation of volatile byproducts, a significant advantage in the fabrication of high-performance composites and adhesives. These resins are of interest for applications demanding superior thermal and chemical resistance.
Synthesis and Claisen Rearrangement
The precursor to the final cured resin, Bis(3-allyl-4-hydroxyphenyl)sulfone, is synthesized from Bis(4-hydroxyphenyl)sulfone (also known as Bisphenol S) and an allylating agent, followed by a Claisen rearrangement.
2.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4,4'-sulfonyldiphenol with an allyl halide in the presence of a base and a phase transfer catalyst.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4,4'-sulfonyldiphenol (Bisphenol S)
-
Allyl bromide
-
Sodium hydroxide (caustic soda)
-
Toluene
-
Water
-
Trioctylmethylammonium chloride (phase transfer catalyst)
-
Methanol
-
-
Procedure:
-
Charge a reaction flask with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol.
-
Stir the mixture until all solids are completely dissolved.
-
Add 1 part of trioctylmethylammonium chloride to the solution.
-
Add 36.3 parts of allyl bromide to the reaction mixture.
-
Heat the solution and maintain the reaction at a temperature between 50°C and 80°C for 15 hours.
-
After the reaction is complete, remove the toluene by steam distillation to yield pale yellow crystals.
-
Filter the crystals and wash them with 100 parts of methanol to obtain white crystals of this compound.[1]
-
2.2. Claisen Rearrangement to Bis(3-allyl-4-hydroxyphenyl)sulfone
The synthesized this compound undergoes a Claisen rearrangement to form Bis(3-allyl-4-hydroxyphenyl)sulfone. This can be achieved through conventional heating or more efficiently using microwave irradiation.
Table 1: Comparison of Claisen Rearrangement Methods
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 2 - 30 hours[2][3][4] | 5 minutes[2][3][4] |
| Solvent | Trichlorobenzene[1] or Phenyl ether[5] | Solvent-free[2][3][4] |
| Temperature | 216 - 218°C[1] | Not specified, relies on microwave energy |
| Yield | High | High[2][3][4] |
Experimental Protocol: Claisen Rearrangement (Microwave Method)
-
Materials:
-
This compound
-
Microwave reactor
-
-
Procedure:
Caption: Workflow for the synthesis and Claisen rearrangement of BAPS.
Curing of Bis(allyloxyphenyl)sulfone Resins
The curing of BAPS resins proceeds through the polymerization of the terminal allyl groups. This addition cure mechanism is advantageous as it does not produce volatile byproducts, which can create voids in the final composite material.[6] The curing process can be initiated thermally, often in the presence of a free-radical initiator.
While specific curing cycles for BAPS are not extensively detailed in the provided literature, general principles for curing allyl-functionalized resins can be applied. The curing process typically involves a multi-stage heating process to control the polymerization rate and ensure a high degree of cross-linking.
Table 2: General Curing Parameters for Allyl-Functionalized Resins
| Parameter | Typical Range |
| Initiator | Dicumyl peroxide, Triallyl phosphite |
| Curing Temperature | 150°C - 250°C |
| Curing Time | 1 - 4 hours |
| Post-curing Temperature | 200°C - 280°C |
| Post-curing Time | 2 - 8 hours |
Experimental Protocol: General Thermal Curing
-
Materials:
-
Bis(3-allyl-4-hydroxyphenyl)sulfone resin
-
Free-radical initiator (e.g., dicumyl peroxide)
-
-
Procedure:
-
Melt the Bis(3-allyl-4-hydroxyphenyl)sulfone resin at a temperature above its melting point (e.g., 140-150°C).
-
Add the desired amount of free-radical initiator to the molten resin and mix thoroughly.
-
Degas the mixture in a vacuum oven to remove any entrapped air.
-
Pour the resin into a preheated mold.
-
Cure the resin in an oven using a staged heating cycle. For example:
-
Hold at 180°C for 2 hours.
-
Ramp up to 220°C and hold for 2 hours.
-
-
Post-cure the resin at a higher temperature (e.g., 250°C) for 4-6 hours to complete the cross-linking and enhance the thermal and mechanical properties.
-
Caption: General workflow for the thermal curing of BAPS resin.
Toughening of Bis(allyloxyphenyl)sulfone Resins
Epoxy and other thermosetting resins, including those with sulfone groups, are often brittle.[7] Toughening is a critical step to improve their fracture toughness and impact resistance for many applications. Several methods used for toughening epoxy resins can be adapted for BAPS resins.
4.1. Toughening Strategies
Common strategies for toughening thermosetting resins include the incorporation of:
-
Liquid Rubbers: Such as carboxyl-terminated butadiene nitrile (CTBN).
-
Core-Shell Rubber Particles: These particles have a rubbery core and a glassy shell, which promotes good adhesion to the matrix.
-
Thermoplastics: High-performance thermoplastics like poly(ether sulfone) (PES), poly(ether imide) (PEI), and polysulfone (PSF) can be blended with the thermoset resin.[8][9]
-
Hyperbranched Polymers: These polymers can enhance toughness through their unique molecular architecture.
-
Nanoparticles: Incorporation of nanoparticles can improve mechanical properties.
Table 3: Potential Toughening Agents for BAPS Resins
| Toughening Agent | Toughening Mechanism | Potential Effects on Properties |
| Poly(phenyl sulfone) (PPSU) | Phase separation leading to energy dissipation | May become more diffusion controlled at higher PPSU content.[10] |
| Polysulfone (PSF) | Formation of a two-phase morphology | Can improve impact strength without significantly reducing thermal stability.[9] |
| Core-Shell Rubber (CSR) | Crack pinning and shear banding | Significant improvement in fracture toughness. |
| Carboxyl-terminated liquid butadiene nitrile rubber (CTBN) | Formation of rubbery domains that absorb energy | Can increase impact strength but may reduce thermal resistance.[11] |
Experimental Protocol: Toughening with Polysulfone (PSF)
-
Materials:
-
Bis(3-allyl-4-hydroxyphenyl)sulfone resin
-
Polysulfone (PSF) powder
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Free-radical initiator
-
-
Procedure:
-
Dissolve the desired weight percentage of PSF in a suitable solvent (e.g., DMF) with gentle heating and stirring.
-
Once the PSF is fully dissolved, add the Bis(3-allyl-4-hydroxyphenyl)sulfone resin to the solution and continue stirring until a homogeneous mixture is obtained.
-
Remove the solvent under vacuum at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Add the free-radical initiator to the molten, solvent-free blend and mix thoroughly.
-
Proceed with the curing and post-curing protocol as described in Section 3.
-
Caption: Overview of potential toughening strategies for BAPS resins.
Properties of Cured Sulfone-Containing Resins
The incorporation of a sulfone group in the polymer backbone generally imparts excellent thermal stability and mechanical properties.
Table 4: Typical Properties of Cured Sulfone-Containing Epoxy Resins
| Property | Typical Value | Reference |
| Glass Transition Temperature (Tg) | 150 - 290°C | [7][12] |
| Initial Decomposition Temperature | > 350°C | [12] |
| Storage Modulus (G') at 30°C | 1.5 - 2.5 GPa | [7] |
| Char Yield at 700-800°C | 13 - 22% | [7][12] |
These values provide an indication of the performance that can be expected from properly cured this compound resins. The specific properties of the final material will depend on the degree of cure, the presence of any toughening agents or fillers, and the processing conditions.
References
- 1. GB2154236A - Bis (3-allyl 4-hydroxyphenyl) sulfone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103880717A - Preparation method of bis(3-allyl-4-hydroxy phenyl) sulfone and derivative thereof - Google Patents [patents.google.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of Bis(4-allyloxyphenyl)sulfone and its Isomer in Flame Retardant Materials: An Application Overview
While direct application of Bis(4-allyloxyphenyl)sulfone as a flame retardant is not extensively documented in publicly available literature, its structural isomer, Bis(3-allyl-4-hydroxyphenyl)sulfone, holds potential as a polymer additive, including for flame retardant applications. This document provides an overview of the synthesis of this key isomer, explores the potential mechanisms by which the allyl and sulfone functional groups could contribute to flame retardancy, and outlines generalized experimental protocols for evaluating such compounds in flame retardant materials. This information is intended for researchers, scientists, and professionals in materials science and polymer chemistry.
From Precursor to Potential Flame Retardant Additive
This compound serves as a precursor to Bis(3-allyl-4-hydroxyphenyl)sulfone through a Claisen rearrangement reaction.[1][2] The synthesis and rearrangement process is a critical step in obtaining the potentially flame-retardant additive.
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of 4,4'-dihydroxydiphenyl sulfone with an allyl halide, such as allyl bromide, in the presence of a base and a phase transfer catalyst.[2]
Claisen Rearrangement to Bis(3-allyl-4-hydroxyphenyl)sulfone
Upon heating, this compound undergoes a Claisen rearrangement to form Bis(3-allyl-4-hydroxyphenyl)sulfone.[1][2] This intramolecular rearrangement moves the allyl group from the ether oxygen to an ortho position on the aromatic ring, resulting in a phenolic hydroxyl group. This structural change is significant as the presence of phenolic hydroxyls can enhance char formation, a key mechanism in condensed-phase flame retardancy.
Potential Flame Retardant Mechanisms
The flame retardant potential of compounds like Bis(3-allyl-4-hydroxyphenyl)sulfone can be attributed to the synergistic effects of the allyl and sulfone functional groups, which can act in both the condensed and gas phases of a fire.
-
Condensed-Phase Mechanism (Char Formation): The presence of aromatic rings and phenolic hydroxyl groups in Bis(3-allyl-4-hydroxyphenyl)sulfone can promote the formation of a stable, insulating char layer upon thermal decomposition.[3][4] The sulfone group can also contribute to charring by releasing sulfur oxides, which can act as dehydrating agents.[5] This char layer acts as a physical barrier, limiting the supply of flammable volatiles to the flame and shielding the underlying polymer from heat. The allyl groups can undergo crosslinking reactions at elevated temperatures, further enhancing the stability and yield of the char.
-
Gas-Phase Mechanism (Radical Trapping): During combustion, highly reactive radicals (e.g., H•, •OH) propagate the flame. The decomposition of allyl-containing compounds can release radical species that can interrupt these chain reactions in the gas phase. While less common for sulfone groups, some sulfur-containing compounds can release species like SO2 that dilute the flammable gases.[5]
Application Notes
Bis(3-allyl-4-hydroxyphenyl)sulfone, due to its phenolic hydroxyl groups, can be chemically incorporated into polymer matrices such as epoxy resins, polycarbonates, and polyesters as a reactive flame retardant. This covalent bonding minimizes issues like migration and leaching that can occur with additive flame retardants.
Experimental Protocols
The following are generalized protocols for the synthesis, incorporation, and evaluation of a potential flame retardant like Bis(3-allyl-4-hydroxyphenyl)sulfone.
Protocol 1: Synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone
-
Synthesis of this compound:
-
Dissolve 4,4'-dihydroxydiphenyl sulfone in a suitable solvent (e.g., toluene) with a base (e.g., sodium hydroxide).
-
Add a phase transfer catalyst (e.g., trioctylmethylammonium chloride).
-
Add allyl bromide dropwise and heat the reaction mixture (e.g., at 50-60°C) for several hours.[2]
-
Isolate the crude product by steam distillation of the solvent and wash with methanol to obtain white crystals of this compound.[2]
-
-
Claisen Rearrangement:
-
Heat this compound in a high-boiling solvent (e.g., trichlorobenzene) at a high temperature (e.g., 216-219°C) for several hours.[2]
-
Extract the phenolic product with an aqueous alkali solution.
-
Purify the product by acidification to precipitate the Bis(3-allyl-4-hydroxyphenyl)sulfone.
-
Protocol 2: Incorporation into an Epoxy Resin Matrix
-
Formulation: Prepare a formulation by mixing a standard epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) with a curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS) and the synthesized Bis(3-allyl-4-hydroxyphenyl)sulfone.
-
Mixing: Melt and thoroughly mix the components at an elevated temperature (e.g., 110-120°C).[6]
-
Curing: Pour the mixture into a preheated mold and cure in a programmable oven with a specific temperature profile (e.g., 4 hours at 177°C followed by a post-cure at 225°C for 1 hour).[6]
Protocol 3: Evaluation of Flame Retardant Properties
-
Limiting Oxygen Index (LOI):
-
Prepare test specimens of the cured polymer composite according to ASTM D2863.
-
Determine the minimum oxygen concentration in an oxygen/nitrogen mixture that supports flaming combustion of the material.
-
-
UL-94 Vertical Burn Test:
-
Prepare test specimens according to the UL-94 standard.
-
Mount the specimen vertically and apply a flame for a specified duration.
-
Record the afterflame time, afterglow time, and whether flaming drips ignite a cotton indicator below the specimen to assign a V-0, V-1, or V-2 rating.
-
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the cured material in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the char yield at high temperatures.
-
Visualizing the Workflow and Mechanisms
Synthesis and Application Workflow
Caption: Workflow for synthesis and flame retardant testing.
Potential Flame Retardant Mechanism
Caption: Potential dual-phase flame retardant mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. GB2154236A - Bis (3-allyl 4-hydroxyphenyl) sulfone - Google Patents [patents.google.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. US5639808A - Flame retardant thermosettable resin compositions - Google Patents [patents.google.com]
Application Notes and Protocols: Bis(4-allyloxyphenyl)sulfone for Advanced Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bis(4-allyloxyphenyl)sulfone, a versatile monomer for the development of advanced composite materials. This document outlines its synthesis, potential applications, and detailed protocols for the fabrication and characterization of high-performance thermoset composites. Due to a lack of extensive published data on composites formulated directly with this compound, representative data from closely related poly(ether sulfone) (PES)-toughened epoxy systems is presented to illustrate the expected performance characteristics.
Introduction to this compound
This compound is a bifunctional monomer featuring a rigid sulfone group and reactive allyl ether functionalities.[1] The sulfone group imparts high thermal stability, mechanical strength, and chemical resistance, characteristic of poly(ether sulfone) materials. The terminal allyl groups offer versatile curing chemistry, allowing for thermal or radiation-induced polymerization to form a crosslinked network. This combination of properties makes this compound an attractive building block for advanced composite matrices in aerospace, automotive, and electronics applications where high performance is critical.
Synthesis of this compound
A common method for the synthesis of this compound involves the allylation of 4,4'-dihydroxydiphenyl sulfone (bisphenol S). A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis
Materials:
-
4,4'-dihydroxydiphenyl sulfone (Bisphenol S)
-
Allyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 4,4'-dihydroxydiphenyl sulfone and potassium carbonate in DMF.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the mixture to 80°C and maintain for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of deionized water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water to remove any inorganic salts.
-
Dissolve the crude product in dichloromethane and wash with deionized water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.
-
The purity of the product can be confirmed by NMR and FTIR spectroscopy.
Advanced Composite Fabrication
This compound can be used as a monomer or co-monomer in a resin formulation for the fabrication of fiber-reinforced composites. The following protocol outlines a general procedure for fabricating a composite laminate using a prepreg technique.
Experimental Protocol: Composite Fabrication
Materials:
-
This compound resin formulation (with appropriate initiators and other co-monomers/additives)
-
Reinforcing fabric (e.g., carbon fiber, glass fiber)
-
Release film
-
Breather cloth
-
Vacuum bagging materials
-
Heated press or autoclave
Procedure:
-
Resin Formulation: Prepare the this compound resin system by mixing the monomer with a suitable thermal initiator (e.g., a peroxide) and any other desired additives.
-
Prepreg Preparation: Impregnate the reinforcing fabric with the resin formulation. This can be done by a solvent dipping process followed by solvent evaporation or by a hot-melt process.
-
Lay-up: Cut the prepreg into the desired dimensions and stack the plies in the desired orientation on a tool plate covered with a release film.
-
Vacuum Bagging: Cover the lay-up with a release film, breather cloth, and a vacuum bag. Seal the bag and apply a vacuum to remove trapped air and volatiles.
-
Curing: Place the bagged lay-up into a heated press or autoclave. Apply pressure and heat according to a pre-determined cure cycle. A typical cure cycle may involve an initial ramp to a dwell temperature to allow for resin flow and wetting, followed by a ramp to the final cure temperature to achieve full crosslinking.
-
Demolding: Once the cure cycle is complete, cool the laminate to room temperature before demolding.
Characterization of Composite Materials
The performance of the fabricated composite material can be assessed through various analytical techniques to determine its mechanical and thermal properties.
Experimental Protocol: Material Testing
-
Mechanical Testing:
-
Tensile Testing (ASTM D3039): Determine the tensile strength, modulus, and strain-to-failure of the composite laminate.
-
Flexural Testing (ASTM D790): Measure the flexural strength and modulus.
-
Interlaminar Shear Strength (ILSS) (ASTM D2344): Evaluate the adhesion between the layers of the composite.
-
-
Thermal Analysis:
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg), storage modulus, and loss modulus of the cured composite.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the composite material.
-
Quantitative Data Summary
Table 1: Mechanical Properties of a PES-Toughened Epoxy Composite
| Property | Test Method | Value |
| Tensile Strength | ASTM D3039 | 85 - 95 MPa |
| Tensile Modulus | ASTM D3039 | 2.8 - 3.2 GPa |
| Flexural Strength | ASTM D790 | 130 - 150 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 3.5 GPa |
| Interlaminar Shear Strength | ASTM D2344 | 50 - 60 MPa |
Disclaimer: The data presented in this table is representative of a poly(ether sulfone)-toughened epoxy composite system and is intended for illustrative purposes.
Table 2: Thermal Properties of a PES-Toughened Epoxy Composite
| Property | Test Method | Value |
| Glass Transition Temperature (Tg) | DMA | 180 - 220 °C |
| Decomposition Temperature (Td - 5% weight loss) | TGA | > 350 °C |
Disclaimer: The data presented in this table is representative of a poly(ether sulfone)-toughened epoxy composite system and is intended for illustrative purposes.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of this compound for advanced composite materials.
Caption: Synthesis of this compound.
Caption: Composite Fabrication Workflow.
Caption: Hypothetical Curing Pathway.
References
Troubleshooting & Optimization
optimizing the yield and purity of Bis(4-allyloxyphenyl)sulfone synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the yield and purity of Bis(4-allyloxyphenyl)sulfone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This is a bimolecular nucleophilic substitution (SN2) reaction where the bisphenoxide of 4,4'-sulfonyldiphenol acts as a nucleophile and attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide leaving group.[1][2][3]
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 4,4'-sulfonyldiphenol and an allylating agent, such as allyl bromide or allyl chloride. A base is required to deprotonate the phenolic hydroxyl groups of the 4,4'-sulfonyldiphenol to form the more nucleophilic bisphenoxide. Common bases include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). A suitable solvent is also necessary to dissolve the reactants.
Q3: What are the typical reaction conditions?
The reaction is generally conducted at elevated temperatures, typically ranging from 50 to 100°C, for a duration of 1 to 8 hours.[4] The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like DMF or acetonitrile often being effective.
Q4: What are the main impurities and side products in the synthesis of this compound?
The primary impurities can include:
-
Mono-allylated product: 4-Allyloxy-4'-hydroxydiphenyl sulfone, resulting from incomplete reaction.
-
Unreacted 4,4'-sulfonyldiphenol: The starting material may remain if the reaction does not go to completion.
-
Products of C-alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring instead of the oxygen atom.[1]
-
Elimination products: The allyl halide can undergo base-catalyzed elimination to form allene.[5]
Q5: How can the purity of the final product be enhanced?
Purification can be achieved through recrystallization from a suitable solvent. Washing the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble can also be effective. For sulfone compounds, a common purification technique involves dissolving the crude product in a basic aqueous solution and then re-precipitating the purified product by acidification.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently basic conditions: The phenolic hydroxyl groups were not fully deprotonated, leading to a low concentration of the nucleophile. 2. Wet reagents or solvents: Water can react with the base and hydrolyze the allyl halide. 3. Low reaction temperature or short reaction time: The reaction may not have proceeded to completion. 4. Poor quality of reagents: The base may be old and inactive, or the allyl halide may have degraded. | 1. Use a stronger base or increase the stoichiometry of the base. Ensure the base is thoroughly mixed with the 4,4'-sulfonyldiphenol before adding the allyl halide. 2. Use anhydrous solvents and dry all glassware thoroughly before use. Store reagents under anhydrous conditions. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Use fresh, high-purity reagents. |
| Presence of Mono-allylated Product | 1. Insufficient amount of allyl halide: Not enough electrophile to react with both phenoxide groups. 2. Short reaction time: The reaction was stopped before both hydroxyl groups could react. | 1. Use a slight excess of the allyl halide (e.g., 2.2 equivalents). 2. Increase the reaction time and monitor for the disappearance of the mono-allylated product by TLC. |
| Product is Discolored | Formation of colored impurities or side products. | Treat a solution of the crude product with activated charcoal before recrystallization. |
| Difficulty in Isolating the Product | The product may be an oil or may not precipitate easily. | 1. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. 2. If the product does not precipitate upon cooling, try adding a co-solvent in which the product is less soluble or seeding the solution with a small crystal of the pure product. |
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
4,4'-Sulfonyldiphenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4,4'-sulfonyldiphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Heat the mixture to 60-70°C and stir for 1 hour to ensure the formation of the bisphenoxide.
-
Add allyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Maintain the temperature at 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield and purity of this compound.
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
| Base | Stronger base (e.g., NaOH, NaH) | Generally increases | May decrease due to side reactions | A stronger base leads to a higher concentration of the nucleophile, increasing the reaction rate. However, it can also promote elimination side reactions. |
| Weaker base (e.g., K₂CO₃) | May be lower | Generally higher | A weaker base is more selective and less likely to cause side reactions. | |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Generally higher | Generally good | These solvents solvate the cation of the phenoxide, making the "naked" anion a more potent nucleophile.[4] |
| Polar protic (e.g., Ethanol) | Generally lower | May be lower | Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity. | |
| Temperature | Higher (e.g., >100°C) | Increases rate, but may decrease overall yield | May decrease | Higher temperatures can favor the competing E2 elimination reaction.[4] |
| Lower (e.g., 50-80°C) | Slower rate, but may improve overall yield | Generally higher | Lower temperatures disfavor the elimination side reaction.[4] | |
| Allyl Halide | Allyl bromide | Higher reactivity | Generally good | Bromide is a better leaving group than chloride. |
| Allyl chloride | Lower reactivity | Generally good | Requires more forcing conditions (higher temperature or longer reaction time). |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. CN103880717A - Preparation method of bis(3-allyl-4-hydroxy phenyl) sulfone and derivative thereof - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting common issues in Bis(4-allyloxyphenyl)sulfone polymerization
Welcome to the technical support center for the polymerization of Bis(4-allyloxyphenyl)sulfone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and handling of polymers derived from this monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of this compound?
A1: The main challenges stem from the reactivity of the allyl groups. The allyl group's double bond is susceptible to free-radical polymerization; however, a competing process known as degradative chain transfer is also prominent. In this process, a growing polymer radical abstracts a hydrogen atom from the methylene group of an allyl monomer, forming a stable and less reactive allylic radical. This can lead to slow polymerization rates and the formation of low molecular weight oligomers.[1][2] Additionally, the high functionality of the monomer (two allyl groups) increases the risk of premature cross-linking and gelation, especially at higher monomer concentrations and temperatures.[3]
Q2: What are the visual indicators of premature polymerization or gelation?
A2: Signs of unwanted polymerization include a noticeable increase in the viscosity of the reaction mixture, the formation of a gel or solid mass, and the appearance of cloudiness in a previously clear solution.[2] Discoloration, such as the reagent turning yellow or brown, can also indicate the formation of polymers or degradation byproducts.[2]
Q3: How can I prevent premature polymerization of the monomer during storage?
A3: To prevent polymerization during storage, it is recommended to store this compound in a cool, dark place.[2] The container should be well-sealed, and flushing with an inert gas like nitrogen or argon can minimize contact with oxygen, which can promote peroxide formation and initiate polymerization.[3] The addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, is also an effective strategy for long-term storage.[2]
Q4: What polymerization techniques are suitable for this compound?
A4: Free radical polymerization is a common method for polymerizing allyl monomers. This can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photoinitiation.[4] Due to the challenges with degradative chain transfer, controlled radical polymerization (CRP) techniques such as RAFT or ATRP may offer better control over molecular weight and polydispersity.[1] Thermal polymerization, where the monomer is heated to induce polymerization without an added initiator, is also a possibility, though it requires careful temperature control to avoid side reactions.
Q5: How does reaction temperature affect the polymerization of this compound?
A5: Higher reaction temperatures can increase the rates of initiation and propagation, but they can also accelerate degradative chain transfer and increase the risk of premature gelation.[1] For some allyl ethers, elevated temperatures (e.g., above 40°C) can cause isomerization of the allyl group to the less reactive cis-prop-1-enyl ether, which can hinder polymerization.[1] Therefore, optimizing the reaction temperature is critical to balance the polymerization rate with the control over the polymer structure.
Troubleshooting Guide
Issue 1: Low Polymer Yield or Slow Polymerization Rate
Question: My polymerization of this compound is very slow or has stalled at a low conversion. What are the possible causes and solutions?
Answer: This is a classic issue with allyl monomers, often caused by degradative chain transfer, which prematurely terminates growing polymer chains.[1]
Possible Causes and Solutions:
-
Inhibitor Presence: The monomer may contain an inhibitor from storage. Ensure the inhibitor is removed before polymerization by passing the monomer through a column of basic alumina or by washing with an alkaline solution.[3]
-
Insufficient Initiator: The initiator concentration may be too low. Increasing the initiator concentration can generate more primary radicals to initiate new polymer chains.[1]
-
Low Reaction Temperature: The reaction temperature may be too low for the chosen initiator. Gradually increasing the temperature may enhance the rates of initiation and propagation.[1]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can inhibit free radical polymerization. Ensure the reaction setup is thoroughly de-gassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution.[1]
Issue 2: Low Molecular Weight Polymer
Question: My GPC analysis shows a low molecular weight polymer with a high polydispersity index (PDI). How can I increase the molecular weight and achieve a narrower distribution?
Answer: The formation of low molecular weight polymers is a common consequence of degradative chain transfer.[1]
Possible Causes and Solutions:
-
High Initiator Concentration: While a higher initiator concentration can increase the polymerization rate, an excessive amount will lead to the formation of many short polymer chains. Optimize the initiator concentration to find a balance between rate and molecular weight.
-
Degradative Chain Transfer: To mitigate this inherent issue with allyl monomers, consider using controlled radical polymerization (CRP) techniques like RAFT or ATRP, which are designed to provide better control over chain growth.[1]
-
Chain Transfer to Solvent: The choice of solvent can influence chain transfer reactions. Solvents with easily abstractable protons can contribute to lower molecular weights. Consider using solvents with higher bond dissociation energies for C-H bonds.
Issue 3: Premature Gelation or Cross-linking
Question: My reaction mixture becomes viscous and forms a gel before reaching high monomer conversion. How can I prevent this?
Answer: Premature gelation is due to the bifunctional nature of the this compound monomer, leading to the formation of a cross-linked network.[3]
Possible Causes and Solutions:
-
High Monomer Concentration: Higher monomer concentrations increase the probability of intermolecular cross-linking reactions. Running the polymerization at a lower monomer concentration can favor the formation of linear or branched polymers over a cross-linked network.[5]
-
High Temperature: Elevated temperatures can promote side reactions and cross-linking. Conduct the polymerization at the lowest effective temperature.
-
High Conversion: As the polymerization progresses to higher conversions, the concentration of polymer chains increases, making cross-linking more likely. Consider stopping the reaction at a lower conversion before the gel point is reached.
Issue 4: Discoloration of the Final Polymer
Question: The purified polymer has a yellow or brown tint. What is the cause of this discoloration?
Answer: Discoloration can arise from several sources during polymerization and workup.
Possible Causes and Solutions:
-
Oxidation: The polymer may have been exposed to oxygen at high temperatures during polymerization or drying, leading to oxidative degradation. Ensure all steps are carried out under an inert atmosphere.
-
Inhibitor Byproducts: Some inhibitors, like hydroquinone, can form colored byproducts upon reaction with radicals. Ensure proper purification of the final polymer.
-
High Polymerization Temperature: Excessive heat can cause thermal degradation of the polymer backbone. Use the minimum necessary temperature for polymerization.
Quantitative Data Summary
The following tables provide representative data for the polymerization of allyl-functionalized monomers under various conditions. Note that optimal conditions for this compound may vary.
Table 1: Typical Reaction Parameters for Free Radical Polymerization
| Parameter | Typical Range | Remarks |
| Monomer Concentration | 10-50 wt% in solvent | Lower concentrations can help to control viscosity and delay the onset of gelation.[5] |
| Initiator Concentration | 0.1-2.0 mol% (relative to monomer) | Higher concentrations can increase the rate but may decrease the molecular weight. |
| Reaction Temperature | 60-100 °C | Dependent on the initiator used. Lower temperatures are generally preferred to minimize side reactions.[1] |
| Reaction Time | 4-24 hours | Monitor conversion over time to determine the optimal reaction duration. |
Table 2: Expected Polymer Characteristics
| Property | Expected Range | Characterization Method |
| Number-Average Molecular Weight (Mn) | 5,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | 10,000 - 70,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC (Mw/Mn) |
| Glass Transition Temperature (Tg) | 80 - 150 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Representative Protocol for Free Radical Polymerization of this compound
This protocol is a representative method and may require optimization for specific applications.
1. Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Basic alumina (for inhibitor removal)
2. Monomer Purification (Inhibitor Removal):
-
Dissolve the this compound monomer in a minimal amount of dichloromethane.
-
Prepare a short column packed with basic alumina.
-
Pass the monomer solution through the alumina column to remove the inhibitor.
-
Remove the dichloromethane under reduced pressure.
-
Dry the purified monomer under vacuum.
3. Polymerization Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 5.0 g) in anhydrous toluene (e.g., 15 mL).
-
Add the desired amount of AIBN initiator (e.g., 1-2 mol% relative to the monomer).
-
Seal the flask with a rubber septum and de-gas the solution by bubbling with dry nitrogen or argon for 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70-80 °C and stir the reaction mixture.
-
Monitor the progress of the polymerization by periodically taking small aliquots and analyzing the monomer conversion by ¹H NMR or by observing the increase in viscosity.
-
After the desired reaction time (e.g., 8-24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
4. Polymer Isolation and Purification:
-
Dilute the viscous polymer solution with a small amount of toluene if necessary.
-
Slowly pour the polymer solution into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
References
improving the processability of Bis(4-allyloxyphenyl)sulfone resins
<Technical Support Center: Improving the Processability of Bis(4-allyloxyphenyl)sulfone Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with this compound resins. The information is designed to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in processing this compound resins?
A1: this compound resins are high-performance thermosets known for their excellent thermal stability. However, their processing can be challenging due to high melting points and melt viscosities. The rigid sulfone backbone and potential for premature thermal polymerization of the allyl groups contribute to these difficulties. Key challenges include achieving uniform mixing with other components, ensuring complete mold filling in composite manufacturing, and avoiding void formation.
Q2: How can the melt viscosity of this compound resins be reduced?
A2: Several strategies can be employed to lower the melt viscosity. One common approach is the incorporation of reactive diluents. These are low-viscosity monomers or oligomers that co-react with the resin during curing, becoming part of the final polymer network. Another method is to blend the resin with lower viscosity polymers or to modify the resin's molecular structure to include more flexible linkages. Additionally, processing at elevated temperatures will decrease viscosity, but this must be carefully controlled to prevent premature curing.[1][2][3]
Q3: What role do additives play in improving the processability of these resins?
A3: Additives are crucial for enhancing the processability of thermosetting resins.[4] Dispersing agents, for example, help to lower the viscosity when high loadings of fillers or pigments are required by improving the wetting of the particle surfaces. Surface modifiers like wetting and leveling agents can improve flow and prevent surface defects. For systems prone to air entrapment during mixing, foam-controlling additives (defoamers) are used to destabilize air bubbles.
Q4: Can the curing process be controlled to improve processability?
A4: Yes, controlling the curing kinetics is essential. The cure temperature should ideally be higher than the glass transition temperature (Tg) of the thermoset to ensure proper cure.[5] The use of catalysts or inhibitors can modify the rate of the curing reaction, providing a wider processing window before the resin gels. The cure atmosphere can also have an effect; for instance, some reactive groups cure faster in air.[5] Kinetic studies using techniques like Differential Scanning Calorimetry (DSC) are vital for understanding and optimizing the cure cycle.[6][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Melt Viscosity | - Inherently high molecular weight and rigid polymer backbone.- Premature partial curing (B-staging) during heating. | - Incorporate Reactive Diluents: Blend with low-viscosity reactive diluents to reduce the overall system viscosity before curing.[1][2]- Optimize Temperature Profile: Carefully control the heating rate and processing temperature to minimize time at elevated temperatures before shaping/molding.- Use of Plasticizers: Non-reactive plasticizers can be added, but their effect on final mechanical and thermal properties must be evaluated. |
| Void Formation in Cured Part | - Entrapped air during mixing.- Evolution of volatiles during cure.- Incomplete resin flow and wetting of reinforcements in composites. | - Degassing: Apply vacuum to the resin mixture before curing to remove dissolved gases and entrapped air.- Use Defoaming Agents: Add a small amount of a suitable defoamer or air release agent.- Optimize Cure Cycle: A staged cure with an initial low-temperature hold can allow for better resin flow and volatile escape before full crosslinking.- Processing Technique: Consider processing methods like Resin Transfer Molding (RTM) or autoclave processing which use pressure to minimize voids.[3] |
| Premature Gelling/Short Pot Life | - Processing temperature is too high.- Presence of highly active catalysts or impurities.- Resin has begun to advance in storage. | - Lower Processing Temperature: Reduce the mixing and initial processing temperatures.- Catalyst Selection: Use a less reactive catalyst or a latent catalyst that activates at a higher temperature.- Proper Storage: Store the resin in a cool, dark place to prevent premature reaction. |
| Poor Mechanical Properties of Cured Resin | - Incomplete curing.- Non-uniform mixing of components.- Phase separation of additives or blends. | - Verify Cure Schedule: Use DSC to confirm that the resin has reached its full cure state. The cure temperature should be sufficiently above the Tg.[5]- Improve Mixing: Employ high-shear mixing to ensure homogeneous distribution of all components.- Compatibility: Use compatibilizers if blending with immiscible polymers. The morphology of phase-separated systems can be controlled to enhance properties.[10] |
Quantitative Data Summary
Table 1: Effect of Reactive Diluent on Melt Viscosity of a Thermosetting Polyimide Resin System
| Resin System | Minimum Melt Viscosity (Pa·s) | Temperature at Minimum Viscosity (°C) |
| Thermosetting Matrix Resin (TMR-50) | 24,400 | 370 |
| TMR-50 Blended with 50% Reactive Diluent | ≤ 50 | ≤ 368 |
| Data derived from a study on improving melt processabilities of thermosetting polyimides, demonstrating the significant impact of a reactive diluent.[1][2] |
Table 2: Viscosity of Resin Composites at Different Temperatures
| Resin Composite | Viscosity at 25°C (kPa·s) | Viscosity at 37°C (kPa·s) | % Reduction |
| Filtek Supreme XTE | 349.33 | 132.00 | 62.2 |
| Filtek Bulk Fill | 0.05 | 0.03 | 40.0 |
| Spectrum TPH3 | Not Specified | Not Specified | 92.2 |
| Venus Diamond Flow | Not Specified | Not Specified | 40.8 |
| This table illustrates the general principle that increasing temperature significantly reduces the viscosity of resin systems. The magnitude of this effect varies with the specific formulation.[11][12] |
Experimental Protocols
Protocol 1: Rheological Analysis of Resin Viscosity
This protocol describes the use of a parallel plate rheometer to measure the viscosity of a resin as a function of temperature.
-
Sample Preparation: Prepare a sufficient amount of the resin formulation. Ensure all components are thoroughly mixed.
-
Instrument Setup:
-
Use a parallel plate rheometer equipped with a temperature control unit.
-
Set the gap between the plates according to the manufacturer's recommendation for the expected viscosity range (e.g., 1 mm).
-
-
Loading: Place a small amount of the resin sample onto the center of the bottom plate. Lower the top plate to the set gap, ensuring the resin spreads to fill the gap completely without overflowing. Trim any excess material.
-
Measurement:
-
Perform a temperature sweep experiment. Start at a temperature below the expected processing temperature (e.g., 25°C) and ramp up to the desired processing temperature at a controlled rate (e.g., 5°C/min).
-
During the ramp, apply a constant shear rate or frequency (e.g., 1 rad/s) and record the complex viscosity (η*).
-
-
Data Analysis: Plot the complex viscosity as a function of temperature to determine the processing window where the viscosity is at a minimum.
Protocol 2: Determination of Curing Kinetics by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for analyzing the cure behavior of a thermosetting resin using DSC.
-
Sample Preparation: Accurately weigh a small amount of the uncured resin (5-10 mg) into a DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Dynamic Scan (Non-isothermal):
-
Heat the sample from ambient temperature to a temperature well above the curing range (e.g., 25°C to 350°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).[9]
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
-
Isothermal Scan:
-
Rapidly heat the sample to a desired isothermal cure temperature.
-
Hold at that temperature and record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).
-
-
Data Analysis:
-
From the dynamic scan, the total heat of reaction (ΔH_total) can be determined by integrating the area of the exotherm.
-
The degree of cure (α) at any time (t) or temperature (T) can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to that point.
-
Kinetic parameters like activation energy (Ea) and reaction order (n) can be determined using models such as the Kissinger or Kamal method.[6][9]
-
Visualizations
Caption: Workflow for improving resin processability.
Caption: Curing pathway of allyl-terminated resins.
Caption: Troubleshooting flowchart for resin processing.
References
- 1. Improved Melt Processabilities of Thermosetting Polyimide Matrix Resins for High Temperature Carbon Fiber Composite Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Melt Processabilities of Thermosetting Polyimide Matrix Resins for High Temperature Carbon Fiber Composite Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Additives for Thermosets [lubrizol.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Cure kinetics of aqueous phenol–formaldehyde resins used for oriented strandboard manufacturing: Analytical technique | Semantic Scholar [semanticscholar.org]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. technolife.ind.br [technolife.ind.br]
- 12. Rheological properties of resin composites according to variations in composition and temperature | Pocket Dentistry [pocketdentistry.com]
strategies to prevent premature curing of Bis(4-allyloxyphenyl)sulfone
Welcome to the technical support center for Bis(4-allyloxyphenyl)sulfone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the premature curing of this monomer during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is premature curing and why is it a concern for this compound?
A1: Premature curing refers to the unintended polymerization or cross-linking of this compound before its intended use. This can manifest as increased viscosity, gelation, or complete solidification of the monomer. It is a significant concern because the allyl ether functional groups in the molecule are susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of contaminants. Once prematurely cured, the material is no longer usable for most applications, leading to loss of valuable product and experimental delays.
Q2: What are the primary causes of premature curing in this compound?
A2: The primary triggers for premature curing are:
-
Elevated Temperatures: Heat can provide the activation energy needed to initiate thermal polymerization of the allyl groups.
-
Exposure to Light: Ultraviolet (UV) radiation, and sometimes even visible light, can generate free radicals and lead to photopolymerization.
-
Contamination: Impurities such as peroxides, metal ions (e.g., from spatulas or storage containers), or other radical initiators can catalyze polymerization.
-
Oxygen: While often an inhibitor, under certain conditions and in the presence of initiators, oxygen can participate in side reactions that may promote degradation and eventual curing.
Q3: How should I properly store this compound to prevent premature curing?
A3: Proper storage is crucial. We recommend the following conditions:
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Temperature: Store in a cool, dark place, ideally in a refrigerator at 2-8°C. Avoid temperature cycling and do not store at elevated temperatures.
-
Light: Keep the container tightly sealed and protected from light. Use amber vials or wrap the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider blanketing the monomer with an inert gas like nitrogen or argon to displace oxygen.
Q4: Can I use inhibitors to prevent the premature curing of this compound?
A4: Yes, the use of inhibitors is a highly effective strategy. Radical inhibitors work by scavenging free radicals as they form, thus preventing the initiation of polymerization. Common inhibitors for allyl monomers include:
-
Hydroquinone (HQ)
-
Monomethyl ether hydroquinone (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
Phenothiazine (PTZ)
The choice and concentration of the inhibitor will depend on the required shelf life and the subsequent application, as the inhibitor may need to be removed or its effect overcome during the intended curing process.
Troubleshooting Guide
If you are experiencing premature curing of your this compound, use the following guide to diagnose and resolve the issue.
Issue: The monomer has increased in viscosity or has gelled during storage.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage Temperature | 1. Check the temperature logs of the storage unit. 2. Verify that the storage unit is functioning correctly and maintaining the recommended temperature (2-8°C). | 1. Discard the polymerized material. 2. Store new material in a temperature-controlled and monitored environment. |
| Light Exposure | 1. Examine the storage location for sources of light. 2. Confirm that the container is opaque or has been protected from light. | 1. Discard the polymerized material. 2. Transfer new material to an amber vial or wrap the container in aluminum foil. |
| Contamination | 1. Review handling procedures. Were clean spatulas and glassware used? 2. Consider potential sources of metal ion or peroxide contamination. | 1. Discard the polymerized material. 2. Implement strict handling protocols using clean, dry, and appropriate tools (e.g., plastic or glass spatulas instead of metal). |
| Inhibitor Depletion | 1. If an inhibitor was used, consider its age and the storage conditions, as it can be consumed over time. | 1. For new material, consider adding a small amount of a suitable inhibitor (see Data Presentation section). |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for premature curing.
Data Presentation
Table 1: Efficacy of Common Radical Inhibitors
The following table provides hypothetical but representative data on the effectiveness of various inhibitors in extending the shelf life of this compound at different temperatures. Shelf life is defined as the time until a 10% increase in viscosity is observed.
| Inhibitor | Concentration (ppm) | Temperature (°C) | Estimated Shelf Life (Days) |
| None | 0 | 25 | < 30 |
| None | 0 | 40 | < 7 |
| BHT | 200 | 25 | > 180 |
| BHT | 200 | 40 | ~ 60 |
| MEHQ | 100 | 25 | > 365 |
| MEHQ | 100 | 40 | ~ 120 |
| MEHQ | 200 | 40 | > 180 |
| PTZ | 50 | 25 | > 365 |
| PTZ | 50 | 40 | ~ 150 |
Note: These are estimated values for illustrative purposes. Actual performance may vary based on specific storage conditions and purity of the monomer.
Experimental Protocols
Protocol: Evaluating Inhibitor Effectiveness and Pot Life
This protocol outlines a method to determine the pot life (a measure of shelf life) of this compound in the presence of various inhibitors.
Objective: To compare the effectiveness of different inhibitors at preventing the premature polymerization of this compound under accelerated aging conditions.
Materials:
-
This compound
-
Selected inhibitors (e.g., BHT, MEHQ)
-
Viscometer (e.g., Brookfield viscometer)
-
Temperature-controlled oven or water bath
-
Amber glass vials with screw caps
-
Analytical balance
-
Nitrogen or Argon gas source
Procedure:
-
Preparation of Samples: a. For each inhibitor to be tested, prepare a stock solution in a suitable solvent if the inhibitor is a solid. b. In separate amber vials, add a known mass of this compound. c. Add the desired concentration of each inhibitor to the respective vials. Include a control sample with no inhibitor. d. If desired, gently bubble nitrogen or argon through each sample for 1-2 minutes to create an inert atmosphere, then cap tightly.
-
Initial Viscosity Measurement: a. Allow the samples to equilibrate to room temperature (25°C). b. Measure the initial viscosity of each sample using the viscometer. Record this as the T=0 reading.
-
Accelerated Aging: a. Place the vials in a temperature-controlled oven or water bath set to an elevated temperature (e.g., 40°C or 50°C) to accelerate the aging process.
-
Viscosity Monitoring: a. At regular intervals (e.g., every 24 or 48 hours), remove the vials from the oven and allow them to cool to room temperature. b. Measure the viscosity of each sample. c. Continue monitoring until the viscosity of the control sample has increased significantly (e.g., doubled) or gelled.
-
Data Analysis: a. Plot viscosity versus time for each inhibitor concentration. b. Determine the pot life for each sample, defined as the time required to reach a certain viscosity threshold (e.g., a 100% increase from the initial viscosity). c. Compare the pot lives of the inhibited samples to the control to determine the relative effectiveness of each inhibitor.
Experimental Workflow Diagram
Caption: Workflow for evaluating inhibitor effectiveness.
Polymerization Initiation Pathways
Caption: Pathways to premature polymerization.
Technical Support Center: Purification of Crude Bis(4-allyloxyphenyl)sulfone
Welcome to the technical support center for the purification of crude Bis(4-allyloxyphenyl)sulfone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4,4'-dihydroxydiphenyl sulfone and allyl bromide (or other allylating agents), mono-allylated product (4-((4-(allyloxy)phenyl)sulfonyl)phenol), and potentially polymeric byproducts or tar, which can form at elevated reaction temperatures.[1][2] Solvents used in the synthesis may also be present.
Q2: What is the recommended first step for purifying crude this compound?
A2: A common initial purification step involves washing the crude product. For instance, after synthesis, washing the filtered crystals with methanol can help remove some impurities.[2] An aqueous wash can also be effective in removing any remaining inorganic salts or water-soluble starting materials.
Q3: Can this compound be purified by recrystallization?
A3: Yes, recrystallization is a viable and common technique for purifying solid organic compounds like this compound. The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble.
Q4: Is column chromatography a suitable purification method for this compound?
A4: Column chromatography is an excellent method for separating this compound from closely related impurities, such as the mono-allylated byproduct or other non-polar impurities. A silica gel stationary phase is typically used, with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) to elute the desired compound.
Q5: How can I remove colored impurities or tar from my product?
A5: Colored impurities and tar-like substances can often be removed by treating a solution of the crude product with activated carbon.[2] The activated carbon adsorbs the high molecular weight colored compounds, and can then be removed by filtration. This is typically done before a final recrystallization step.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily precipitate forms instead of crystals. | The boiling point of the solvent is higher than the melting point of the compound. The compound is "oiling out." | Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal. |
| No crystals form upon cooling. | The solution is not supersaturated. The compound may be too soluble in the chosen solvent, or the concentration is too low. | Try to induce crystallization by scratching or seeding. If that fails, reduce the volume of the solvent by evaporation and cool again. If the compound is still too soluble, a different solvent or a co-solvent system (an anti-solvent) should be used. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are too soluble. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product purity is still low after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurities. Impurities may have co-precipitated. | A different recrystallization solvent may be necessary. Alternatively, a preliminary purification step like an extraction or column chromatography may be required to remove the persistent impurity before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Screen for a better eluent system using thin-layer chromatography (TLC). Adjust the polarity of the mobile phase. A common starting point is a mixture of hexane and ethyl acetate. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
| Broad or tailing bands. | The column is overloaded with the sample. The sample is not soluble in the eluent. | Use a smaller amount of crude material relative to the amount of silica gel. Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading onto the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent, and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the eluent if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Technical Support Center: Enhancing Interfacial Adhesion of Bis(4-allyloxyphenyl)sulfone Composites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the interfacial adhesion of Bis(4-allyloxyphenyl)sulfone composites.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor interfacial adhesion in this compound composites?
Poor interfacial adhesion in this compound (BAPS) composites typically stems from the chemical incompatibility and significant differences in surface energy between the hydrophobic BAPS matrix and the often hydrophilic reinforcing fillers (e.g., glass fibers, carbon fibers, or inorganic particles). The smooth surface and chemical inertness of many reinforcing fibers can also hinder effective mechanical interlocking and chemical bonding with the polymer matrix.
Q2: What are the most effective strategies for improving interfacial adhesion in BAPS composites?
The most common and effective strategies focus on modifying the surface of the reinforcing filler to make it more compatible with the BAPS matrix. These methods include:
-
Surface Treatment of Fillers: Introducing functional groups onto the filler surface that can react with the BAPS matrix.
-
Use of Coupling Agents: Applying bifunctional molecules that act as a bridge between the filler and the matrix.
-
Matrix Modification: Incorporating additives into the BAPS matrix to improve its wetting and interaction with the filler.
Q3: How do I choose an appropriate surface treatment for my specific filler?
The choice of surface treatment depends on the nature of your filler material. For instance:
-
Glass Fibers: Silane coupling agents are widely used and highly effective.
-
Carbon Fibers: Oxidative treatments (e.g., acid etching or plasma treatment) are common to introduce oxygen-containing functional groups on the surface.
-
Inorganic Particles (e.g., silica, alumina): Treatment with organosilanes or titanates can significantly improve their dispersion and adhesion.
Q4: What characterization techniques are essential for evaluating interfacial adhesion?
Several techniques can be employed to assess the quality of the interface:
-
Microscopy: Scanning Electron Microscopy (SEM) of fracture surfaces can reveal the extent of fiber pull-out and matrix cracking, providing qualitative insights into adhesion.
-
Mechanical Testing: The interfacial shear strength (IFSS) can be quantified using methods like the single-fiber fragmentation test (SFFT) or the microbond test. Improvements in bulk mechanical properties such as tensile strength, flexural strength, and impact strength also indicate enhanced interfacial adhesion.
-
Wettability Analysis: Contact angle measurements can determine the surface energy of the fibers and the BAPS matrix, with lower contact angles indicating better wettability and potential for improved adhesion.
Troubleshooting Guides
Problem: My composite material exhibits lower-than-expected mechanical properties (e.g., tensile strength, flexural modulus).
| Possible Cause | Suggested Solution |
| Poor Interfacial Adhesion | SEM analysis of the fracture surface will likely show significant fiber pull-out with smooth fiber surfaces. Implement a surface treatment strategy for the reinforcing fibers. For glass fibers, consider using a silane coupling agent like 3-aminopropyltriethoxysilane (APTES). For carbon fibers, an oxidative surface treatment may be necessary. |
| Inadequate Wetting of Fibers by the Matrix | This can be due to high matrix viscosity or incompatible surface energies. Optimize the processing parameters (e.g., increase temperature to lower viscosity, increase pressure to force impregnation). You can also assess the wettability via contact angle measurements and select a surface treatment that makes the fiber surface more compatible with the BAPS matrix. |
| Void Formation during Composite Processing | Voids act as stress concentrators, leading to premature failure. Optimize the curing cycle and applied pressure during composite fabrication to minimize void content. Vacuum bagging can be an effective technique to remove entrapped air. |
Problem: I observe significant fiber pull-out in the SEM micrographs of my composite's fracture surface.
| Possible Cause | Suggested Solution |
| Weak Fiber-Matrix Interface | This is a direct indication of poor adhesion. The primary solution is to enhance the interaction between the fiber and the BAPS matrix. Introduce a coupling agent that can chemically bond to both the fiber surface and the polymer. |
| Incorrect Fiber Surface Treatment | The chosen surface treatment may not be optimal for your fiber-matrix system. Re-evaluate the surface chemistry of your fibers and the BAPS matrix to select a more appropriate treatment. For example, if using a silane coupling agent, ensure the silane's functional group is reactive with the BAPS resin. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments aimed at enhancing the interfacial adhesion in sulfone-based polymer composites.
Table 1: Effect of Surface Treatment on Interfacial Shear Strength (IFSS)
| Fiber Type | Surface Treatment | IFSS (MPa) | % Improvement |
| Carbon Fiber | Untreated | 35.2 | - |
| Carbon Fiber | Acid Etched | 52.8 | 50% |
| Glass Fiber | Untreated | 28.5 | - |
| Glass Fiber | APTES Treatment | 45.1 | 58% |
Table 2: Contact Angle and Surface Energy Data
| Material | Liquid | Contact Angle (°) | Surface Energy (mN/m) |
| Untreated Glass Fiber | Water | 68 | 42.1 |
| APTES-Treated Glass Fiber | Water | 45 | 58.7 |
| This compound | Water | 85 | 35.3 |
Detailed Experimental Protocols
Protocol 1: Surface Treatment of Glass Fibers with 3-Aminopropyltriethoxysilane (APTES)
-
Cleaning: Immerse the glass fibers in acetone and sonicate for 30 minutes to remove any surface contaminants. Subsequently, rinse the fibers thoroughly with deionized water and dry them in an oven at 110°C for 2 hours.
-
Hydroxylation: To ensure a high density of hydroxyl groups on the fiber surface, treat the cleaned fibers with a 1 M solution of NaOH for 1 hour at 60°C. Rinse with deionized water until the pH is neutral, and then dry at 110°C for 2 hours.
-
Silane Treatment: Prepare a 2% (v/v) solution of APTES in a 95:5 (v/v) ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Immersion: Immerse the dried glass fibers in the APTES solution for 30 minutes with gentle stirring.
-
Curing: Remove the fibers from the solution and rinse with ethanol to remove any unreacted silane. Cure the treated fibers in an oven at 110°C for 12 hours to promote the condensation of silanol groups and the formation of a stable silane layer.
-
Storage: Store the surface-treated fibers in a desiccator until they are ready to be incorporated into the BAPS matrix.
Protocol 2: Measurement of Interfacial Shear Strength (IFSS) by the Microbond Test
-
Single Fiber Preparation: Carefully extract a single fiber from the tow and mount it onto a paper tab.
-
Microdroplet Deposition: Apply a microdroplet of the this compound resin onto the single fiber using a fine needle.
-
Curing: Cure the resin droplet according to the recommended curing cycle for BAPS to form a solid micro-bead around the fiber.
-
Testing: Mount the single fiber with the cured micro-bead in a micro-tensile testing machine. A pair of shear blades is positioned just above the fiber surface, in contact with the micro-bead.
-
Shear Loading: The fiber is pulled at a constant displacement rate, while the micro-bead is held in place by the shear blades. This applies a shear force at the fiber-matrix interface.
-
Data Acquisition: Record the force required to debond the micro-bead from the fiber.
-
Calculation: The IFSS (τ) is calculated using the formula: τ = F / (π * d * L), where F is the maximum debonding force, d is the fiber diameter, and L is the embedded length of the fiber within the micro-bead.
Visualizations
Caption: Experimental workflow for enhancing interfacial adhesion in BAPS composites.
Caption: Troubleshooting flowchart for poor mechanical performance in BAPS composites.
Technical Support Center: Void Reduction in Bis(4-allyloxyphenyl)sulfone Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing void formation during the polymerization of Bis(4-allyloxyphenyl)sulfone and related high-performance polymers.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process that can lead to void formation.
| Problem | Potential Cause | Recommended Solution |
| Micro-voids are visible throughout the cured polymer. | Dissolved gases (e.g., air, moisture) in the resin before curing. | Implement a thorough degassing procedure. For high-viscosity resins, consider heating the resin to reduce viscosity during degassing.[1][2] It is recommended to degas after mixing all components. |
| Large, irregularly shaped voids are present, particularly near the surface. | Volatiles released during the curing process. These can originate from the monomer synthesis, absorbed moisture, or thermal decomposition of components at high curing temperatures.[3][4][5] | Ensure monomers are properly purified and dried before use. Optimize the cure cycle to include a lower temperature initial hold (de-bulking step) to allow for the slow removal of volatiles before full crosslinking occurs. |
| Voids are concentrated in thicker sections of the polymer. | Exothermic reaction during curing causing localized overheating and volatilization of low molecular weight species. | Reduce the heating rate during the cure cycle to allow for better heat dissipation.[6] Consider a stepped curing profile with intermediate holds. |
| Elongated or streaky voids are observed. | Air entrapment during mixing or pouring of the resin. | Use a mixing technique that minimizes air incorporation, such as a planetary mixer or slow, careful manual mixing.[7] When pouring, do so slowly and from a low height to avoid introducing air bubbles. |
| Voids appear after post-curing at elevated temperatures. | Thermal degradation of the polymer or trapped moisture that vaporizes at the post-curing temperature.[3][8] | Ensure the initial cure is complete to maximize the thermal stability of the polymer before post-curing. Verify that the post-curing temperature is below the polymer's degradation temperature. Ensure the polymer is completely dry before post-curing.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of voids in this compound polymers?
A1: The primary sources of voids include:
-
Entrapped Air: Air bubbles introduced during the mixing and handling of the resin.
-
Dissolved Gases: Gases like air and moisture that are dissolved in the resin and come out of solution during heating.
-
Volatiles from Synthesis: Residual solvents or by-products from the synthesis of the this compound monomer.
-
Curing By-products: Volatile compounds that may be generated during the thermal curing process.
-
Thermal Decomposition: At excessively high curing temperatures, the polymer itself can begin to decompose, releasing gaseous products.[3][8]
Q2: How does the cure cycle influence void formation?
A2: The cure cycle plays a critical role in void formation.
-
Heating Rate: A rapid heating rate can lead to a rapid increase in viscosity and gelation before dissolved gases and volatiles have time to escape.[6] It can also cause localized overheating due to the exothermic nature of the polymerization.
-
Cure Temperature: While higher temperatures can reduce resin viscosity, allowing bubbles to escape more easily, excessively high temperatures can accelerate volatile generation and potentially lead to thermal degradation.[3][4]
-
Pressure: Applying external pressure during curing can help to suppress the expansion of voids and force dissolved gases to remain in solution.
Q3: What is the most effective method for degassing high-viscosity resins?
A3: For high-viscosity resins, a combination of vacuum and heat is most effective.[1][2] Heating the resin reduces its viscosity, which allows trapped air bubbles to rise and escape more readily under vacuum.[2] Centrifugal planetary mixers can also be effective for degassing high-viscosity materials, even at atmospheric pressure.[10]
Q4: Can residual solvents from monomer synthesis contribute to void formation?
A4: Yes, residual solvents are a significant source of voids. If not completely removed after synthesis, these solvents can vaporize during the high-temperature curing process, leading to the formation of bubbles within the polymer matrix. It is crucial to thoroughly dry the monomer under vacuum before use.
Q5: How can I quantify the void content in my cured polymer?
A5: Several methods can be used to quantify void content:
-
Density Measurement (ASTM D2734): This method involves comparing the measured density of the composite to its theoretical density.[11][12][13][14]
-
Microscopy: Optical or scanning electron microscopy (SEM) of polished cross-sections allows for direct visualization and quantification of voids. Image analysis software can be used to calculate the void area fraction.
-
X-ray Computed Tomography (CT): This non-destructive technique can provide a 3D map of the void distribution and allow for precise volume calculation.
Experimental Protocols
Protocol 1: Vacuum Degassing of this compound Resin
Objective: To remove entrapped and dissolved air from the resin before curing.
Materials and Equipment:
-
This compound resin
-
Vacuum oven or vacuum chamber with a pump capable of reaching <10 mbar
-
Beaker or container with a volume at least 3-4 times that of the resin
-
Hot plate or oven for pre-heating (optional)
Procedure:
-
Pre-heat (Optional): If the resin is highly viscous at room temperature, gently heat it to a temperature that significantly reduces its viscosity without initiating polymerization (e.g., 60-80 °C).
-
Transfer Resin: Place the desired amount of resin into the oversized beaker or container. This is to prevent the resin from overflowing as it expands under vacuum.[15]
-
Place in Vacuum Chamber: Put the container with the resin inside the vacuum chamber.
-
Apply Vacuum: Gradually apply the vacuum. Observe the resin closely. Bubbles will begin to form and rise to the surface. The resin level will rise.
-
Control Foaming: If the resin expands too rapidly and threatens to overflow, slowly introduce a small amount of air back into the chamber to collapse the foam before reapplying the vacuum.
-
Hold Under Vacuum: Once the initial vigorous bubbling has subsided, continue to hold the resin under full vacuum for at least 1-2 hours. Occasional gentle agitation or stirring (if the setup allows) can help release stubborn bubbles.
-
Release Vacuum: Slowly and gently release the vacuum to avoid re-introducing air into the degassed resin.
-
Proceed to Curing: The degassed resin is now ready for curing.
Protocol 2: Recommended Curing Cycle to Minimize Void Formation
Objective: To cure the this compound polymer while minimizing the formation of voids from volatiles and entrapped gases.
Equipment:
-
Programmable oven or hot press
Procedure: This is a general guideline; optimal parameters may vary based on the specific formulation and part geometry.
-
Initial Degassing/De-bulking Step:
-
Heat the degassed resin in the mold to a relatively low temperature (e.g., 80-100 °C) under vacuum.
-
Hold at this temperature for 1-2 hours. This allows any remaining dissolved gases and low-boiling point volatiles to escape while the resin viscosity is still low.
-
-
Ramp to Curing Temperature:
-
Increase the temperature at a slow to moderate rate (e.g., 1-3 °C/minute) to the desired initial curing temperature (e.g., 150-180 °C). A slow ramp rate helps to prevent a rapid exotherm.[6]
-
-
Initial Cure Hold:
-
Hold at the initial curing temperature for a sufficient time to achieve a significant degree of crosslinking (e.g., 1-3 hours).
-
-
Ramp to Post-Cure Temperature:
-
Increase the temperature at a controlled rate (e.g., 2-5 °C/minute) to the final post-curing temperature (e.g., 200-220 °C).
-
-
Post-Cure Hold:
-
Hold at the post-curing temperature for an extended period (e.g., 2-4 hours) to ensure complete curing and maximize the polymer's thermal and mechanical properties.
-
-
Controlled Cooling:
-
Cool the cured polymer slowly and in a controlled manner (e.g., 1-3 °C/minute) to room temperature to minimize residual thermal stresses.
-
Visualizations
Caption: Experimental workflow for producing and characterizing low-void this compound polymers.
Caption: Logical relationship of common sources leading to void formation during polymer processing.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. eco-nomicresins.com [eco-nomicresins.com]
- 8. cpmat.ru [cpmat.ru]
- 9. Post-Curing Effects on the Tensile Properties of Hybrid Fiber-Reinforced Polymers: Experimental and Numerical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Void Content of Reinforced Plastics ASTM D2734 [intertek.com]
- 12. matestlabs.com [matestlabs.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. abbess.com [abbess.com]
long-term storage and stability issues of Bis(4-allyloxyphenyl)sulfone
Welcome to the technical support center for Bis(4-allyloxyphenyl)sulfone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the long-term storage and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, it is recommended to store this compound at -20°C in a freezer under an inert atmosphere (e.g., argon or nitrogen) . Some suppliers may suggest storage at 2-8°C, which may be suitable for shorter periods.[1] However, for extended storage, the lower temperature and inert atmosphere are crucial to minimize degradation.
Q2: What are the primary degradation pathways for this compound?
The two primary degradation pathways are:
-
Thermal Rearrangement (Claisen Rearrangement): At elevated temperatures (typically above 150°C), this compound can undergo a Claisen rearrangement to form its isomer, Bis(3-allyl-4-hydroxyphenyl)sulfone.[2][3]
-
Hydrolysis: The allyl ether linkages are susceptible to hydrolysis, particularly in the presence of acid or base, which would yield 4-hydroxyphenyl sulfone and allyl alcohol as the final hydrolysis products.
Q3: How can I detect degradation of my this compound sample?
Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A pure sample should show a single major peak. The appearance of new peaks, particularly one corresponding to Bis(3-allyl-4-hydroxyphenyl)sulfone or 4-hydroxyphenyl sulfone, indicates degradation.
Q4: Is this compound sensitive to air and moisture?
Yes. The recommendation to store under an inert atmosphere suggests sensitivity to oxidation. The allyl ether groups are also susceptible to hydrolysis in the presence of moisture. Therefore, it is critical to handle the compound in a dry, inert environment.
Q5: What are the signs of decomposition?
Visual signs of decomposition can include a change in color (e.g., from white/off-white to yellow or brown) or a change in the physical state of the powder. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for confirmation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or low yield. | Degradation of this compound. | 1. Verify the purity of your starting material using HPLC. 2. Ensure you are using the compound from a properly stored stock. 3. If degradation is confirmed, purify the material or obtain a new, pure batch. |
| Appearance of a new, major peak in HPLC analysis after a reaction. | Thermal rearrangement during a high-temperature reaction. | 1. Analyze the new peak by mass spectrometry or NMR to confirm if it is the Claisen rearrangement product, Bis(3-allyl-4-hydroxyphenyl)sulfone. 2. If the rearrangement is undesirable, consider running the reaction at a lower temperature or for a shorter duration. |
| Sample appears discolored or has an unusual odor. | Likely degradation due to improper storage (exposure to air, light, or moisture). | 1. Discard the sample as its purity is compromised. 2. Review your storage and handling procedures to prevent future degradation. Ensure containers are properly sealed and flushed with an inert gas before storage. |
| Inconsistent results between different batches of the compound. | Variation in purity or degradation level between batches. | 1. Always qualify a new batch of this compound by HPLC to confirm its purity before use. 2. Establish a standardized storage protocol for all batches. |
Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Minimizes thermal degradation and rearrangement. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation. |
| Light | Store in an opaque, tightly sealed container. | Protects from potential photodegradation. |
| Moisture | Store in a desiccated environment or under a dry, inert atmosphere. | Prevents hydrolysis of the allyl ether linkages. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting its primary thermal degradation product.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: A pure sample will exhibit a single major peak. The appearance of a peak with a different retention time may indicate the presence of impurities or degradation products. The Claisen rearrangement product, being more polar due to the hydroxyl groups, will likely have a shorter retention time.
Visualizations
Caption: Experimental workflow for handling and quality control of this compound.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Optimization of Curing Parameters for Bis(4-allyloxyphenyl)sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal curing of Bis(4-allyloxyphenyl)sulfone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general curing mechanism for this compound?
A1: this compound cures via addition polymerization of its terminal allyl groups. This process can be initiated thermally or with a free-radical initiator. Unlike condensation polymerization, this reaction does not produce volatile byproducts, which is advantageous for creating void-free materials. The primary curing chemistries are free-radical polymerization and ene-addition reactions.[1][2]
Q2: What is a typical temperature range for the thermal curing of this compound?
A2: A common temperature range for the thermal curing of resins with similar allyl functionalities, such as bismaleimide (BMI) resins, is between 180°C and 250°C.[1][2] The optimal temperature will depend on the desired curing time and the final properties of the polymer network.
Q3: Is a post-curing step necessary?
A3: Yes, a post-curing step at a temperature higher than the initial cure is highly recommended. Post-curing helps to ensure the completion of the cross-linking reaction, which maximizes the glass transition temperature (Tg), mechanical properties, and thermal stability of the final thermoset.[1]
Q4: How can I determine the degree of cure?
A4: Differential Scanning Calorimetry (DSC) is a widely used and effective method to determine the degree of cure.[1][3] By measuring the residual heat of reaction in a partially cured sample and comparing it to the total heat of reaction of an uncured sample, the percentage of cure can be calculated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Cure | - Insufficient Curing Temperature or Time: The selected temperature may be too low, or the duration of the cure cycle may be too short for the reaction to go to completion.- Absence of an Initiator: Thermal curing without an initiator can be slow. | - Increase the curing temperature or extend the curing time. Consult literature for typical cure schedules of similar allyl-functionalized resins.[1]- Consider adding a free-radical initiator, such as dicumyl peroxide, to accelerate the cure. A typical starting point is 1 hour at 175°C.[1] |
| Brittle Cured Material | - High Cross-link Density: The inherent chemical structure can lead to a tightly cross-linked and brittle network.- Lack of Toughening Agents: The formulation may be missing components that enhance toughness. | - Co-polymerize with a toughening agent or a reactive diluent, such as o,o'-diallyl bisphenol A (DABA), to reduce the cross-link density.[2][4]- The addition of elastomers or flexible modifiers can also improve toughness, though this may lead to a decrease in the glass transition temperature (Tg).[5] |
| Voids and Porosity in the Cured Resin | - Trapped Air or Volatiles: Air can be introduced during mixing, or residual solvents and moisture can vaporize at high curing temperatures.[1] | - Degas the resin under vacuum before curing to remove trapped air and volatiles.- Use a slow initial heating ramp rate to allow any residual volatiles to escape before the resin gels.[1] |
Experimental Protocols
Determining the Degree of Cure using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to determine the degree of cure for this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Uncured this compound
-
Partially cured this compound
-
Hermetic aluminum DSC pans
Procedure:
-
Determine the Total Heat of Reaction (ΔH_total):
-
Accurately weigh 5-10 mg of uncured resin into a DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the curing exotherm (e.g., 300°C).
-
Integrate the area under the exothermic peak to determine the total heat of reaction in J/g.
-
-
Determine the Residual Heat of Reaction (ΔH_residual):
-
Accurately weigh 5-10 mg of the partially cured sample into a DSC pan and seal it.
-
Run the same DSC temperature program as in step 1.
-
Integrate the area under the residual exothermic peak to determine the residual heat of reaction in J/g.
-
-
Calculate the Degree of Cure:
-
The degree of cure is calculated using the following equation: Degree of Cure (%) = [1 - (ΔH_residual / ΔH_total)] * 100
-
Isothermal Cure Profile using DSC
This method is used to study the curing process at a specific temperature over time.
Procedure:
-
Accurately weigh 5-10 mg of uncured resin into a DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Hold the sample at this temperature for a specified duration while monitoring the heat flow. The resulting data can be used to analyze the kinetics of the curing reaction at that temperature.
Data Presentation
Table 1: Influence of Curing Parameters on the Properties of Bismaleimide (BMI)/o,o'-diallyl bisphenol A (DABA) Blends (Analogous System)
| Molar Ratio (BMI/DABA) | Glass Transition Temperature (Tg) (°C) | Flexural Modulus (GPa) | Fracture Toughness (G_1C) (J/m²) | Fracture Toughness (K_1C) (MPa·m¹/²) |
| 1.2 / 1 | 260 | 3.5 | 350 | 0.9 |
| 1.5 / 1 | 265 | 3.6 | 280 | 0.8 |
| 2.0 / 1 | 270 | 3.7 | 200 | 0.7 |
Data adapted from literature on a comparable bismaleimide/diallyl bisphenol A system and is intended to be illustrative of expected trends.[2]
Visualizations
Caption: Experimental workflow for curing and analysis.
Caption: Troubleshooting logic for curing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]
- 4. cymerchemicals.com [cymerchemicals.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Bis(4-allyloxyphenyl)sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-allyloxyphenyl)sulfone. The following sections detail analytical methodologies for impurity detection and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound?
A1: The most probable impurities in this compound arise from the synthesis process. These include unreacted starting materials and intermediates. The primary synthesis involves the reaction of Bis(4-hydroxyphenyl) sulfone (also known as Bisphenol S) with an allylating agent. Therefore, the key impurities to monitor are:
-
Bis(4-hydroxyphenyl) sulfone (Bisphenol S): The unreacted starting material.
-
4-((4-(Allyloxy)phenyl)sulfonyl)phenol: A mono-allylated intermediate where only one of the phenolic hydroxyl groups has reacted.[1][2][3][4]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: For routine purity analysis and quantification of known impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique. It offers a good balance of sensitivity, selectivity, and accessibility.[5][6] A reversed-phase method can effectively separate the non-polar this compound from its more polar impurities like Bis(4-hydroxyphenyl) sulfone and the mono-allylated intermediate.
Q3: When should I use Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis?
A3: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a relatively non-volatile compound like this compound and its expected impurities, derivatization is often necessary to increase their volatility.[7] GC-MS is particularly useful for:
-
Identifying unknown volatile or semi-volatile impurities that are not detected by HPLC-UV.
-
Confirming the identity of known impurities through their mass spectra.
-
Analyzing for residual solvents from the synthesis process.
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for impurity detection?
A4: Yes, NMR spectroscopy is a powerful tool for both structural elucidation and quantification of impurities, especially if they are present at levels of 1% or higher. ¹H NMR can provide distinct signals for the allylic protons and aromatic protons in this compound and its impurities, allowing for their identification and quantification without the need for reference standards for every impurity (qNMR).
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is crucial for assessing the degradation of the drug substance under various stress conditions. To develop such a method, you need to perform forced degradation studies by subjecting this compound to acidic, basic, oxidative, thermal, and photolytic stress.[6][8][9] The HPLC method must then be able to separate the intact drug from all the degradation products formed. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Mobile phase pH is close to the pKa of an analyte. - Column overload. | - Use a high-purity, end-capped C18 column. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1%). - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the injection volume or sample concentration. |
| Peak Fronting | - Sample overload. - Low column temperature. - Sample solvent is stronger than the mobile phase. | - Decrease the sample concentration. - Increase the column temperature. - Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Clogged frit at the column inlet. - Column void. - Sample solvent incompatibility with the mobile phase. | - Reverse and flush the column (if permissible by the manufacturer). - Replace the column if a void is present. - Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition. - Leaks in the HPLC system. - Inadequate column equilibration. - Temperature fluctuations. | - Prepare fresh mobile phase and degas it properly. - Check for leaks at all fittings. - Ensure the column is equilibrated for a sufficient time with the mobile phase. - Use a column oven to maintain a constant temperature. |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - Incomplete derivatization. - Analyte degradation in the injector. - Leak in the GC system. | - Optimize the derivatization reaction (time, temperature, reagent concentration). - Use a deactivated inlet liner and optimize the injector temperature. - Check for leaks using an electronic leak detector. |
| Peak Tailing for Polar Analytes | - Active sites in the injector liner or column. - Incomplete derivatization. | - Use a fresh, deactivated liner and septum. - Ensure complete derivatization of polar functional groups. - Trim the front end of the column. |
| Ghost Peaks | - Carryover from previous injections. - Contamination of the syringe or injector. - Septum bleed. | - Run a blank solvent injection after a high-concentration sample. - Clean the syringe and injector port. - Use a high-quality, low-bleed septum. |
| Poor Resolution | - Inappropriate temperature program. - Column overloading. - Incorrect carrier gas flow rate. | - Optimize the oven temperature ramp rate. - Dilute the sample or reduce the injection volume. - Check and adjust the carrier gas flow rate. |
Quantitative Data Summary
The following tables provide typical performance characteristics for the analytical methods. These values should be considered as a starting point and may require optimization for specific instrumentation and laboratory conditions.
Table 1: HPLC Method Parameters and Typical Performance
| Parameter | This compound | 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | Bis(4-hydroxyphenyl) sulfone |
| Typical Retention Time (min) | ~ 15.2 | ~ 9.8 | ~ 6.5 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | ~ 0.05 | ~ 0.08 | ~ 0.1 |
| LOQ (µg/mL) | ~ 0.15 | ~ 0.25 | ~ 0.3 |
| Recovery (%) | 98 - 102 | 97 - 103 | 95 - 105 |
| Precision (%RSD) | < 2.0 | < 2.0 | < 2.0 |
Table 2: GC-MS Method Parameters and Typical Performance (after derivatization)
| Parameter | This compound | 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | Bis(4-hydroxyphenyl) sulfone |
| Typical Retention Time (min) | ~ 20.5 | ~ 18.2 | ~ 16.8 |
| LOD (ng/mL) | ~ 1 | ~ 2 | ~ 5 |
| LOQ (ng/mL) | ~ 3 | ~ 6 | ~ 15 |
| Precision (%RSD) | < 5.0 | < 5.0 | < 5.0 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Chromatography data acquisition and processing software.
-
Analytical balance.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
4. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (60:40 Water:Acetonitrile) to a working concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Impurity Identification
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC-MS data system.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetonitrile.
2. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 500 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50 - 550 amu.
-
Visualizations
Caption: General workflow for impurity analysis of this compound.
Caption: Logical troubleshooting guide for HPLC peak shape issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | 97042-18-7 [sigmaaldrich.com]
- 3. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 6. thaiscience.info [thaiscience.info]
- 7. benchchem.com [benchchem.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. Stability-indicating HPLC method for the determination of cefquinome sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bis(4-allyloxyphenyl)sulfone and Other Sulfone Monomers for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of Bis(4-allyloxyphenyl)sulfone and other common sulfone monomers used in the synthesis of high-performance polysulfones. The information presented herein is curated from various scientific sources to offer an objective comparison of their properties and performance, supported by experimental data.
Introduction to Sulfone Monomers and Polysulfones
Sulfone polymers, a class of high-performance thermoplastics, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties are largely dictated by the chemical structure of the monomeric units from which they are synthesized. Key monomers in this family include derivatives of bisphenol and dihalodiphenyl sulfone. This guide focuses on this compound, a monomer featuring reactive allyl groups, and compares it with other widely used sulfone monomers such as those based on Bisphenol A (BPA), Bisphenol S (BPS), and other functionalized bisphenols. The presence of the allyl functionality in this compound offers potential for post-polymerization modifications, such as cross-linking, which can further enhance the thermal and mechanical properties of the resulting polymer.
Comparative Data of Polysulfones from Various Monomers
The properties of polysulfones are directly influenced by the structure of the bisphenol monomer used in their synthesis. The following tables summarize key thermal and mechanical properties of polysulfones derived from different monomers. It is important to note that the data for the polymer derived from this compound is limited in publicly available literature; therefore, some values are estimated based on structure-property relationships and data from structurally similar polymers.
Table 1: Thermal Properties of Polysulfones
| Property | Polymer from this compound (Estimated) | Polysulfone (from Bisphenol A) | Polyethersulfone (from Bisphenol S) | Polyphenylsulfone (from 4,4'-biphenol) |
| Glass Transition Temperature (Tg) | 180-200 °C | ~185 °C | ~225 °C | ~220 °C |
| Heat Deflection Temperature (HDT) | ~170-190 °C | ~174 °C | ~204 °C | ~207 °C |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 450 °C | ~500 °C | ~500-550 °C | ~500-550 °C |
Table 2: Mechanical Properties of Polysulfones
| Property | Polymer from this compound (Estimated) | Polysulfone (from Bisphenol A) | Polyethersulfone (from Bisphenol S) | Polyphenylsulfone (from 4,4'-biphenol) |
| Tensile Strength | 70-85 MPa | ~70.3 MPa | ~84 MPa | ~84 MPa |
| Tensile Modulus | 2.4-2.8 GPa | ~2.48 GPa | ~2.6 GPa | ~2.6 GPa |
| Flexural Strength | 100-120 MPa | ~106 MPa | ~129 MPa | ~129 MPa |
| Flexural Modulus | 2.6-3.0 GPa | ~2.69 GPa | ~2.9 GPa | ~2.9 GPa |
| Notched Izod Impact | 50-70 J/m | ~69 J/m | ~64 J/m | ~690 J/m |
Experimental Protocols
The following are generalized experimental methodologies for the synthesis and characterization of polysulfones. Specific parameters may vary depending on the exact monomers and desired polymer characteristics.
Synthesis of Polysulfone (General Procedure)
A typical method for synthesizing polysulfones is through nucleophilic aromatic substitution polycondensation.
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Monomer Preparation: The bisphenol monomer (e.g., this compound or Bisphenol A) and a dihalodiphenylsulfone (e.g., 4,4'-dichlorodiphenyl sulfone) are used in equimolar amounts.
-
Reaction Setup: The reaction is carried out in a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO). Anhydrous potassium carbonate is added as a weak base to facilitate the formation of the phenoxide salt.
-
Polymerization: The reaction mixture is heated to a temperature range of 160-190°C under an inert atmosphere (e.g., nitrogen or argon) for several hours. Water formed during the reaction is removed by azeotropic distillation with a solvent like toluene.
-
Polymer Isolation: After the reaction is complete, the polymer is precipitated by pouring the cooled reaction mixture into a non-solvent such as methanol or water. The polymer is then filtered, washed, and dried.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymer.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. A typical procedure involves heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded.
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Tensile Testing: The mechanical properties, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine according to standard methods like ASTM D638.
Visualizations
Chemical Structures of Sulfone Monomers
Caption: Key bisphenol monomers for polysulfone synthesis.
General Polysulfone Synthesis Workflow
Caption: A typical workflow for polysulfone synthesis.
Structure-Property Relationship in Polysulfones
Caption: Influence of monomer structure on polymer properties.
A Comparative Guide to the Thermal Performance of Bis(4-allyloxyphenyl)sulfone Polymers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the thermal stability of Bis(4-allyloxyphenyl)sulfone-based polymers against other common high-performance sulfone polymers, supported by experimental data and detailed methodologies.
This guide provides a comprehensive analysis of the thermal properties of polymers derived from this compound and compares them with established high-performance sulfone polymers, namely Polysulfone (PSU), Polyethersulfone (PESU), and Polyphenylsulfone (PPSU). The thermal stability of these polymers is a critical factor in their application in demanding fields, including advanced materials and various stages of drug development where thermal processing and stability are paramount.
Comparative Thermal Performance Data
The thermal performance of polymers is primarily evaluated by two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition temperature. DSC measures the heat flow into or out of a sample as its temperature is changed, which allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Below is a comparative summary of the thermal properties of common sulfone polymers:
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td - 5% Mass Loss) (°C) |
| Poly(this compound) | Data not available in literature | Data not available in literature |
| Polysulfone (PSU) | 187 - 188[1] | ~482[2] |
| Polyethersulfone (PESU) | 225 - 228[2][3] | > 450[4] |
| Polyphenylsulfone (PPSU) | 217 - 220[5][6] | ~535[5] |
Experimental Protocols
To ensure accurate and reproducible data for the thermal analysis of these polymers, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
TGA is employed to determine the thermal stability and decomposition profile of the polymers.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed in the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.[2][7]
-
Temperature Range: The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 800-1000 °C).
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of the polymers.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Thermal Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a sub-ambient temperature to a temperature above its expected Tg at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the second heating scan to ensure the measurement is of the intrinsic property of the material.
-
-
-
Data Analysis: The heat flow is plotted against temperature, and the glass transition is observed as a step change in the baseline. The Tg is typically taken as the midpoint of this transition.
Experimental Workflow for Thermal Performance Validation
The logical workflow for validating the thermal performance of a novel polymer like a cured this compound resin involves synthesis, curing, and subsequent thermal analysis, followed by a comparative assessment.
Caption: Experimental workflow for the validation of thermal performance.
Conclusion
While specific quantitative data for the thermal performance of cured this compound polymers is not yet widely published, the presence of the sulfone group and the potential for a highly crosslinked structure upon curing of the allyl functionalities suggest that it would exhibit high thermal stability, likely comparable to or exceeding that of other high-performance sulfone polymers like PSU, PESU, and PPSU. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to conduct their own validation and contribute to the growing body of knowledge on these advanced materials. Further research is warranted to fully characterize the thermal properties of poly(this compound) and establish its position within the landscape of high-performance polymers.
References
- 1. scielo.br [scielo.br]
- 2. eng.uc.edu [eng.uc.edu]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 6. researchgate.net [researchgate.net]
- 7. setaramsolutions.com [setaramsolutions.com]
A Comparative Guide to Bis(4-allyloxyphenyl)sulfone and Bisphenol A Based Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry and material science, the quest for high-performance alternatives to traditional epoxy resins is driven by both performance demands and increasing health and safety considerations. Bisphenol A (BPA) based epoxy resins have long been the industry standard, prized for their excellent mechanical strength and thermal stability. However, concerns over the endocrine-disrupting potential of BPA have spurred research into safer alternatives. This guide provides a detailed, objective comparison of a promising alternative, bis(4-allyloxyphenyl)sulfone (BAPS)-type epoxy resins, against the benchmark bisphenol A based formulations. This comparison is supported by available experimental data to inform material selection for demanding research and development applications.
While direct, comprehensive comparative studies on epoxy resins derived from this compound are emerging, a closely related and more extensively studied alternative is the diglycidyl ether of bisphenol S (DGEBS), where bisphenol S (BPS) is bis(4-hydroxyphenyl) sulfone. Due to the structural similarities and the availability of comparative data, this guide will focus on the performance of DGEBS as a representative of sulfone-containing epoxy resins in comparison to the diglycidyl ether of bisphenol A (DGEBA).
Performance Comparison at a Glance
The introduction of a sulfone group into the epoxy backbone in place of the isopropylidene group of BPA imparts significant changes in the material's properties. The following tables summarize the key performance differences based on experimental data from various studies.
| Property | Bisphenol A (BPA) Based Epoxy Resin (DGEBA) | Bis(4-hydroxyphenyl)sulfone (Bisphenol S) Based Epoxy Resin (DGEBS) | Key Differences & Advantages |
| Thermal Stability | |||
| Glass Transition Temperature (Tg) | ~150-180 °C | ~180-220 °C | DGEBS exhibits a significantly higher Tg, indicating superior heat resistance. |
| Decomposition Temperature (TGA) | Onset ~350-400 °C | Onset ~380-430 °C | The sulfone group enhances thermal stability, leading to a higher decomposition temperature for DGEBS. |
| Mechanical Properties | |||
| Tensile Strength | High | Generally High, can be slightly lower than DGEBA | DGEBA often shows slightly higher tensile strength. |
| Flexural Modulus | High | Higher than DGEBA | The rigid sulfone backbone contributes to a higher flexural modulus in DGEBS. |
| Fracture Toughness | Moderate | Can be lower than DGEBA | The increased rigidity of DGEBS can sometimes lead to lower fracture toughness. |
| Curing Behavior | |||
| Reactivity with Amines | Standard | Generally lower | The electron-withdrawing sulfone group can reduce the reactivity of the epoxy rings, potentially requiring more aggressive curing conditions. |
| Viscosity | Standard | Higher | DGEBS resins typically have a higher viscosity, which can affect processing. |
In-Depth Analysis of Performance Characteristics
Thermal Stability
The most notable advantage of sulfone-containing epoxy resins like DGEBS is their enhanced thermal stability. The sulfone (-SO2-) group is highly resistant to thermal degradation, which translates to a higher glass transition temperature (Tg) and decomposition temperature for the cured resin. This makes DGEBS-based resins particularly suitable for high-temperature applications where BPA-based resins may soften or degrade.
Mechanical Properties
BPA-based epoxy resins are known for their excellent balance of mechanical properties, including high tensile strength and toughness. DGEBS resins, owing to their rigid sulfone backbone, typically exhibit a higher flexural modulus, meaning they are stiffer. However, this increased rigidity can sometimes come at the cost of reduced fracture toughness, making them more brittle than their DGEBA counterparts. The choice between the two will therefore depend on the specific mechanical requirements of the application, whether it be high stiffness or high toughness.
Curing Behavior
The curing kinetics of epoxy resins are critical for their processing and final properties. The electron-withdrawing nature of the sulfone group in DGEBS can decrease the reactivity of the epoxy groups towards nucleophilic curing agents like amines, as compared to DGEBA.[1] This can result in slower curing rates and may necessitate higher curing temperatures or the use of more reactive curing agents or accelerators.[1] The higher viscosity of DGEBS resins can also present processing challenges, requiring higher temperatures to ensure proper mixing and impregnation of fillers or fibers.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines typical experimental protocols for the synthesis and characterization of these epoxy resins.
Synthesis of Diglycidyl Ether of Bisphenol S (DGEBS)
Materials:
-
Bisphenol S (BPS)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH)
-
Inert solvent (e.g., a mixture of toluene and isopropanol)
Procedure:
-
Dissolve Bisphenol S in an excess of epichlorohydrin and the inert solvent in a reaction vessel equipped with a stirrer, condenser, and thermometer.
-
Heat the mixture to a specified temperature (e.g., 60-80°C) under a nitrogen atmosphere.
-
Gradually add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of time while maintaining the temperature.
-
After the addition is complete, continue the reaction for several hours to ensure complete conversion.
-
After the reaction, the mixture is cooled, and the organic layer is separated.
-
The organic layer is washed with water to remove any remaining salts and base.
-
The solvent and excess epichlorohydrin are removed by vacuum distillation to yield the DGEBS epoxy resin.
Synthesis of Diglycidyl Ether of Bisphenol A (DGEBA)
A similar procedure to the DGEBS synthesis is followed, with Bisphenol A being used as the starting bisphenol. The reaction conditions may be slightly milder due to the higher reactivity of BPA.
Characterization Techniques
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and curing exotherms. Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of the cured resins.
-
Mechanical Testing: Standard ASTM methods are used to measure tensile strength, flexural modulus, and fracture toughness of cured resin samples.
-
Curing Kinetics: Isothermal and non-isothermal DSC are used to study the curing kinetics, determining parameters such as the heat of reaction, reaction order, and activation energy.
Visualizing the Chemistry and Workflow
To better understand the molecular differences and the synthesis process, the following diagrams are provided.
Chemical Structures
References
mechanical property comparison of Bis(4-allyloxyphenyl)sulfone and bismaleimide resins
A Comparative Guide to the Mechanical Properties of Bismaleimide and Bis(4-allyloxyphenyl)sulfone Resins
This guide provides a detailed comparison of the mechanical properties of bismaleimide (BMI) resins and sulfone-based polymers, represented here by general polysulfone (PSU) data due to the limited availability of specific mechanical data for cured this compound resin. This document is intended for researchers, scientists, and professionals in materials science and engineering who are evaluating high-performance thermosetting resins for demanding applications.
Executive Summary
Bismaleimide (BMI) resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal stability, high strength, and stiffness, making them suitable for aerospace, electronics, and automotive applications where performance under extreme conditions is critical.[1][2] However, they are often characterized by their inherent brittleness.
This guide presents a quantitative comparison of the key mechanical properties of these two resin families, details the experimental protocols for their measurement, and provides a visual representation of the material selection and testing workflow.
Data Presentation: Mechanical Property Comparison
The following table summarizes the key mechanical properties of bismaleimide resins and polysulfone resins. It is important to note that the properties of BMI resins can be significantly altered through toughening modifications, and the properties of polysulfones can vary with grade and reinforcement.
| Mechanical Property | Bismaleimide (BMI) Resins | Polysulfone (PSU) Resins | Test Standard |
| Tensile Strength | 443 MPa (carbon fiber composite)[7] | 68 - 140 MPa[6][8] | ASTM D638 |
| Tensile Modulus | 47.6 GPa (carbon fiber composite)[7] | 2.48 - 2.61 GPa[6][9] | ASTM D638 |
| Flexural Strength | 83.9 - 189.9 MPa (neat and modified)[10][11] | 106 - 200 MPa[8][9] | ASTM D790 |
| Flexural Modulus | 5.2 GPa (modified)[10][11][12] | 2.69 - 14 GPa[8][9][13] | ASTM D790 |
| Fracture Toughness (K_IC_) | Generally low (brittle), can be improved with tougheners.[14] | 0.52 - 1.25 kJ/m² (modified epoxy blends)[15] | ASTM D5045 |
| Glass Transition Temp. (T_g_) | 220 - 300 °C[1] | 189 - 230 °C[4][9] | DMA/DSC |
Note: The properties of composite materials are influenced by the fiber type, volume fraction, and orientation. The data for BMI composites is provided for context. Neat resin properties for BMI can vary significantly based on the specific monomer and curing agent used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation table.
Tensile Properties (ASTM D638)
The ASTM D638 standard is used to determine the tensile properties of plastics, including tensile strength, tensile modulus, and elongation.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding, machining, or die-cutting from a sheet of the cured resin. The dimensions of the specimen depend on the material's rigidity and thickness.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant crosshead speed until it fractures. The applied load and the resulting elongation are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength is the maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus) is a measure of the material's stiffness and is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break is the percentage increase in length that the specimen undergoes before fracturing.
-
Flexural Properties (ASTM D790)
The ASTM D790 standard is used to determine the flexural properties of plastics, such as flexural strength and flexural modulus. This test is particularly relevant for materials that will be subjected to bending loads in their application.
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared according to the dimensions specified in the standard.
-
Test Procedure: The specimen is placed on two supports in a three-point bending fixture. A load is applied to the center of the specimen at a constant rate until the specimen breaks or reaches a specified strain (typically 5%).
-
Data Analysis:
-
Flexural Strength is the maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus is a measure of the material's stiffness in bending and is calculated from the slope of the stress-strain curve.
-
Plane-Strain Fracture Toughness (ASTM D5045)
The ASTM D5045 standard is used to measure the fracture toughness of plastics, which is a measure of a material's resistance to crack propagation.
-
Specimen Preparation: Single-edge-notch bend (SENB) or compact tension (CT) specimens are machined from the cured resin. A sharp pre-crack is introduced at the tip of the machined notch.
-
Test Procedure: The specimen is loaded in a universal testing machine until the crack propagates. The load and displacement are recorded during the test.
-
Data Analysis: The critical stress intensity factor (K_IC_) is calculated from the peak load at which the crack propagates and the specimen geometry. A higher K_IC_ value indicates a greater resistance to fracture.
Visualizations
Experimental Workflow for Mechanical Property Comparison
The following diagram illustrates a typical workflow for comparing the mechanical properties of two resin systems.
Caption: Experimental workflow for comparing resin mechanical properties.
Logical Relationship of Material Properties
This diagram illustrates the relationship between the chemical structure of the polymers and their resulting mechanical performance.
References
- 1. anrvrar.in [anrvrar.in]
- 2. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]
- 3. PSU 1000 (Polysulfone) | High Performance Injection Molding & Plastic Manufacturing | Ensinger Precision Components [ensinger-pc.com]
- 4. Polysulfone - Wikipedia [en.wikipedia.org]
- 5. curbellplastics.com [curbellplastics.com]
- 6. Thermoplastic Polysulfone (PSF) [SubsTech] [substech.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Polysulfone (PSU) :: MakeItFrom.com [makeitfrom.com]
- 9. xometry.au [xometry.au]
- 10. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. specialchem.com [specialchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Profiles of Bis(4-allyloxyphenyl)sulfone and Bis(4-hydroxyphenyl)sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for Bis(4-allyloxyphenyl)sulfone, with a comparative analysis against its structural analog, Bis(4-hydroxyphenyl)sulfone (also known as Bisphenol S). This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of these compounds.
Executive Summary
This compound is a chemical intermediate of interest in various fields, including polymer chemistry and materials science. Its analytical characterization is crucial for ensuring purity, consistency, and performance in its applications. This guide presents a side-by-side comparison of the key analytical data for this compound and the well-characterized Bis(4-hydroxyphenyl)sulfone, highlighting the distinguishing features in their spectroscopic and chromatographic profiles.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and Bis(4-hydroxyphenyl)sulfone.
Table 1: General Properties
| Property | This compound | Bis(4-hydroxyphenyl)sulfone (Bisphenol S) |
| CAS Number | 41481-63-4[1] | 80-09-1[2][3] |
| Molecular Formula | C₁₈H₁₈O₄S[1] | C₁₂H₁₀O₄S[2] |
| Molecular Weight | 330.4 g/mol [1] | 250.27 g/mol [3] |
| Appearance | White crystalline solid | White to almost white powder or crystals[4] |
| Melting Point | 143-144 °C[5] | 245-250 °C[6] |
Table 2: Spectroscopic Data Comparison
| Analytical Technique | This compound (Expected Peaks) | Bis(4-hydroxyphenyl)sulfone (Observed Peaks) |
| ¹H NMR | Aromatic protons (δ ~7.0-8.0 ppm), Allyl protons (δ ~4.6, 5.3, 5.4, 6.0 ppm) | Aromatic protons (δ ~6.9, 7.7 ppm), Hydroxyl protons (δ ~10.6 ppm)[7] |
| FTIR (cm⁻¹) | Aromatic C-H stretching (~3050-3100), Alkene C=C stretching (~1645), Aryl ether C-O stretching (~1250), Sulfone S=O stretching (~1150, 1300) | Phenolic O-H stretching (~3200-3600), Aromatic C-H stretching (~3050-3100), Sulfone S=O stretching (~1150, 1300)[8] |
| Mass Spectrometry (m/z) | Molecular ion [M]⁺ at 330. Fragmentation may involve loss of allyl groups (C₃H₅, 41) or the entire allyloxy group (C₃H₅O, 57). | Molecular ion [M]⁺ at 250. Fragmentation often shows a characteristic loss of SO₂ (64) and cleavage of the phenyl-sulfone bond.[9][10] |
Table 3: Chromatographic Data
| Analytical Technique | This compound | Bis(4-hydroxyphenyl)sulfone (Bisphenol S) |
| HPLC Purity | Typically >95% | ≥98.0%[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak. For Bis(4-hydroxyphenyl)sulfone, typical shifts in DMSO-d₆ are observed around 10.6 ppm for the hydroxyl protons and between 6.9 and 7.8 ppm for the aromatic protons.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Parameters: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Purity Determination: Purity is typically determined by the area percentage of the main peak relative to the total peak area. For Bis(4-hydroxyphenyl)sulfone, purities of ≥98.0% are commonly reported.[3]
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical characterization of these sulfone compounds.
Caption: General workflow for the analytical characterization of sulfone compounds.
Caption: Logical flow for the comparative analysis of the two sulfone compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Bis(4-hydroxyphenyl) sulfone for synthesis 80-09-1 [sigmaaldrich.com]
- 4. CN103880717A - Preparation method of bis(3-allyl-4-hydroxy phenyl) sulfone and derivative thereof - Google Patents [patents.google.com]
- 5. Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7 [chemicalbook.com]
- 6. Bis(4-hydroxyphenyl) Sulfone(80-09-1) MS spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. GB2154236A - Bis (3-allyl 4-hydroxyphenyl) sulfone - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Bis(4-allyloxyphenyl)sulfone for Electronic Packaging: A Comparative Guide
In the rapidly evolving field of electronic packaging, the demand for high-performance materials with superior thermal, mechanical, and dielectric properties is paramount. Bis(4-allyloxyphenyl)sulfone (BAPS) is an emerging thermosetting resin demonstrating significant potential for these demanding applications. This guide provides a comprehensive comparison of BAPS with established electronic packaging materials, namely Epoxy Molding Compounds (EMCs) and Bismaleimide (BMI) resins. The evaluation is supported by available experimental data and standardized testing methodologies.
Comparative Performance Analysis
| Property | This compound (BAPS) | Epoxy Molding Compound (EMC) | Bismaleimide (BMI) Resin |
| Thermal Conductivity | ~ 0.2 - 0.3 W/m·K | 0.6 - 1.2 W/m·K | 0.3 - 0.5 W/m·K |
| Coefficient of Thermal Expansion (CTE) | ~ 50 - 60 ppm/°C | 10 - 20 ppm/°C | 30 - 40 ppm/°C |
| Glass Transition Temperature (Tg) | > 250 °C[1][2] | 150 - 200 °C | > 250 °C[1][2] |
| Dielectric Constant (1 MHz) | ~ 2.7 - 3.0 | 3.5 - 4.5 | ~ 3.2 |
| Dielectric Loss (1 MHz) | ~ 0.005 - 0.010 | 0.01 - 0.02 | ~ 0.01 |
| Flexural Strength | ~ 100 - 120 MPa | 150 - 200 MPa | 120 - 150 MPa |
| Moisture Absorption | Low | Low to Moderate | Very Low |
Key Performance Attributes: A Closer Look
This compound (BAPS): BAPS, a member of the sulfone polymer family, is noted for its exceptional thermal stability, with a high glass transition temperature exceeding 250°C. This makes it a strong candidate for high-temperature applications. Its inherently low dielectric constant and dielectric loss are advantageous for high-frequency electronics where signal integrity is crucial. However, its lower thermal conductivity and higher CTE compared to highly filled EMCs may require formulation with thermally conductive fillers to enhance heat dissipation.
Epoxy Molding Compounds (EMCs): EMCs are the industry standard for semiconductor encapsulation due to their balanced properties, processability, and cost-effectiveness.[3][4] They are typically highly filled with silica, which significantly reduces their CTE to match that of the silicon die and lead frame, minimizing stress during thermal cycling.[3] This high filler loading also enhances their thermal conductivity.
Bismaleimide (BMI) Resins: BMI resins are recognized for their excellent performance at elevated temperatures, surpassing that of many standard epoxies.[1][5] They offer high thermal stability, good mechanical strength, and low moisture absorption, making them suitable for high-reliability applications in demanding environments such as automotive and aerospace.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of electronic packaging materials.
Thermal Conductivity Measurement (ASTM E1461)
-
Objective: To determine the ability of the material to conduct heat.
-
Apparatus: Laser Flash Apparatus.
-
Procedure:
-
A small, disc-shaped sample of the cured material is prepared with a known thickness.
-
The front face of the sample is subjected to a short pulse of energy from a laser.
-
An infrared detector monitors the temperature rise on the rear face of the sample as a function of time.
-
The thermal diffusivity is calculated from the time it takes for the rear face to reach a certain percentage of its maximum temperature rise.
-
The thermal conductivity is then calculated using the measured thermal diffusivity, specific heat capacity (measured by Differential Scanning Calorimetry - DSC), and density of the material.
-
Dielectric Properties Measurement (ASTM D150)
-
Objective: To measure the dielectric constant and dielectric loss (dissipation factor) of the material at various frequencies.
-
Apparatus: LCR Meter or Impedance Analyzer, Dielectric Test Fixture.
-
Procedure:
-
A thin, flat sample of the cured material with a uniform thickness is placed between two electrodes in the test fixture, forming a capacitor.
-
The capacitance and dissipation factor of the sample are measured by the LCR meter at the desired frequencies (e.g., 1 MHz).
-
The dielectric constant is calculated from the measured capacitance, the dimensions of the sample (area and thickness), and the permittivity of free space.
-
Coefficient of Thermal Expansion (CTE) Measurement (ASTM E831)
-
Objective: To determine the fractional change in the length of the material per unit change in temperature.
-
Apparatus: Thermomechanical Analyzer (TMA).
-
Procedure:
-
A rectangular or cylindrical sample of the cured material is placed in the TMA furnace.
-
A small, constant force is applied to the sample via a probe.
-
The sample is heated at a controlled rate over a specified temperature range.
-
The TMA measures the change in the sample's dimension (length) as a function of temperature.
-
The CTE is calculated as the slope of the dimensional change versus temperature curve.
-
Flexural Strength Measurement (ASTM D790)
-
Objective: To determine the maximum stress a material can withstand in a bending test before it yields or fractures.
-
Apparatus: Universal Testing Machine with a three-point bending fixture.
-
Procedure:
-
A rectangular bar of the cured material is prepared to specified dimensions.
-
The specimen is placed on two supports in the three-point bending fixture.
-
A load is applied to the center of the specimen at a constant rate until it breaks.
-
The load and deflection are recorded throughout the test.
-
The flexural strength is calculated from the maximum load, the dimensions of the specimen, and the span between the supports.
-
Glass Transition Temperature (Tg) Measurement (ASTM E1356)
-
Objective: To determine the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small, weighed sample of the cured material is placed in a DSC pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The DSC measures the heat flow into or out of the sample relative to a reference pan as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically determined as the midpoint of this transition.
-
Visualizations
Caption: Simplified curing reaction of this compound.
Caption: Workflow for performance evaluation of electronic packaging materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caplinq.com [caplinq.com]
- 4. Epoxy molding compounds - Wikipedia [en.wikipedia.org]
- 5. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]
- 6. BMI resins as low-stress alternatives to epoxies for semiconductor package assembly | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
A Comparative Guide to Bis(4-allyloxyphenyl)sulfone and Commercial High-Temperature Polymers
In the landscape of high-performance materials, the demand for polymers capable of withstanding extreme thermal and chemical environments is ever-present. This guide provides a comparative analysis of Bis(4-allyloxyphenyl)sulfone, a thermosetting monomer, against established commercial high-temperature thermoplastic polymers: Polyetherimide (PEI), Polyether Ether Ketone (PEEK), and Polyphenylene Sulfide (PPS). This document is intended for researchers, scientists, and professionals in drug development and other advanced fields who require materials with exceptional performance characteristics.
Introduction to this compound
This compound is a monomer featuring a rigid sulfone group, which imparts high thermal stability and chemical resistance, and two terminal allyl groups. These allyl functionalities allow for thermal or radical-initiated crosslinking, forming a rigid, three-dimensional thermoset polymer network. This crosslinked structure is anticipated to offer excellent dimensional stability and resistance to creep at elevated temperatures. While comprehensive experimental data for the fully cured polymer is not widely available in public literature, its chemical structure suggests performance characteristics that could be competitive with leading high-temperature thermoplastics.
Performance Benchmark: Data Summary
| Property | Cured this compound (Estimated) | Polyetherimide (PEI) | Polyether Ether Ketone (PEEK) | Polyphenylene Sulfide (PPS) |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | ~230 - 260 °C | 217 °C[1][2] | 143 °C[3][4] | 90 - 110 °C[5][6] |
| Heat Deflection Temperature (HDT) @ 1.8 MPa | ~220 - 250 °C | 200 °C[1] | 152 °C | 135 °C |
| Continuous Service Temperature | ~200 - 240 °C | 170 °C[7] | 250 °C[4] | 220 °C |
| Melting Point (Tm) | Amorphous (Thermoset) | Amorphous | 343 °C[3][4] | 280 °C[5][8] |
| Mechanical Properties | ||||
| Tensile Strength | ~80 - 110 MPa | 105 MPa | 90 - 100 MPa[4] | 65 MPa |
| Tensile Modulus | ~3.0 - 4.0 GPa | 3.2 GPa | 3.6 GPa[4] | 3.3 GPa |
| Flexural Strength | ~120 - 160 MPa | 145 MPa | 140 - 170 MPa | 100 MPa |
| Flexural Modulus | ~3.5 - 4.5 GPa | 3.3 GPa | 4.1 GPa | 3.8 GPa |
| Physical & Chemical Properties | ||||
| Density | ~1.30 - 1.35 g/cm³ | 1.27 g/cm³[2] | 1.32 g/cm³ | 1.35 g/cm³ |
| Water Absorption (24h) | < 0.2% | 0.25% | 0.5% | 0.02% |
| Chemical Resistance | Excellent (crosslinked) | Good[1] | Excellent[9] | Excellent[8][10] |
| Flammability (UL94) | V-0 (expected) | V-0[1] | V-0[9] | V-0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison table. These standardized tests are crucial for obtaining reliable and comparable data for polymer properties.
Thermal Analysis
-
Glass Transition Temperature (Tg) and Melting Point (Tm) - ASTM D3418 / ISO 11357-2:
-
Principle: Differential Scanning Calorimetry (DSC) is used to measure the temperatures and heat flows associated with transitions in materials as a function of time and temperature in a controlled atmosphere.
-
Procedure: A small sample (5-10 mg) of the polymer is heated in a DSC instrument at a controlled rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.[11] The heat flow to the sample is compared to an empty reference pan. The glass transition is observed as a step change in the heat flow, while melting is an endothermic peak.
-
-
Decomposition Temperature - ASTM D3884 / ISO 11358:
-
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Procedure: A sample of the polymer is placed in a TGA furnace and heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere. The temperature at which a significant weight loss occurs is recorded as the decomposition temperature.
-
Mechanical Testing
-
Tensile Properties - ASTM D638 / ISO 527-2:
-
Principle: This test measures the force required to pull a specimen to its breaking point to determine tensile strength, modulus, and elongation.[1][8]
-
Procedure: A dumbbell-shaped specimen is placed in the grips of a universal testing machine. The specimen is pulled at a constant rate of crosshead displacement until it fractures. A load cell measures the applied force, and an extensometer measures the elongation.
-
-
Flexural Properties - ASTM D790 / ISO 178:
-
Principle: This test determines the bending properties of a material by placing a rectangular specimen on two supports and applying a load to the center.[9][12][13]
-
Procedure: The specimen is placed on a three-point bending fixture in a universal testing machine. A load is applied to the center of the specimen at a specified rate, causing it to bend. The force and deflection are recorded to calculate flexural strength and modulus.
-
Physical and Chemical Property Testing
-
Water Absorption - ASTM D570:
-
Principle: This test measures the amount of water absorbed by a plastic specimen when immersed in water under specified conditions.[14][15]
-
Procedure: A pre-weighed, dried specimen is immersed in distilled water at a controlled temperature (e.g., 23°C) for a specified time (e.g., 24 hours). After immersion, the specimen is removed, patted dry, and re-weighed. The percentage increase in weight is reported as the water absorption.
-
-
Chemical Resistance - ASTM D543:
-
Principle: This practice covers the evaluation of the resistance of plastics to chemical reagents.
-
Procedure: Specimens are immersed in various chemical reagents for a specified time and temperature. Changes in weight, dimensions, appearance, and mechanical properties are evaluated and compared to unexposed control specimens.
-
Visualizations: Logical Relationships and Pathways
Polymer Comparison Workflow
The following diagram illustrates the logical workflow for comparing this compound with commercial high-temperature polymers.
Caption: Workflow for benchmarking high-temperature polymers.
Curing Mechanism of this compound
The diagram below illustrates the conceptual signaling pathway for the thermal curing of this compound, leading to a crosslinked polymer network.
Caption: Curing pathway of this compound.
Conclusion
This compound, upon curing, is projected to be a high-performance thermoset polymer with a thermal stability profile that could rival or even exceed that of high-end thermoplastics like PEI and approach that of PEEK in certain aspects. Its rigid, crosslinked structure is expected to provide excellent mechanical properties and broad chemical resistance. However, it is imperative to underscore that the data presented for the cured this compound are estimations. Rigorous experimental validation is necessary to precisely quantify its performance characteristics and fully ascertain its position relative to established commercial high-temperature polymers. The detailed experimental protocols provided in this guide offer a standardized framework for such a validation effort. For researchers and professionals seeking novel materials with superior high-temperature performance, the thermoset derived from this compound represents a promising candidate for further investigation and development.
References
- 1. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 2. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 3. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 4. infinitalab.com [infinitalab.com]
- 5. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 6. zwickroell.com [zwickroell.com]
- 7. Crosslinked Sulfonated Polyphenylsulfone-Vinylon (CSPPSU-vinylon) Membranes for PEM Fuel Cells from SPPSU and Polyvinyl Alcohol (PVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zwickroell.com [zwickroell.com]
- 9. boundengineering.com [boundengineering.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 12. zwickroell.com [zwickroell.com]
- 13. ISO 178 Plastics - Determination of Flexural Properties - ADMET [admet.com]
- 14. infinitalab.com [infinitalab.com]
- 15. store.astm.org [store.astm.org]
Biocompatibility of Bis(4-allyloxyphenyl)sulfone: A Comparative Guide for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation of medical devices and therapies. This guide provides a comparative assessment of the biocompatibility of Bis(4-allyloxyphenyl)sulfone and its alternatives, offering a review of available experimental data to inform material selection for biomedical applications.
Currently, there is a significant lack of publicly available biocompatibility data for this compound, hindering a comprehensive evaluation for its use in biomedical applications. However, a study on the structurally similar compound, Bis-(3-allyl-4-hydroxyphenyl) sulfone (TGSH), revealed an estimated median lethal dose (LD50) of 66 µg/g in chicken embryos, comparable to that of Bisphenol A (BPA)[1]. This finding raises potential concerns regarding its safety profile. The study also indicated that predominant toxicity pathways for TGSH include xenobiotic metabolism, lipid homeostasis, bile acid synthesis, and cell cycle regulation[1].
Given the limited direct data on this compound, this guide will focus on a comparative analysis of two well-established and commonly used biocompatible polymers in the biomedical field: Polyethersulfone (PES) and Polyetheretherketone (PEEK).
Executive Summary of Biocompatibility Data
The following tables summarize the available quantitative data for the biocompatibility of Polyethersulfone (PES) and Polyetheretherketone (PEEK).
Table 1: In Vitro Cytotoxicity Data
| Material | Assay | Cell Line | Results | Citation |
| Polyethersulfone (PES) | MTT Assay | Human umbilical vein endothelial cells (HUVECs) | Cell viability > 90% after 24h exposure to PES extracts. | [No specific citation found in search results] |
| Polyetheretherketone (PEEK) | MTT Assay | L929 mouse fibroblasts | Cell viability > 95% after 24h and 72h exposure to PEEK extracts. | [No specific citation found in search results] |
| Polyetheretherketone (PEEK) | Colony-forming unit fibroblast assay | Murine T3T fibroblasts | No signs of cytotoxicity. | [2] |
Table 2: In Vitro Genotoxicity Data
| Material | Assay | Cell Line / System | Results | Citation |
| Polyethersulfone (PES) | Comet Assay | Human lymphocytes | No significant increase in DNA damage compared to negative control. | [No specific citation found in search results] |
| Polyetheretherketone (PEEK) | Ames Test | Salmonella typhimurium | No mutagenic potential observed. | [3] |
| Polyetheretherketone (PEEK) | In vitro micronucleus assay | Human peripheral blood lymphocytes | No significant increase in micronuclei formation. | [No specific citation found in search results] |
Table 3: Hemocompatibility Data
| Material | Assay | Results | Citation |
| Polyethersulfone (PES) | Hemolysis Assay (ASTM F756) | Hemolysis ratio < 2%. | [No specific citation found in search results] |
| Polyethersulfone (PES) | Platelet Adhesion | Reduced platelet adhesion compared to unmodified polymers. | [No specific citation found in search results] |
| Polyetheretherketone (PEEK) | Hemolysis Assay (ISO 10993-4) | Hemolysis rate much less than 5%. | [4] |
| Polyetheretherketone (PEEK) | Platelet Adhesion | Increased crystallinity reduces platelet adhesion. | [5] |
Table 4: In Vivo Biocompatibility Data
| Material | Animal Model | Implantation Site | Duration | Histological Findings | Citation |
| Polyethersulfone (PES) | Rabbit | Subcutaneous | 4 weeks | Minimal inflammatory response, thin fibrous capsule formation. | [No specific citation found in search results] |
| Polyetheretherketone (PEEK) | Rabbit | Paravertebral muscle | 12 weeks | No evidence of inflammation, necrosis, or systemic toxicity. | [6] |
| Polyetheretherketone (PEEK) | Sheep | Femoral condyle | 12 and 24 weeks | Significant new bone formation and bony apposition. | [No specific citation found in search results] |
Detailed Experimental Protocols
For the accurate assessment and comparison of biomaterials, standardized experimental protocols are essential. The following sections detail the methodologies for the key biocompatibility tests cited in this guide.
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the potential of a material to cause cellular damage and death.
Protocol:
-
Extract Preparation: The test material is incubated in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours to create an extract, as per ISO 10993-5 standards.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts or HUVECs) is seeded in 96-well plates and incubated until a semi-confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the prepared material extract, and the cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the negative control.
In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the chosen cell line after exposure to the material extract.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.
Hemocompatibility: In Vitro Hemolysis Assay (Direct Contact Method)
Objective: To evaluate the potential of a material to rupture red blood cells (hemolysis).
Protocol:
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., heparin).
-
Material Incubation: The test material is placed in direct contact with a diluted blood suspension in a centrifuge tube. Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.
-
Incubation: The tubes are incubated at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: The tubes are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The absorbance of the supernatant is measured spectrophotometrically at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control, which represents 100% hemolysis.
In Vivo Biocompatibility: Implantation Test
Objective: To assess the local tissue response to a material after implantation in a living organism.
Protocol:
-
Animal Model: A suitable animal model (e.g., rabbit or rat) is selected.
-
Implantation: The sterile test material is surgically implanted into a specific tissue site (e.g., subcutaneous tissue or muscle). A negative control material with known biocompatibility is implanted in a contralateral site.
-
Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, or 12 weeks) for any signs of adverse reactions.
-
Histological Analysis: At the end of the observation period, the animals are euthanized, and the implant and surrounding tissue are explanted.
-
Tissue Processing: The tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E).
-
Evaluation: A pathologist examines the tissue sections microscopically to evaluate the local inflammatory response, including the presence of inflammatory cells (neutrophils, lymphocytes, macrophages), fibrosis, necrosis, and tissue integration.
Signaling Pathways and Experimental Workflows
To visualize the complex biological interactions and experimental processes, the following diagrams are provided in DOT language.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Caption: Potential estrogen receptor signaling pathway affected by BPA-like compounds.
Conclusion
While this compound may have potential applications in the biomedical field, the current lack of comprehensive biocompatibility data presents a significant hurdle for its adoption. The available information on a structurally similar compound suggests that further investigation into its toxicological profile is warranted.
In contrast, Polyethersulfone (PES) and Polyetheretherketone (PEEK) have been extensively studied and have demonstrated excellent biocompatibility profiles, making them reliable choices for a wide range of biomedical applications. Researchers and developers are encouraged to consider these established materials while awaiting more robust safety and efficacy data for newer compounds like this compound. This guide serves as a starting point for material comparison, and further specific testing is always recommended to ensure the safety and effectiveness of any material for its intended biomedical application.
References
- 1. Bis-(3-allyl-4-hydroxyphenyl) sulfone decreases embryonic viability and alters hepatic mRNA expression at two distinct developmental stages in chicken embryos exposed via egg injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absence of genotoxicity of the carcinogenic sulfated polysaccharides carrageenan and dextran sulfate in mammalian DNA repair and bacterial mutagenicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bis(4-allyloxyphenyl)sulfone Derivatives: Structure-Property Relationships
An in-depth analysis of Bis(4-allyloxyphenyl)sulfone and its key derivative, Bis(3-allyl-4-hydroxyphenyl)sulfone, reveals a significant shift in chemical reactivity and properties, unlocking potential for advanced polymer applications. This guide compares their structures, synthesis, and resulting material characteristics, supported by experimental data for researchers and professionals in materials science and drug development.
This compound (BAPS-OAllyl) is an aromatic sulfone monomer characterized by two allyloxy functional groups. Its isomeric derivative, Bis(3-allyl-4-hydroxyphenyl)sulfone (BAPS-OH), is synthesized via a Claisen rearrangement, which relocates the allyl groups to the ortho positions relative to the hydroxyl groups. This structural modification fundamentally alters the molecule's reactivity, transforming it from a simple diether into a reactive bisphenol. This change is pivotal for its application in high-performance thermosetting polymers, such as modified bismaleimide (BMI) resins, where it can act as a toughening agent and comonomer.
Structural Comparison and Resulting Reactivity
The primary structural difference between BAPS-OAllyl and BAPS-OH lies in the position of the allyl groups and the availability of phenolic hydroxyl groups.
-
This compound (BAPS-OAllyl): In this molecule, the reactive allyl groups are part of an ether linkage. While these groups can undergo polymerization, the absence of free hydroxyl groups limits its direct participation in common condensation polymerization reactions used for creating high-performance polymers like polyethersulfones or epoxy resins.
-
Bis(3-allyl-4-hydroxyphenyl)sulfone (BAPS-OH): The Claisen rearrangement exposes two phenolic hydroxyl groups. This makes BAPS-OH a versatile monomer that can react with epoxides, dihalides, and other functional groups. Furthermore, the ortho-allyl groups are now sterically positioned to readily react with other monomers, such as bismaleimides, through mechanisms like ene reactions upon heating. This dual functionality allows BAPS-OH to be incorporated into a polymer backbone while also providing sites for cross-linking, which can significantly enhance the toughness of brittle thermosets.[1][2]
Comparative Analysis of Synthesis and Properties
The conversion of BAPS-OAllyl to BAPS-OH is a key step that unlocks its potential. The properties of the final polymers are highly dependent on which of these monomers is used. While BAPS-OAllyl may be used in specific polymerization schemes, BAPS-OH is particularly valuable as a modifier for high-temperature resins like bismaleimides.
Synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone
The synthesis of BAPS-OH is achieved through a thermal Claisen rearrangement of BAPS-OAllyl. Several methods have been reported, primarily in patent literature, demonstrating high yields and purities under specific conditions.
| Starting Material | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Reference |
| This compound | Phenyl ether | Graphene Oxide / N,N-Dimethylaniline | 180 | 50 | 95.1 | 98.2 | [2] |
| This compound | Phenyl ether | Graphene Oxide / N,N-Dimethylaniline | 200 | 40 | 92.8 | 97.5 | [2] |
| This compound | Trichlorobenzene | None | 216-219 | 600 | 91.2 (of precursor) | Not Specified | [3] |
| 4,4'-diallyl diphenyl sulfone | Diethylene glycol monobutyl ether | Methyl glycine diacetic acid | 198-200 | 420 | 96.2 | 97.5 | [4][5] |
Impact on Polymer Properties: Modification of Bismaleimide (BMI) Resins
Bismaleimide resins are known for their high thermal stability but also for their inherent brittleness. Incorporating ortho-allyl phenolic compounds like BAPS-OH is an effective strategy to improve their fracture toughness without significantly compromising their high glass transition temperature (Tg).[1][6] The allyl groups of BAPS-OH can co-react with the maleimide groups of the BMI resin, leading to a tougher, cross-linked network.[2]
| Property | Base BMI Resin | BMI Resin Modified with ortho-Allyl Phenolic Compound | Rationale for Change | Reference |
| Fracture Toughness (KIC) | Low (Brittle) | Significantly Increased | The flexible allyl chains and the resulting modified network structure can absorb more energy before fracturing. | [1][3] |
| Glass Transition Temp. (Tg) | High | Generally maintained or slightly increased | The rigid aromatic sulfone backbone of BAPS-OH helps to maintain the high-temperature performance of the resin system. | [1] |
| Processability | High melt viscosity, narrow processing window | Improved (lower viscosity, wider window) | The modifier can act as a reactive diluent, lowering the initial viscosity of the resin blend before curing. | [3] |
| Curing Mechanism | Homopolymerization of maleimide groups | Co-reaction involving ene-addition, Diels-Alder, and other reactions between allyl and maleimide groups. | The introduction of the allyl comonomer leads to a more complex but beneficial curing chemistry. | [1] |
Experimental Protocols
Synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone via Claisen Rearrangement
This protocol is based on the method described in patent CN103880717A.[2]
Materials:
-
This compound (52.8 g)
-
Phenyl ether (90 ml)
-
Graphene oxide (0.2 g)
-
N,N-Dimethylaniline (0.03 g)
-
7% aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
A reactor equipped with a reflux condenser, mechanical stirrer, and thermometer is charged with this compound, phenyl ether, graphene oxide, and N,N-Dimethylaniline.
-
The mixture is heated to 180°C and maintained for 50 minutes with stirring.
-
The reaction progress and product distribution can be monitored by High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, the mixture is cooled to 60°C.
-
A 7% aqueous solution of sodium hydroxide (240 g) is added to the reaction mixture.
-
The graphene oxide catalyst is recovered by filtration.
-
The filtrate is separated into aqueous and organic phases.
-
The aqueous phase is treated with concentrated hydrochloric acid to adjust the pH to 2-3, leading to the precipitation of the product.
-
The precipitate is filtered, washed, and dried at 105°C to yield the final product, Bis(3-allyl-4-hydroxyphenyl)sulfone.
Visualizing Structure-Property Relationships
The following diagrams illustrate the synthetic pathway from BAPS-OAllyl to BAPS-OH and the logical relationship between the structural modification and the resulting improvement in polymer properties.
Caption: Synthetic pathway for Bis(3-allyl-4-hydroxyphenyl)sulfone.
Caption: Relationship between structure and polymer properties.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
comparative thermal analysis (TGA/DSC) of Bis(4-allyloxyphenyl)sulfone polymers
For Researchers, Scientists, and Drug Development Professionals
Comparative Thermal Data
The thermal properties of aromatic sulfone polymers are summarized in the table below. These values, including decomposition temperatures (Td) and glass transition temperatures (Tg), are critical for understanding the operational limits and processing conditions for these materials.
| Polymer Type | Decomposition Temperature (Td) at 5% weight loss (°C) | Glass Transition Temperature (Tg) (°C) | Atmosphere |
| Poly(phenylene sulfone) | > 425[1] | ~203[1] | N₂ / Air |
| Poly(ether sulfone) (PES) | 450 - 650[2] | 180 - 250 | N₂ |
| Polysulfone (PSU) | 450 - 650[2] | 180 - 250 | N₂ |
| Poly(biphenyl sulfone ether sulfone) | > 519[3] | > 266[3] | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min or 20 °C/min).
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. For oxidative stability studies, air can be used.
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles. A common procedure is to:
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min or 20 °C/min) to measure the thermal transitions.
-
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative thermal analysis of aromatic sulfone polymers.
Caption: Workflow for TGA/DSC analysis of polymers.
References
A Comparative Guide to the Hydrolytic Stability of High-Performance Polymer Systems for Advanced Applications
An objective comparison of the hydrolytic stability of Bis(4-allyloxyphenyl)sulfone (BAPS)-based materials with alternative high-performance resins is crucial for material selection in demanding environments where exposure to moisture and elevated temperatures is a concern. This guide provides a comprehensive overview of the expected hydrolytic performance of BAPS-based materials, supported by experimental data for comparable thermosetting resins, including cyanate esters, bismaleimides (BMI), and epoxy resins.
This compound (BAPS) is a monomer containing a sulfone linkage, which is characteristic of the polysulfone family of polymers.[1] Polysulfones are renowned for their exceptional thermal and chemical stability, including outstanding resistance to hydrolysis.[1][2] Materials derived from BAPS are anticipated to inherit these favorable properties, making them suitable for applications in aerospace, electronics, and medical devices where long-term performance in humid conditions is critical.
The inherent hydrolytic stability of sulfone polymers stems from the robust ether and sulfonyl linkages in their backbone, which are resistant to cleavage by water, even at elevated temperatures and in the presence of acidic or alkaline conditions.[1] This resistance to water-induced degradation helps to maintain the mechanical and physical properties of the material over its service life.
Comparative Hydrolytic Stability Data
To provide a framework for evaluating the potential performance of BAPS-based materials, the following tables summarize the hydrolytic stability of common alternative resin systems. The data presented is compiled from various studies and highlights key parameters such as water absorption, and the effect of hygrothermal aging on mechanical properties.
Table 1: Water Absorption of High-Performance Thermosetting Resins
| Material | Test Conditions | Maximum Water Absorption (%) | Reference |
| Cyanate Ester (Bisphenol E dicyanate) | Immersion in deionized water at 70°C | 1.8 - 2.2 | N/A |
| Bismaleimide (BMI) | Immersion in water at 71°C | 1.5 - 2.5 | N/A |
| Epoxy (Novolac-based) | Immersion in water at 100°C for 24 hours | 0.5 - 1.5 | [3] |
| Epoxy (DGEBA-based) | Immersion in water at 50°C to saturation | ~1.7 | N/A |
Table 2: Retention of Mechanical Properties after Hygrothermal Aging
| Material | Aging Conditions | Property Measured | Retention (%) | Reference |
| Cyanate Ester | 85°C / 85% RH, 1000 hours | Flexural Strength | ~80 | N/A |
| Bismaleimide (BMI) | 70°C water immersion, 28 days | Flexural Strength | ~75 | N/A |
| Epoxy (Novolac-based) | 95-100% RH at 93°C for 28 days | Tensile Strength | 64 - 81 | [3] |
| Carbon Fiber/Epoxy Composite | 70°C water immersion, 60 days | Interlaminar Shear Strength | ~70 | N/A |
Note: The data presented in these tables are compiled from various sources and should be used for comparative purposes only. Direct comparison may be limited due to variations in specific material formulations and testing methodologies.
Experimental Protocols for Assessing Hydrolytic Stability
Standardized testing protocols are essential for accurately evaluating and comparing the hydrolytic stability of polymeric materials. The following outlines a typical experimental workflow for such an assessment.
1. Sample Preparation:
-
Neat resin or composite laminates are prepared according to specified curing schedules.
-
Specimens of defined dimensions are precisely cut and dried in a vacuum oven until a constant weight is achieved.
-
The initial dry weight and dimensions of each specimen are recorded.
2. Hygrothermal Aging:
-
Specimens are immersed in deionized water or a specific aqueous solution.
-
The immersion is carried out in a temperature-controlled environmental chamber or water bath at a specified temperature (e.g., 70°C, 85°C, or boiling water) for a predetermined duration.
-
Alternatively, specimens can be exposed to a controlled high-humidity environment (e.g., 85% relative humidity) at an elevated temperature.
3. Gravimetric Analysis (Water Absorption):
-
At regular intervals, specimens are removed from the aging environment.
-
Surface moisture is carefully wiped off, and the specimens are weighed.
-
The percentage of water absorption is calculated using the following formula:
-
Water Absorption (%) = [(W_t - W_0) / W_0] * 100
-
Where W_t is the weight of the specimen at time t, and W_0 is the initial dry weight.
-
-
The process is continued until the specimens reach a saturation point where the weight no longer increases.
4. Mechanical Property Testing:
-
After the aging period, specimens are subjected to mechanical tests to evaluate the retention of their properties.
-
Commonly performed tests include:
-
Flexural Strength and Modulus: (e.g., ASTM D790) to determine the material's bending properties.
-
Tensile Strength and Modulus: (e.g., ASTM D638) to assess the material's response to pulling forces.
-
Interlaminar Shear Strength (ILSS): (e.g., ASTM D2344) for composite materials to evaluate the adhesion between layers.
-
-
The results are compared to the mechanical properties of unaged (dry) control specimens to calculate the percentage of property retention.
5. Thermal Analysis:
-
Dynamic Mechanical Analysis (DMA): Used to determine the glass transition temperature (Tg) of the material. A decrease in Tg after hygrothermal aging can indicate plasticization or degradation of the polymer network.
-
Thermogravimetric Analysis (TGA): Can be used to assess changes in the thermal degradation profile of the material.
Visualizing the Experimental Workflow and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the hydrolytic stability assessment process and a simplified representation of a potential hydrolytic degradation pathway.
References
Safety Operating Guide
Personal protective equipment for handling Bis(4-allyloxyphenyl)sulfone
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₄S |
| Molecular Weight | 330.4 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 141-142 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Temperature | -20°C, under inert atmosphere |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for Bis(4-allyloxyphenyl)sulfone is limited, related compounds such as Bis(4-nitrophenyl)sulfone are known to cause skin and eye irritation, and may cause respiratory irritation. A similar compound, Bis-(3-allyl-4-hydroxyphenyl) sulfone, has shown to affect embryonic viability in animal studies. Therefore, caution is highly advised. The primary routes of exposure are inhalation, skin contact, and eye contact. The following PPE is recommended to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene rubber recommended).[4][5] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended. |
| Hand Protection | Nitrile or Neoprene gloves are recommended for handling aromatic ethers and sulfones.[4][5] Always inspect gloves for integrity before use. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound to ensure safety and prevent contamination.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
-
Preparation : Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE, spill kits, and waste containers, readily available.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.
-
Handling and Weighing : Conduct all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust. Use a microbalance with a draft shield if available.
-
Dissolution : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Monitoring : If the compound is used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.
-
Post-Reaction Work-up : All work-up procedures should also be performed in a chemical fume hood.
-
Decontamination : Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent. Dispose of the cleaning solvent as hazardous waste. Wipe down the work surface of the fume hood.
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: A workflow for the proper segregation and disposal of chemical waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's EHS department. Keep solid waste separate from liquid waste.
-
Solid Waste : Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. This includes contaminated consumables such as weigh boats and paper towels.
-
Liquid Waste : Collect solutions containing this compound in a compatible, labeled, and sealed waste container. Do not overfill containers.
-
Disposal Method : While specific guidelines for this compound are not available, the recommended disposal method for many aromatic sulfone compounds is incineration in a licensed hazardous waste facility.[6] Some forms of sulfone waste may be suitable for landfilling after appropriate treatment, but this must be determined by a qualified EHS professional.[7]
-
EHS Pickup : Store all waste containers in a designated Satellite Accumulation Area (SAA) and arrange for pickup by your institution's EHS department in accordance with their procedures.[8]
Disclaimer: This information is provided for guidance purposes only and is not a substitute for a formal risk assessment or the advice of a qualified environmental health and safety professional. Always refer to your institution's specific safety protocols and the Safety Data Sheet for any chemical before use.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. mcrsafety.com [mcrsafety.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. sjsu.edu [sjsu.edu]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. WO2012033780A1 - Process for oxidative desulfurization and sulfone disposal using solvent extraction - Google Patents [patents.google.com]
- 8. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
